molecular formula C8H8FNO2 B1312075 N-o-Fluorophenylglycine CAS No. 5319-42-6

N-o-Fluorophenylglycine

Cat. No.: B1312075
CAS No.: 5319-42-6
M. Wt: 169.15 g/mol
InChI Key: VCJRLZZBUWJOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-o-Fluorophenylglycine is a fluorinated, aromatic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery research. Fluorine-containing amino acids are strategically important in the design of novel pharmaceuticals, as the introduction of fluorine can improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . Specifically, research on structurally similar compounds, such as L-4-Fluorophenylglycine, has demonstrated significant biological activity, including antidepressant-like effects and the enhancement of resilience to stress in preclinical models, potentially through the modulation of the AMPA receptor and mTOR signaling pathways . Furthermore, other phenylglycine analogs are known to interact with the alpha2delta subunit of voltage-gated calcium channels, a recognized target for neuropathic pain attenuation . As an inhibitor of neutral amino acid transporters like ASCT1/2, this class of compounds can regulate extracellular levels of neurotransmitters such as D-serine, positioning them as useful tools for investigating glutamatergic signaling and related psychiatric disorders . The ortho-fluorine substitution on the phenyl ring provides a unique steric and electronic profile for exploring structure-activity relationships. Researchers utilize this compound in the synthesis of more complex molecules, including peptidomimetics and targeted therapeutics, leveraging its fluorine atom as a probe for advanced studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJRLZZBUWJOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409125
Record name N-o-Fluorophenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5319-42-6
Record name N-o-Fluorophenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-FLUOROANILINO)ACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-o-Fluorophenylglycine: A Technical Guide to its Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of N-ortho-Fluorophenylglycine. The introduction of fluorine into amino acid structures is a key strategy in modern drug design, enabling the fine-tuning of molecular properties to enhance efficacy, metabolic stability, and bioavailability.[1][2][3] N-o-Fluorophenylglycine, as part of the broader class of fluorinated amino acids, serves as a critical building block in the synthesis of novel therapeutics.[1]

This document details the compound's physicochemical and spectroscopic properties, crystallographic data, and its role in medicinal chemistry. Detailed experimental protocols and workflow visualizations are provided to support practical application in research and development.

Chemical Structure and Identification

o-Fluorophenylglycine is a non-proteinogenic amino acid characterized by a fluorine atom at the ortho position of the phenyl ring attached to the alpha-carbon of glycine. This substitution imparts unique electronic properties that influence its chemical behavior and biological activity.

  • IUPAC Name: 2-amino-2-(2-fluorophenyl)acetic acid

  • Synonyms: 2-Fluorophenylglycine, DL-2-(o-fluorophenyl)glycine

  • CAS Number: 84145-28-8 (for DL-racemic form)[4]

  • Molecular Formula: C₈H₈FNO₂[4]

  • Molecular Weight: 169.16 g/mol [4]

Structural Identifiers:

  • InChI: InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)[4]

  • InChIKey: CGNMJIBUVDGMIY-UHFFFAOYSA-N[4]

  • SMILES: C1=CC=C(C(=C1)F)C(C(=O)O)N

Physicochemical Properties

The physicochemical properties of fluorophenylglycine isomers are critical for their application in drug design. The introduction of fluorine can significantly alter properties such as lipophilicity and acidity (pKa) compared to the parent phenylglycine molecule.[3] Quantitative data for fluorophenylglycine isomers are summarized below.

PropertyValueCompoundReference
Molecular Weight 169.15 g/mol D-(-)-4-Fluorophenylglycine[5]
169.16 g/mol 4-Fluorophenylglycine[6]
169.16 g/mol DL-2-(o-fluorophenyl)glycine[4]
Melting Point ≥300 °C (lit.)4-Fluorophenylglycine[6]
Boiling Point 289.9±30.0 °C (Predicted)4-Fluorophenylglycine[6]
Density 1.347±0.06 g/cm³ (Predicted)4-Fluorophenylglycine[6]
pKa 1.90±0.10 (Predicted)4-Fluorophenylglycine[6]
Appearance White to off-white solid4-Fluorophenylglycine[7]
Pale yellow powder4-Fluorophenylglycine[6]
Solubility Soluble in polar solvents (water, alcohols)4-Fluorophenylglycine[7]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

IR spectroscopy provides information about the functional groups present in the molecule.[8][9] For an amino acid like o-Fluorophenylglycine, characteristic absorptions are expected for the amine (N-H), carboxylic acid (O-H and C=O), and the fluorinated aromatic ring.

Characteristic IR Absorptions for Phenylglycine Derivatives:

Functional Group Absorption Range (cm⁻¹) Description
O-H Stretch (Carboxylic Acid) 2800-3500 Very strong and broad band.
N-H Stretch (Amine) 3300-3500 Medium to weak, can be obscured by O-H.
C-H Stretch (Aromatic) 3000-3100 Medium to weak, sharp peaks.[8][10]
C-H Stretch (Aliphatic, α-H) 2850-3000 Medium to weak.[10]
C=O Stretch (Carboxylic Acid) 1700-1725 Strong, sharp "stake-shaped" band.
C=C Stretch (Aromatic) 1400-1600 Multiple medium to weak sharp bands.[8]

| C-F Stretch (Aryl Fluoride) | 1100-1400 | Strong absorption. |

An ATR-IR spectrum is available for DL-2-(o-fluorophenyl)glycine in the SpectraBase database.[4]

NMR spectroscopy is a powerful tool for determining the detailed molecular structure.[11] For o-Fluorophenylglycine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the alpha-proton, and the amine protons. The coupling between the fluorine atom and the adjacent aromatic protons is a key diagnostic feature.

¹³C NMR: The carbon NMR provides information on all unique carbon atoms in the molecule. The carbon atoms of the phenyl ring will show splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.). The carboxyl and alpha-carbon signals are also characteristic. For α-glycine, the carboxyl carbon resonance is at 176.45 ppm.[11]

¹⁹F NMR: The fluorine NMR spectrum is highly sensitive and provides a distinct signal for the fluorine atom, with its chemical shift being indicative of the electronic environment. 4-Fluorophenylglycine has been used as a ¹⁹F NMR label for structural analysis of peptides.[12]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, confirming its identity.[13][14][15][16] For this compound (C₈H₈FNO₂), the expected exact mass is 169.0539 g/mol .[4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern in MS/MS experiments would typically involve the loss of water (H₂O), formic acid (HCOOH), or the amino group (NH₃).

Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While specific crystal structure data for the ortho-isomer was not found in the provided search results, a study on fluorinated phosphonic acid analogues of phenylglycine highlights the use of this technique for structural characterization.[17] For such compounds, the analysis reveals details about bond lengths, angles, and intermolecular interactions like hydrogen bonding, which are crucial for understanding their behavior in biological systems.[17][18]

Synthesis and Experimental Protocols

Fluorinated phenylglycines can be synthesized through various methods. One common approach is a variation of the Strecker synthesis, starting from the corresponding fluorobenzaldehyde.

This protocol is a generalized procedure based on standard methods for α-amino acid synthesis.

Materials:

  • 2-Fluorobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ammonia solution (aqueous)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Methanol

Procedure:

  • Step 1: Formation of α-Aminonitrile.

    • In a well-ventilated fume hood, a solution of ammonium chloride and sodium cyanide in aqueous ammonia is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • 2-Fluorobenzaldehyde is added dropwise to the stirred solution.

    • The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The formation of the intermediate, 2-amino-2-(2-fluorophenyl)acetonitrile, is monitored by Thin Layer Chromatography (TLC).

    • The product is typically extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Step 2: Hydrolysis of the α-Aminonitrile.

    • The crude α-aminonitrile from Step 1 is transferred to a round-bottom flask.

    • Concentrated hydrochloric acid is added, and the mixture is heated to reflux for several hours (typically 4-8 hours). This step hydrolyzes the nitrile group to a carboxylic acid.

    • The reaction mixture is then cooled to room temperature and subsequently in an ice bath.

    • The solution is neutralized by the slow addition of a base (e.g., concentrated ammonium hydroxide) to its isoelectric point, which causes the amino acid to precipitate.

    • The resulting solid is collected by vacuum filtration, washed with cold water, followed by a small amount of cold ethanol or methanol.

    • The product can be further purified by recrystallization from a water/ethanol mixture.

Safety Precautions: This synthesis involves highly toxic sodium or potassium cyanide. All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide gas. All waste must be quenched and disposed of according to institutional safety protocols.

The following diagram illustrates the general workflow for the Strecker synthesis of 2-Fluorophenylglycine.

G Figure 1: General Workflow for Strecker Synthesis cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis and Isolation A 2-Fluorobenzaldehyde C Stir at 0°C to RT A->C B NH4Cl, NaCN, NH3(aq) B->C D 2-Amino-2-(2-fluorophenyl)acetonitrile C->D E Conc. HCl, Reflux D->E Hydrolysis F Neutralization (to pI) E->F G Precipitation & Filtration F->G H Purified 2-Fluorophenylglycine G->H

Figure 1: General Workflow for Strecker Synthesis

Applications in Drug Development and Biological Activity

Fluorinated amino acids are valuable in medicinal chemistry for their ability to modulate the properties of peptides and small molecules.[1] The fluorine atom can improve metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity through favorable electrostatic interactions, and alter conformation.[3][19]

  • Peptide Modification: Incorporation of fluorophenylglycine into peptides can enhance their stability and cell permeability. The non-natural amino acid can also serve as a conformational constraint or a probe for studying peptide-protein interactions using ¹⁹F NMR.[12]

  • Enzyme Inhibitors: Phenylglycine derivatives are integral components of various biologically active compounds, including antibiotics and enzyme inhibitors.[20] For example, L-phenylglycine derivatives have been designed as potential leads for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a target in diabetes treatment.[21]

  • Building Block for Bioactive Molecules: 4-Fluorophenylglycine is a known building block for synthesizing biologically active compounds and may act as an inhibitor or modulator in biochemical pathways, including those related to neurotransmission.[7] While specific biological activities for the ortho-isomer are less documented in the initial search, its structural similarity suggests potential applications in similar areas.[22][23][24]

The diagram below outlines the logical flow of how the chemical properties of o-Fluorophenylglycine contribute to its utility in drug design.

G Figure 2: Rationale for Use in Drug Design cluster_properties Key Chemical Properties cluster_outcomes Improved Pharmacological Profile A o-Fluorophenylglycine Structure B Altered Lipophilicity (LogP) A->B C Modified Acidity (pKa) A->C D Steric Bulk A->D E Metabolic Blocking (C-F bond) A->E F ¹⁹F NMR Probe A->F G Enhanced Binding Affinity B->G I Improved Bioavailability B->I C->G D->G J Conformational Control D->J H Increased Metabolic Stability E->H K Structural Analysis Tool F->K L Lead Optimization & Novel Drug Candidates G->L H->L I->L J->L K->L

Figure 2: Rationale for Use in Drug Design

References

An In-depth Technical Guide to the Synthesis of N-o-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-o-Fluorophenylglycine, a key building block in the development of various pharmaceutical compounds. The following sections detail established methodologies, including reaction mechanisms, experimental protocols, and quantitative data to facilitate comparison and implementation in a laboratory setting.

Rearrangement of 2-chloro-N-(2-fluorophenyl)acetamide

A mild and efficient one-pot procedure for the synthesis of N-aryl glycines, including the 2-fluoro derivative, involves the rearrangement of the corresponding 2-chloro-N-aryl acetamide. This method proceeds through an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is subsequently cleaved to yield the desired N-aryl glycine.[1][2][3]

Experimental Protocol

Step 1: Synthesis of 2-chloro-N-(2-fluorophenyl)acetamide

To a solution of 2-fluoroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added chloroacetyl chloride (1.1 eq) dropwise at 0 °C. The reaction mixture is stirred for 2-3 hours, allowing it to warm to room temperature. The resulting mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-chloro-N-(2-fluorophenyl)acetamide, which can be purified by recrystallization.

Step 2: Synthesis of N-(2-Fluorophenyl)glycine

To a solution of 2-chloro-N-(2-fluorophenyl)acetamide (1.0 mmol) in acetonitrile (10 mL), potassium hydroxide (KOH, 1.1 mmol, 0.06 g) and copper(II) chloride dihydrate (CuCl₂·2H₂O, 1.1 mmol, 0.18 g) are added.[1] The resulting mixture is stirred at reflux for 30 minutes. Following the formation of the intermediate, an excess of ethanolic potassium hydroxide is added, and the mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography.[1] The final product is isolated after an appropriate work-up.

Quantitative Data
ProductYieldMelting Point¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)HRMS (ESI) [M+H]⁺
N-(2-Fluorophenyl)glycine80%144–146 °C7.02 (dd, J = 12.3, 7.9 Hz, 1H), 6.95 (t, J = 7.7 Hz, 1H), 6.63–6.53 (m, 2H), 3.85 (s, 2H)172.38, 149.64, 136.34, 124.70, 116.08, 114.27, 112.12, 44.22Calculated: 170.0617; Found: 170.0624

Table 1: Quantitative data for the synthesis of N-(2-Fluorophenyl)glycine via rearrangement of 2-chloro-N-(2-fluorophenyl)acetamide.[1]

Synthesis Pathway Diagram

Synthesis_Pathway_1 cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-fluoroaniline 2-Fluoroaniline acetamide 2-chloro-N-(2-fluorophenyl)acetamide 2-fluoroaniline->acetamide chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->acetamide glycine This compound acetamide->glycine CuCl₂·2H₂O, KOH, Acetonitrile, Reflux Strecker_Synthesis 2-fluorobenzaldehyde 2-Fluorobenzaldehyde aminonitrile α-aminonitrile intermediate 2-fluorobenzaldehyde->aminonitrile ammonia Ammonia (NH₃) ammonia->aminonitrile cyanide Cyanide (e.g., KCN) cyanide->aminonitrile glycine This compound aminonitrile->glycine Acid Hydrolysis Bucherer_Bergs_Reaction start_materials 2-Fluorobenzaldehyde + KCN + (NH₄)₂CO₃ hydantoin 5-(2-fluorophenyl)hydantoin start_materials->hydantoin Heat glycine This compound hydantoin->glycine Hydrolysis Chiral_Resolution racemic_mixture Racemic This compound add_resolving_agent Add Chiral Resolving Agent racemic_mixture->add_resolving_agent crystallization Diastereomeric Crystallization add_resolving_agent->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt more_soluble_salt More Soluble Diastereomer in Filtrate filtration->more_soluble_salt liberation Remove Resolving Agent (Base) less_soluble_salt->liberation enantiomer Enantiomerically Pure This compound liberation->enantiomer

References

Spectroscopic Analysis of 2-Fluorophenylglycine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 2-Fluorophenylglycine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The unique structural features imparted by the fluorine substitution on the phenyl ring necessitate a thorough analytical approach to confirm its identity and purity. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Introduction to Spectroscopic Techniques

Spectroscopic methods are indispensable tools in the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, we can glean detailed information about the connectivity of atoms, the types of functional groups present, and the overall molecular weight. For a molecule such as 2-Fluorophenylglycine, a combination of NMR, IR, and MS provides a comprehensive analytical profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.

  • Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

  • Mass Spectrometry (MS) determines the molecular weight of a molecule and can provide information about its structure through fragmentation analysis.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Expected ¹H NMR Data for 2-Fluorophenylglycine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2 - 7.6Multiplet4HAromatic protons (C₆H₄F)
~5.2Singlet1Hα-CH
BroadSinglet3H-NH₃⁺
BroadSinglet1H-COOH

Note: The chemical shifts of the amine and carboxylic acid protons are highly dependent on the solvent, concentration, and temperature.

Table 2: Expected ¹³C NMR Data for 2-Fluorophenylglycine

Chemical Shift (δ, ppm)Assignment
~170 - 175C=O (Carboxylic Acid)
~158 - 162 (d, ¹JCF ≈ 245 Hz)C-F (Aromatic)
~115 - 135Aromatic Carbons
~55 - 60α-C

Note: The carbon directly attached to the fluorine atom will appear as a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy Data

Table 3: Expected IR Absorption Bands for 2-Fluorophenylglycine

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2500Broad, StrongO-H stretch (Carboxylic Acid) and N-H stretch (Amine)
~3030MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1710StrongC=O stretch (Carboxylic Acid)
~1600, ~1480Medium to StrongC=C stretch (Aromatic)
~1590MediumN-H bend (Amine)
~1220StrongC-F stretch
~1400MediumC-O stretch / O-H bend
Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Data for 2-Fluorophenylglycine

m/zRelative Intensity (%)Assignment
170.06High[M+H]⁺ (Protonated Molecule)
124.05Moderate[M+H - COOH - H]⁺
109.04Moderate[C₆H₄F-CH]⁺
95.03Low[C₆H₄F]⁺

Note: The exact m/z values and relative intensities will depend on the ionization method and instrument parameters. The molecular weight of 2-Fluorophenylglycine (C₈H₈FNO₂) is 169.15 g/mol .

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-Fluorophenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of 2-Fluorophenylglycine.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-Fluorophenylglycine.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube to a final volume of approximately 0.6 mL. The choice of solvent is crucial as the chemical shifts of labile protons (NH and OH) are solvent-dependent.[1] DMSO-d₆ is often a good choice for amino acids as it can dissolve both the free acid and its zwitterionic form.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for chemical shift referencing if the solvent signal is not used.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16-64 scans to improve the signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled sequence is typically used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of 2-Fluorophenylglycine.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle.[2]

    • Place a small amount (1-2 mg) of 2-Fluorophenylglycine into the mortar and grind it to a very fine powder.[2]

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.

    • Gently but thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained.[2]

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet. An opaque or cloudy pellet will scatter the IR beam and result in a poor-quality spectrum.[2]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of 2-Fluorophenylglycine.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of 2-Fluorophenylglycine (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source of a mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Typical ESI source parameters include a high capillary voltage, nebulizing gas flow, and drying gas flow and temperature, which should be optimized for the specific instrument and analyte.

    • For fragmentation analysis (MS/MS), select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.

    • Acquire the product ion spectrum.

  • Data Processing:

    • Analyze the full scan mass spectrum to identify the m/z of the molecular ion.

    • Interpret the product ion spectrum to identify characteristic fragment ions, which can provide structural information.

Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of 2-Fluorophenylglycine.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment

Caption: General workflow for the spectroscopic analysis of 2-Fluorophenylglycine.

NMR_Workflow Start 2-Fluorophenylglycine Sample Dissolve Dissolve in Deuterated Solvent Start->Dissolve Acquire_1H Acquire ¹H NMR Dissolve->Acquire_1H Acquire_13C Acquire ¹³C NMR Dissolve->Acquire_13C Process_Data Process Data (FT, Phasing, Baseline) Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze_Spectra Analyze Spectra (Chemical Shifts, Coupling, Integration) Process_Data->Analyze_Spectra End Structural Confirmation Analyze_Spectra->End

Caption: Experimental workflow for NMR spectroscopic analysis.

IR_Workflow Start Solid Sample Grind Grind with KBr Start->Grind Press Press into Pellet Grind->Press Acquire_Sample Acquire Sample Spectrum Press->Acquire_Sample Acquire_BG Acquire Background Spectrum Acquire_BG->Acquire_Sample Analyze Identify Functional Group Absorptions Acquire_Sample->Analyze End Functional Group Confirmation Analyze->End

Caption: Experimental workflow for IR spectroscopic analysis (KBr pellet method).

MS_Workflow Start Sample Solution Infuse Infuse into ESI Source Start->Infuse Acquire_Full_Scan Acquire Full Scan MS Infuse->Acquire_Full_Scan Select_Precursor Select [M+H]⁺ Ion Acquire_Full_Scan->Select_Precursor Analyze Determine Molecular Weight and Fragmentation Pattern Acquire_Full_Scan->Analyze Acquire_MSMS Acquire MS/MS (Fragmentation) Select_Precursor->Acquire_MSMS Acquire_MSMS->Analyze End Structural Information Analyze->End

Caption: Experimental workflow for Mass Spectrometry analysis (ESI-MS/MS).

References

Physical and chemical properties of ortho-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Physical and Chemical Properties of ortho-Fluorophenylglycine

This technical guide provides a comprehensive overview of the physical and chemical properties of ortho-Fluorophenylglycine, also known as (2-Fluorophenyl)glycine. The information is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and applications of this non-proteinogenic amino acid. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of experimental workflows.

Core Physical and Chemical Properties

ortho-Fluorophenylglycine is a derivative of the amino acid glycine, with a fluorine atom substituted at the ortho position of the phenyl ring. This substitution significantly influences its electronic and steric properties, making it a valuable building block in medicinal chemistry and peptide synthesis.

Quantitative Data Summary

The table below summarizes the key physical and chemical properties of ortho-Fluorophenylglycine.

PropertyValueReference
Molecular Formula C₈H₈FNO₂[1][2][3]
Molecular Weight 169.16 g/mol [1][2][3]
Appearance White to off-white solid[4][5][6]
Melting Point 290 °C (sublimes)[1][3]
Boiling Point 289.9±30.0 °C (Predicted)[4][7][8]
Density 1.347±0.06 g/cm³ (Predicted)[7]
pKa 1.90±0.10 (Predicted)[7][8]
Solubility Soluble in 1M HCl[4][5][8]
InChI Key CGNMJIBUVDGMIY-UHFFFAOYSA-N[2][3]
CAS Number 84145-28-8 (for DL form)[1][2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of ortho-Fluorophenylglycine.

  • Infrared (IR) Spectroscopy : The IR spectrum of DL-2-(o-fluorophenyl)glycine exhibits characteristic absorption bands for its functional groups. Key vibrations include the O-H stretch of the carboxylic acid (typically broad, ~3300-2500 cm⁻¹), the N-H stretch of the amine (~3400-3250 cm⁻¹), the C=O stretch of the carboxylic acid (~1760-1690 cm⁻¹), and C-H stretches from the aromatic ring (~3100-3000 cm⁻¹).[9][10] The C-F bond also shows a characteristic stretch in the fingerprint region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum would show signals for the aromatic protons, the alpha-proton (CH), and the amine protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.[11][12]

    • ¹⁹F NMR : Fluorine NMR is a powerful tool for studying fluorinated compounds. A single resonance would be expected for the fluorine atom on the phenyl ring, and its chemical shift would be indicative of its electronic environment.[13]

  • Mass Spectrometry : The exact mass of ortho-Fluorophenylglycine is 169.053907 g/mol .[2] Mass spectrometry can be used to confirm the molecular weight and fragmentation patterns can provide further structural information.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of ortho-Fluorophenylglycine.

Synthesis of N-(2-fluorophenyl)glycine

A mild and efficient one-pot procedure has been developed for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides.[14]

Protocol:

  • A mixture of 2-chloro-N-(2-fluorophenyl) acetamide (1.0 mmol), KOH (1.1 mmol), and CuCl₂·2H₂O (1.1 mmol) in 10 mL of acetonitrile is heated.

  • The reaction mixture is refluxed, leading to the formation of an intermediate 1,4-diarylpiperazine-2,5-dione.

  • After the initial reaction, the solvent is concentrated.

  • An excess of ethanolic KOH solution (2.5 mmol in 10 mL ethanol) is added to the flask.

  • The mixture is refluxed again to cleave the intermediate, affording the desired N-(2-fluorophenyl)glycine.

  • The product is then isolated and purified.

Chiral Resolution of Phenylglycines

Enantiomerically pure forms of phenylglycines are often required for pharmaceutical applications. Chiral resolution can be achieved through various methods, including chromatography on a chiral stationary phase or crystallization with a chiral resolving agent.[15][16]

Protocol using a Chiral Crown Ether Column: [16]

  • A solution of racemic ortho-Fluorophenylglycine is prepared in the mobile phase.

  • The mobile phase typically consists of an acidic aqueous solution (e.g., perchloric acid solution) mixed with an organic modifier like methanol.

  • The solution is injected onto a chiral crown ether-based HPLC column.

  • The separation of enantiomers is monitored using a UV detector.

  • The elution order of the enantiomers (R before S in many cases) allows for their collection as separate fractions. The conditions such as pH, temperature, and mobile phase composition are optimized to achieve the best separation.

Visualizations

The following diagrams illustrate key workflows and concepts related to ortho-Fluorophenylglycine.

Synthesis_Workflow Start Starting Materials (2-chloro-N-(2-fluorophenyl) acetamide, KOH, CuCl₂·2H₂O, Acetonitrile) Step1 Intermolecular Cyclization (Reflux) Start->Step1 Intermediate Intermediate (1,4-diarylpiperazine-2,5-dione) Step1->Intermediate Step2 Cleavage with Ethanolic KOH (Reflux) Intermediate->Step2 Product Final Product (ortho-Fluorophenylglycine) Step2->Product Purification Isolation & Purification Product->Purification

Caption: General workflow for the one-pot synthesis of ortho-Fluorophenylglycine.

Chiral_Resolution_Workflow cluster_prep Sample & System Preparation cluster_sep Separation Process cluster_collect Collection Racemate Racemic ortho-Fluorophenylglycine Injection Inject Sample onto Column Racemate->Injection MobilePhase Prepare Mobile Phase (e.g., aq. acid + Methanol) HPLC Equilibrate Chiral HPLC Column (Crown Ether Phase) MobilePhase->HPLC HPLC->Injection Elution Elution of Enantiomers Injection->Elution Detection UV Detection Elution->Detection Enantiomer1 Collect Enantiomer 1 Detection->Enantiomer1 Enantiomer2 Collect Enantiomer 2 Detection->Enantiomer2

Caption: Workflow for chiral resolution of ortho-Fluorophenylglycine via HPLC.

Logical_Relationship oFPG ortho-Fluorophenylglycine BuildingBlock Chiral Building Block oFPG->BuildingBlock serves as PeptideSynth Peptide Synthesis BuildingBlock->PeptideSynth used in Bioactive Bioactive Peptides / Pharmaceuticals PeptideSynth->Bioactive leads to

Caption: Role of ortho-Fluorophenylglycine as a building block in drug development.

References

A Technical Guide to N-Fluorophenylglycine Isomers: CAS Numbers, Identification, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identification, properties, and synthesis of N-ortho-Fluorophenylglycine (N-o-Fluorophenylglycine) and its meta and para isomers. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data and methodologies to support their work.

Core Identification and Physicochemical Properties

N-Fluorophenylglycine and its isomers are synthetic amino acids that have garnered interest in medicinal chemistry due to their potential as building blocks in the synthesis of novel therapeutic agents. The introduction of a fluorine atom onto the phenyl ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

The nomenclature for these compounds can vary. For clarity, this guide will use the common names N-2-Fluorophenylglycine, N-3-Fluorophenylglycine, and N-4-Fluorophenylglycine, corresponding to the ortho, meta, and para positions of the fluorine atom, respectively.

CAS Numbers and IUPAC Names

The Chemical Abstracts Service (CAS) registry numbers are unique identifiers for chemical substances. It is important to note that different CAS numbers may exist for various forms of the same compound, such as different enantiomers (D/L or R/S) or racemic mixtures (DL).

Common NameIUPAC NameRacemic (DL) CAS(R)-Enantiomer CAS(S)-Enantiomer CAS
N-2-Fluorophenylglycine2-((2-Fluorophenyl)amino)acetic acid5319-42-6[1][2]Not readily availableNot readily available
N-3-Fluorophenylglycine2-((3-Fluorophenyl)amino)acetic acidNot readily availableNot readily availableNot readily available
N-4-Fluorophenylglycine2-((4-Fluorophenyl)amino)acetic acid351-95-1[3][4][5]93939-74-3[6]19883-57-9[7]
Physicochemical Data

The following table summarizes key physicochemical properties for the N-Fluorophenylglycine isomers. Data for N-3-Fluorophenylglycine is less commonly reported in publicly available literature.

PropertyN-2-FluorophenylglycineN-3-FluorophenylglycineN-4-Fluorophenylglycine
Molecular Formula C₈H₈FNO₂[1][2]C₈H₈FNO₂C₈H₈FNO₂[3][4][5]
Molecular Weight 169.15 g/mol [1]169.15 g/mol 169.16 g/mol [3][5]
Appearance White to light yellow solid[1][2]Not readily availableWhite to light yellow powder/crystal[5]
Melting Point 144-146 °C[1][4]Not readily availableNot readily available
Solubility Not readily availableNot readily availableSoluble in 1M HCl[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of N-Fluorophenylglycine isomers are crucial for their practical application in research. The following sections provide generalized methodologies based on established synthetic routes for related N-aryl glycines.

Synthesis of N-Fluorophenylglycine Isomers

A common and efficient method for the synthesis of N-aryl glycines involves the reaction of an aniline derivative with a haloacetic acid or its ester, followed by hydrolysis.

General Procedure:

  • Reaction Setup: To a solution of the corresponding fluoroaniline (e.g., 2-fluoroaniline, 3-fluoroaniline, or 4-fluoroaniline) in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate or sodium acetate) and ethyl chloroacetate.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of Ester: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl N-fluorophenylglycinate.

  • Hydrolysis: The crude ester is then hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) in a co-solvent like ethanol.

  • Purification: After hydrolysis, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the N-fluorophenylglycine. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system.

A one-pot procedure for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides has also been reported, which proceeds through an intermolecular cyclization followed by ring-opening.[1][4]

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized N-Fluorophenylglycine isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. Expected signals include those for the aromatic protons (with splitting patterns influenced by the fluorine substituent), the methylene (-CH₂-) protons, and the amine (-NH-) proton.

    • ¹³C NMR: Shows the carbon skeleton of the molecule. Key signals correspond to the carboxyl carbon, the aromatic carbons (with C-F couplings), and the methylene carbon.

    • ¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds and will show a characteristic signal for the fluorine atom on the phenyl ring.[9]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to gain structural information from fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of the compound and for the separation of enantiomers if a chiral stationary phase is used.[9]

Role in Drug Discovery and Development

N-Fluorophenylglycine isomers serve as valuable building blocks in the design and synthesis of more complex molecules with potential therapeutic applications. The incorporation of these fluorinated amino acid motifs can modulate the pharmacological profile of a lead compound.

Application as Bioisosteres and Conformational Constraints

The fluorophenylglycine moiety can act as a bioisostere for naturally occurring amino acids like phenylalanine or tyrosine. The fluorine atom can introduce favorable electronic effects and improve metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the bulky fluorophenyl group can impose conformational constraints on a peptide backbone, which can be advantageous for optimizing binding to a biological target.

Signaling Pathways and Biological Targets

While specific signaling pathways directly modulated by N-Fluorophenylglycine isomers are not extensively documented, their incorporation into larger molecules has been shown to be effective in targeting various biological systems. For instance, derivatives of N-phenylglycine have been investigated as inhibitors of Aurora kinase B, a key regulator of cell division, making it a target for cancer therapy.[10] The general principle involves designing a molecule containing the N-fluorophenylglycine scaffold that can bind to the active site of a target protein, thereby modulating its activity and affecting downstream signaling events.

Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of N-Fluorophenylglycine.

G General Synthesis of N-Fluorophenylglycine cluster_start Starting Materials cluster_reaction1 Step 1: N-Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product fluoroaniline Fluoroaniline (ortho, meta, or para) reaction1 Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Reflux fluoroaniline->reaction1 haloacetate Ethyl Chloroacetate haloacetate->reaction1 ester Ethyl N-Fluorophenylglycinate reaction1->ester Formation of Ester reaction2 Base (e.g., NaOH) Ethanol/Water Heat ester->reaction2 Input for Hydrolysis product N-Fluorophenylglycine reaction2->product Formation of Carboxylic Acid G N-Fluorophenylglycine in Drug Discovery cluster_scaffold Core Scaffold cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization cluster_outcome Biological Outcome n_fpg N-Fluorophenylglycine (Isomer) library Combinatorial Library Synthesis n_fpg->library Building Block screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt target Binding to Biological Target (e.g., Kinase, Receptor) lead_opt->target modulation Modulation of Signaling Pathway target->modulation effect Therapeutic Effect modulation->effect

References

Crystal Structure Analysis of N-o-Fluorophenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a complete, publicly available experimental crystal structure determination for N-o-Fluorophenylglycine could not be located in major crystallographic databases. This guide has been prepared utilizing the crystallographic data for the closely related parent compound, DL-Phenylglycine , as an illustrative example to demonstrate the principles and methodologies of crystal structure analysis. All quantitative data presented herein pertains to DL-Phenylglycine.

Introduction

This compound is an unnatural amino acid with potential applications in medicinal chemistry and drug development. The introduction of a fluorine atom to the ortho position of the phenyl ring can significantly influence the molecule's conformation, electronic properties, and biological activity. Understanding its three-dimensional structure through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship studies. This technical guide outlines the typical experimental and computational workflow for such an analysis, using the crystal structure of DL-Phenylglycine as a proxy.

Crystallographic Data for DL-Phenylglycine

The following tables summarize the crystallographic data for DL-Phenylglycine, obtained from the Crystallography Open Database (COD) under the deposition number 2008620.[1]

Table 1: Crystal Data and Structure Refinement for DL-Phenylglycine
ParameterValue
Empirical FormulaC₈H₉NO₂
Formula Weight151.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.7794
b (Å)4.8525
c (Å)9.8771
α (°)90.00
β (°)97.9520
γ (°)90.00
Volume (ų)749.9
Z4
Table 2: Selected Bond Lengths for DL-Phenylglycine
BondLength (Å)
C1 - C21.385
C2 - C31.383
C3 - C41.373
C4 - C51.377
C5 - C61.386
C6 - C11.388
C1 - C71.512
C7 - N11.486
C7 - C81.523
C8 - O11.253
C8 - O21.254
Table 3: Selected Bond Angles for DL-Phenylglycine
AtomsAngle (°)
C6 - C1 - C2119.8
C6 - C1 - C7120.5
C2 - C1 - C7119.7
C1 - C2 - C3120.2
C2 - C3 - C4119.9
C3 - C4 - C5120.1
C4 - C5 - C6120.1
C5 - C6 - C1119.9
N1 - C7 - C1111.4
N1 - C7 - C8109.8
C1 - C7 - C8111.5
O1 - C8 - O2125.7
O1 - C8 - C7117.3
O2 - C8 - C7117.0

Experimental Protocols

The determination of a crystal structure, such as that of an amino acid derivative, follows a well-established experimental pipeline.

Crystallization

Single crystals of high quality are a prerequisite for X-ray diffraction studies. For a small molecule like this compound, this is typically achieved through slow evaporation of a saturated solution.

  • Solvent Screening: A suitable solvent or solvent mixture is identified in which the compound has moderate solubility. Common solvents for amino acids include water, ethanol, or mixtures thereof.

  • Preparation of a Saturated Solution: The compound is dissolved in the chosen solvent at a slightly elevated temperature to achieve saturation.

  • Slow Evaporation: The solution is filtered to remove any impurities and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of single crystals over a period of days to weeks.

X-ray Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement
  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns.

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Single Crystal Growth (Slow Evaporation) solvent_screening->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Deposition (e.g., CCDC) structure_refinement->validation

A generalized workflow for small molecule crystal structure analysis.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined and reported, the established methodologies of single-crystal X-ray diffraction provide a clear path for its analysis. The crystallographic data of the parent compound, DL-Phenylglycine, offers valuable insight into the expected molecular geometry and packing interactions. The determination of the precise three-dimensional structure of this compound will be a critical step in unlocking its full potential in the field of drug discovery and development.

References

Understanding the Stability and Reactivity of N-o-Fluorophenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of N-o-Fluorophenylglycine, a key building block in medicinal chemistry and drug development. Understanding the chemical behavior of this unnatural amino acid is critical for ensuring drug substance and product quality, predicting degradation pathways, and developing stable formulations. This document outlines potential stability liabilities and reactivity profiles based on established chemical principles and data from analogous compounds. It also provides detailed, illustrative experimental protocols for researchers to conduct their own stability and reactivity studies.

Core Concepts: Stability and Reactivity Profile

This compound, as an N-aryl amino acid, possesses a unique combination of functional groups that dictate its chemical behavior. The presence of the glycine moiety, the N-aryl linkage, and the ortho-fluoro substituent on the phenyl ring all contribute to its stability and reactivity.

Potential Stability Liabilities:

  • Oxidation: The N-aryl glycine motif is susceptible to oxidation, potentially leading to the formation of imine intermediates and subsequent degradation products.[1][2][3] The electron-donating nature of the amino group can facilitate oxidative processes.

  • Photodegradation: Aromatic amino acids and N-aryl compounds can be sensitive to light. Photoredox-mediated reactions, such as decarboxylation and coupling reactions, have been reported for N-aryl glycines, suggesting a potential for photodegradation upon exposure to UV or visible light.

  • Hydrolysis: While the amide-like N-phenyl bond is generally stable, extreme pH conditions and elevated temperatures could lead to hydrolysis, cleaving the molecule into 2-fluoroaniline and glycine. The stability of fluorinated anilines to hydrolysis can be variable.

  • Thermal Decomposition: Like many organic molecules, this compound will degrade at elevated temperatures. Decomposition pathways for related N-phenylglycine derivatives can involve decarboxylation and deamination.

Key Reactivity Aspects:

  • N-Aryl Glycine Moiety: This functional group is known to participate in a variety of organic reactions. It can undergo photocatalytic decarboxylative phosphorylation and is a substrate in photoredox-mediated cross-dehydrogenative coupling reactions.[3][4]

  • Carboxylic Acid Group: The carboxylic acid allows for standard derivatization reactions, such as esterification and amidation, which are fundamental in peptide synthesis and the creation of prodrugs.

  • Aromatic Ring: The ortho-fluoro substituent influences the electronic properties of the phenyl ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions. The fluorine atom itself is generally a stable substituent but can influence the metabolic stability of the molecule.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionParameters% Degradation of this compoundMajor Degradation Products
Acid Hydrolysis 0.1 M HCl, 80°C, 24hData to be generated2-fluoroaniline, Glycine
Base Hydrolysis 0.1 M NaOH, 80°C, 24hData to be generated2-fluoroaniline, Glycine
Oxidative 3% H₂O₂, RT, 24hData to be generatedOxidized derivatives (e.g., imine)
Thermal 105°C, 72h (Solid State)Data to be generatedDecarboxylation/Deamination products
Photolytic ICH Q1B conditionsData to be generatedPhotodegradation products

Table 2: Illustrative Kinetic Data for this compound Degradation

ConditionRate Constant (k)Half-life (t₁/₂)Reaction Order
0.1 M HCl at 80°C k value (s⁻¹)t₁/₂ value (h)Apparent 1st Order
0.1 M NaOH at 80°C k value (s⁻¹)t₁/₂ value (h)Apparent 1st Order
3% H₂O₂ at RT k value (s⁻¹)t₁/₂ value (h)Apparent 2nd Order

Experimental Protocols

The following are detailed, illustrative methodologies for key experiments to determine the stability and reactivity of this compound.

Protocol 1: Synthesis and Purification of this compound

This protocol is based on the well-established Strecker synthesis, a common method for producing amino acids.

Materials:

  • 2-Fluoroaniline

  • Formaldehyde (37% aqueous solution)

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethanol

  • Deionized water

Procedure:

  • Step 1: Formation of the Aminonitrile.

    • In a well-ventilated fume hood, dissolve 2-fluoroaniline (1 equivalent) in a suitable solvent such as a mixture of water and ethanol.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add an aqueous solution of potassium cyanide (1.1 equivalents) to the cooled solution with vigorous stirring.

    • Add formaldehyde solution (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

    • Continue stirring at room temperature for 12-24 hours.

    • Extract the resulting aminonitrile into diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Hydrolysis of the Aminonitrile.

    • Add concentrated hydrochloric acid to the crude aminonitrile.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the crude this compound.

    • Filter the precipitate and wash with cold water.

  • Step 3: Purification.

    • Recrystallize the crude product from a hot water/ethanol mixture to obtain pure this compound.

    • Dry the purified product under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Forced Degradation Studies

These studies are designed to identify potential degradation products and pathways under stress conditions.

General Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • For each stress condition, transfer an aliquot of the stock solution to a vial.

  • After exposure to the stress condition for the specified time, neutralize the sample if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 3).

Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to the stock solution. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a vial and heat in an oven at 105°C for 72 hours. Dissolve the sample in the mobile phase for analysis.

  • Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

Protocol 3: Stability-Indicating HPLC Method

This method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions (Illustrative):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation:

The HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

The following diagrams, generated using Graphviz, illustrate key conceptual workflows and pathways relevant to the study of this compound.

G cluster_synthesis Synthesis Workflow start 2-Fluoroaniline + Formaldehyde + KCN aminonitrile α-Aminonitrile Intermediate start->aminonitrile Strecker Reaction hydrolysis Acid Hydrolysis aminonitrile->hydrolysis crude Crude this compound hydrolysis->crude purification Recrystallization crude->purification final Pure this compound purification->final

Caption: A generalized workflow for the synthesis of this compound.

G cluster_degradation Forced Degradation Experimental Workflow start This compound Stock Solution stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis Stability-Indicating HPLC Analysis stress->analysis data Quantify Degradation & Identify Degradants analysis->data

Caption: The experimental workflow for forced degradation studies.

G cluster_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound h1 2-Fluoroaniline parent->h1 H⁺/OH⁻ h2 Glycine parent->h2 H⁺/OH⁻ o1 Imine Intermediate parent->o1 [O] p1 Decarboxylation parent->p1 p2 Radical Intermediates parent->p2

Caption: A diagram of potential degradation pathways for this compound.

References

A Technical Guide to Quantum Chemical Calculations on N-o-Fluorophenylglycine: A Methodological Overview and Hypothetical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical framework for conducting quantum chemical calculations on N-o-Fluorophenylglycine. Due to the limited availability of specific published computational studies on this molecule, this document outlines a robust, hypothetical study based on established computational methodologies for similar aromatic and halogenated amino acids. The protocols and data presented herein are illustrative and serve as a blueprint for future research in the field of computational drug design and molecular modeling.

Introduction

This compound is a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's physicochemical properties, including its conformation, electronic structure, and intermolecular interactions. These modifications can, in turn, influence its biological activity, metabolic stability, and binding affinity to target proteins.

Quantum chemical calculations offer a powerful in-silico approach to elucidate the molecular properties of this compound at an atomic level.[1] By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, vibrational spectra, and electronic characteristics, providing critical insights that can guide rational drug design and development efforts.[2]

Detailed Computational Methodology

This section outlines a standard yet rigorous computational protocol for the theoretical investigation of this compound.

2.1. Software and Theoretical Level

All calculations would be performed using a quantum chemistry software package such as Gaussian.[3] The choice of theoretical method is crucial for obtaining accurate results. Density Functional Theory (DFT) with a hybrid functional, such as B3LYP, is a common and reliable choice for organic molecules.[4][5] To properly account for the presence of the fluorine atom and potential non-covalent interactions, a Pople-style basis set with diffuse and polarization functions, such as 6-311++G(d,p) , is recommended.[6][7][8] For improved accuracy in describing dispersion interactions, an empirical dispersion correction like Grimme's D3 can be incorporated (B3LYP-D3).[4]

2.2. Conformational Analysis

A thorough exploration of the conformational landscape is the foundational step. This is typically achieved through a relaxed potential energy surface scan by systematically rotating the key dihedral angles (e.g., Cα-Cβ bond, C-N bond). The resulting stationary points are then fully optimized without any symmetry constraints. Frequency calculations are subsequently performed on all optimized geometries to confirm that they are true local minima (i.e., no imaginary frequencies).[4]

2.3. Calculation of Molecular Properties

For the most stable conformer(s), a series of molecular properties are calculated:

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) surface is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

  • Vibrational Spectroscopy: Harmonic vibrational frequencies are calculated to predict the infrared (IR) and Raman spectra.[3][9][10] These theoretical spectra can be compared with experimental data to validate the calculated structure. A scaling factor is often applied to the calculated frequencies to better match experimental values.[3][10]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding.[11][12][13][14] This provides a quantitative picture of the delocalization of electron density and the strength of stabilizing interactions within the molecule.

Hypothetical Results and Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the proposed computational study. The values are illustrative and based on typical results for similar molecules.

Table 1: Conformational Analysis of this compound

ConformerDihedral Angles (τ1, τ2)Relative Energy (kcal/mol)Boltzmann Population (%)
Conf-1 (-165.2°, 75.8°)0.0075.2
Conf-2 (68.4°, 80.1°)1.1515.6
Conf-3 (-70.3°, -175.5°)2.305.8
Conf-4 (178.1°, -65.9°)3.503.4

Table 2: Calculated Electronic Properties of the Most Stable Conformer

PropertyValue
HOMO Energy-6.85 eV
LUMO Energy-0.98 eV
HOMO-LUMO Gap5.87 eV
Dipole Moment3.21 Debye
Ionization Potential6.85 eV
Electron Affinity0.98 eV

Table 3: Selected Calculated Vibrational Frequencies and Assignments

ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
ν134503312N-H stretch
ν230802957C-H (aromatic) stretch
ν317551685C=O stretch
ν415901526C=C (aromatic) stretch
ν512501200C-F stretch
ν611801133C-N stretch

Table 4: NBO Analysis of Key Intramolecular Interactions

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) Nσ* Cα-Cβ2.85Hyperconjugation
σ C-Hπ* C=C1.10C-H...π interaction
LP(2) Oσ* N-H5.40Intramolecular H-bond

Visualizations

4.1. Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations described in this guide.

G Computational Workflow for this compound Analysis cluster_0 Setup cluster_1 Conformational Search cluster_2 Property Calculation (Most Stable Conformer) cluster_3 Analysis & Interpretation A Initial Structure Generation B Potential Energy Surface Scan A->B C Geometry Optimization of Conformers B->C D Frequency Calculation (Validation) C->D E Electronic Properties (HOMO, LUMO, MEP) D->E F Vibrational Analysis (IR/Raman) D->F G NBO Analysis D->G H Data Analysis and Visualization E->H F->H G->H

Computational workflow for this compound analysis.

4.2. Structure-Property Relationships

This diagram illustrates the relationship between the molecular structure and the calculated properties.

G Structure-Property Relationships Structure Molecular Structure (Geometry, Conformation) Electronic Electronic Properties (HOMO, LUMO, MEP) Structure->Electronic determines Spectroscopic Spectroscopic Properties (IR, Raman) Structure->Spectroscopic determines Thermodynamic Thermodynamic Properties (Energy, Enthalpy) Structure->Thermodynamic determines Reactivity Chemical Reactivity (Softness, Hardness) Electronic->Reactivity predicts

Relationship between molecular structure and calculated properties.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the quantum chemical investigation of this compound. By following the detailed methodologies for conformational analysis, electronic structure calculation, vibrational analysis, and NBO analysis, researchers can generate valuable data to understand the intrinsic properties of this molecule. The insights gained from such a study are instrumental in predicting the behavior of this compound in biological systems and can significantly accelerate its development as a potential therapeutic agent. While the presented data is hypothetical, the workflow and analytical framework provide a solid foundation for future computational research on this and other fluorinated amino acids.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of N-o-Fluorophenylglycine into Peptides using Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug discovery to enhance pharmacological properties such as metabolic stability, receptor affinity, and bioavailability. N-o-fluorophenylglycine, a fluorinated analogue of phenylglycine, is of particular interest due to the unique physicochemical properties conferred by the fluorine substituent. The high electronegativity and small size of fluorine can modulate the electronic nature of the aromatic ring, influence peptide conformation, and create novel interactions with biological targets.

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide sequences using the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. The protocols outlined below are based on established SPPS methodologies and serve as a starting point for the synthesis of peptides containing this unique amino acid. Optimization of specific reaction conditions may be necessary depending on the peptide sequence and the nature of the adjacent amino acids.

Data Presentation

Due to the limited availability of specific quantitative data for the incorporation of this compound in the literature, the following tables provide representative data based on typical SPPS outcomes. These tables are intended to serve as a template for researchers to populate with their own experimental results.

Table 1: Representative Coupling Efficiency of Fmoc-N-o-Fluorophenylglycine-OH

Coupling ReagentActivation Time (min)Coupling Time (min)Representative Coupling Efficiency (%)
HBTU/DIPEA1-260-120>98%
HATU/DIPEA1-230-60>99%
DIC/HOBt5-10120-240>97%

Note: Coupling efficiency can be sequence-dependent and should be monitored, for instance, by a Kaiser test.

Table 2: Typical Cleavage and Deprotection Conditions

Cleavage CocktailScavengersCleavage Time (hours)Crude Purity (%)
Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT)Phenol, Thioanisole, EDT2-470-90
TFA/TIS/H₂O (95:2.5:2.5)Triisopropylsilane (TIS)2-375-95
TFA/DODT/H₂O (95:2.5:2.5)3,6-Dioxa-1,8-octanedithiol (DODT)2-375-95

Note: Crude purity is highly dependent on the peptide sequence and synthesis efficiency. Purification by RP-HPLC is typically required.

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of a peptide containing an this compound residue using the Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-N-o-fluorophenylglycine-OH

  • Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

  • Rink Amide resin (or other suitable resin for peptide amides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU, DIC, HOBt)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), phenol)

  • Diethyl ether, cold

  • Kaiser test kit

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of Rink Amide resin in a fritted syringe or a dedicated SPPS reaction vessel.

  • Add DMF to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes and then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min), and finally DMF (3 x 1 min) to remove residual piperidine.

  • Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a dark blue color of the beads and/or solution).

Protocol 3: Amino Acid Coupling (Incorporation of Fmoc-N-o-Fluorophenylglycine-OH)

This protocol describes a standard coupling procedure using HBTU/DIPEA.

  • In a separate vial, dissolve Fmoc-N-o-fluorophenylglycine-OH (3-5 equivalents relative to the resin loading) and HBTU (2.9-4.9 equivalents) in a minimal amount of DMF.

  • Add DIPEA (6-10 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to monitor the reaction progress. A negative test (yellow or colorless beads) indicates complete coupling.

  • If the coupling is incomplete after 2 hours, extend the reaction time or consider a double coupling (repeating the coupling step with a fresh solution of activated amino acid).

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

Protocol 4: Peptide Chain Elongation

Repeat the Fmoc deprotection (Protocol 2) and amino acid coupling (Protocol 3) steps for each subsequent amino acid in the peptide sequence.

Protocol 5: Final Cleavage and Deprotection

Caution: TFA is a highly corrosive acid and should be handled in a fume hood with appropriate personal protective equipment.

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin thoroughly with DMF, DCM, and finally methanol.

  • Dry the resin under a high vacuum for at least 2 hours.

  • Prepare a cleavage cocktail. A common general-purpose cocktail is a mixture of TFA/TIS/water (95:2.5:2.5, v/v/v). The choice and amount of scavengers are critical to prevent side reactions with sensitive residues.

  • Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage solution from the resin beads into a clean collection tube.

  • Wash the resin beads with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 6: Peptide Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile containing 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide containing this compound.

Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

N_o_FPG_Structure cluster_0 Fmoc-N-o-Fluorophenylglycine-OH Fmoc-NH-CH(C6H4F)-COOH Fmoc-NH-CH(C6H4F)-COOH

Caption: Chemical structure of Fmoc-N-o-fluorophenylglycine-OH.

Cleavage_Deprotection PeptidylResin Dry Peptidyl-Resin CleavageCocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) PeptidylResin->CleavageCocktail Agitation Agitate (2-3 hours) CleavageCocktail->Agitation Filtration Filter to Collect Peptide Solution Agitation->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Isolation Isolate Crude Peptide (Centrifugation & Washing) Precipitation->Isolation

Caption: Workflow for the final cleavage and deprotection of the peptide from the solid support.

Troubleshooting and Considerations

  • Incomplete Coupling: The steric hindrance of this compound is not expected to be significantly greater than that of phenylalanine. However, if incomplete coupling is observed, consider using a more potent coupling reagent like HATU, extending the coupling time, or performing a double coupling.

  • Racemization: While not specifically reported for this compound, racemization can be a concern with non-standard amino acids. The use of coupling additives such as HOBt or Oxyma can help to suppress this side reaction.

  • Side Reactions during Cleavage: The electron-withdrawing nature of the fluorine atom may influence the stability of the phenyl ring towards acid-catalyzed side reactions during cleavage. The use of appropriate scavengers is crucial to minimize potential byproducts.

  • Peptide Aggregation: Difficult sequences, particularly those containing hydrophobic residues, can be prone to aggregation on the solid support, leading to incomplete reactions. The use of chaotropic salts or performing the synthesis at an elevated temperature (if using a suitable synthesizer) can help to disrupt aggregation.

Conclusion

The incorporation of this compound into peptides via SPPS is a viable strategy to introduce novel properties into peptide-based therapeutics and research tools. The protocols provided in these application notes offer a solid foundation for the synthesis of such modified peptides. Careful monitoring of each step and optimization of reaction conditions will ensure the successful synthesis of high-quality peptides containing this unique non-proteinogenic amino acid.

Application Notes and Protocols for Fmoc-N-o-Fluorophenylglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-N-o-Fluorophenylglycine in solid-phase peptide synthesis (SPPS). The incorporation of this non-canonical, fluorinated amino acid can offer unique advantages in peptide and protein engineering, including altered conformational properties, enhanced metabolic stability, and modified binding affinities. However, its structural features, particularly the ortho-fluoro substitution on the phenyl ring, present specific challenges, most notably a high propensity for racemization during synthesis.

This document outlines the critical considerations for minimizing epimerization, provides detailed experimental protocols for the successful incorporation of Fmoc-N-o-Fluorophenylglycine, and presents expected outcomes based on studies of the closely related analogue, Fmoc-N-phenylglycine.

Critical Challenge: Racemization of o-Fluorophenylglycine

The primary obstacle in the synthesis of peptides containing N-aryl amino acids like o-fluorophenylglycine is the susceptibility of the α-proton to abstraction under basic conditions, leading to racemization. This issue is particularly pronounced during the coupling step of Fmoc-SPPS. The electron-withdrawing nature of the ortho-fluoro substituent on the phenyl ring is expected to further increase the acidity of this α-proton, potentially exacerbating the risk of epimerization compared to its non-fluorinated counterpart, phenylglycine.

Studies on Fmoc-phenylglycine have demonstrated that the choice of coupling reagents and the base used for activation are the most critical factors in controlling racemization.[1][2] Standard coupling conditions often lead to significant levels of the undesired diastereomer.

Data Presentation: Mitigating Racemization in Phenylglycine-Containing Peptides

While specific quantitative data for Fmoc-N-o-Fluorophenylglycine is not extensively available, the following tables summarize the findings for Fmoc-phenylglycine, which provide a strong predictive framework for optimizing the synthesis of o-fluorophenylglycine-containing peptides.

Table 1: Effect of Coupling Reagents and Bases on the Diastereomeric Purity of a Phenylglycine-Containing Dipeptide.

Coupling ReagentActivation BaseDiastereomeric Purity (%) (Correct L-Isomer)Reference
HATUDIPEA~70-80%[1]
HBTUDIPEA~70-80%[1]
PyBOPDIPEA~70-80%[1]
COMU TMP >95% [1]
DEPBT DMP >95% [1]
DMTMM-BF4NMM~90%[3]

Data is extrapolated from studies on Fmoc-phenylglycine and serves as a guideline. Actual results with Fmoc-N-o-Fluorophenylglycine may vary.

Table 2: Qualitative Impact of Synthesis Step on Racemization.

Synthesis StepPropensity for RacemizationKey Considerations
Amino Acid Coupling High Choice of coupling reagent and activation base is critical.
Fmoc DeprotectionLow to ModerateStandard conditions (e.g., 20% piperidine in DMF) are generally acceptable, but prolonged exposure should be avoided.
Final CleavageLowStandard TFA-based cleavage cocktails are generally not a major source of racemization for this residue.

Experimental Protocols

The following protocols are designed to minimize racemization during the incorporation of Fmoc-N-o-Fluorophenylglycine into a peptide sequence.

Protocol 1: Solid-Phase Peptide Synthesis - Manual Synthesis

1. Resin Selection and Swelling:

  • Choose a suitable solid support based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

  • Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 1 hour.

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.

  • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Confirm the presence of free amines using a qualitative test (e.g., Kaiser test).

3. Coupling of Fmoc-N-o-Fluorophenylglycine (Racemization-Suppressed Protocol):

  • Pre-activation: In a separate vial, dissolve Fmoc-N-o-Fluorophenylglycine (3 eq.), COMU (3 eq.), and 2,4,6-trimethylpyridine (TMP) (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: After the coupling, wash the resin with DMF and perform a Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

4. Coupling of Standard Amino Acids:

  • For other amino acids in the sequence, standard coupling protocols using reagents like HBTU or HATU with DIPEA as a base can be employed. A typical coupling time is 1-2 hours.

5. Capping (Optional but Recommended):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed after the coupling of Fmoc-N-o-Fluorophenylglycine.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF) for 15 minutes.

  • Wash the resin with DMF.

6. Chain Elongation:

  • Repeat steps 2, 3 (for subsequent o-fluorophenylglycine residues) or 4, and optionally 5, for each amino acid in the desired peptide sequence.

7. Final Fmoc Deprotection:

  • After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

8. Cleavage and Side-Chain Deprotection:

  • Wash the peptidyl-resin with dichloromethane (DCM) and dry under vacuum.

  • Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 2: Peptide Purification and Analysis

1. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

2. Analysis:

  • Analytical RP-HPLC: Assess the purity of the collected fractions. Due to the potential for diastereomer formation, a high-resolution column and optimized gradient are recommended to attempt separation of the L- and D-isomers of the o-fluorophenylglycine-containing peptide.

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (COMU/TMP for o-F-Phg) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification RP-HPLC Purification Cleavage->Purification

Caption: General workflow for the solid-phase peptide synthesis of an o-fluorophenylglycine-containing peptide.

Racemization_Pathway Start Fmoc-L-o-Fluorophenylglycine Activated Activated Ester (e.g., with COMU) Start->Activated Enolate Planar Enolate Intermediate Activated->Enolate α-Proton Abstraction Base Base (e.g., TMP) Base->Enolate Protonation Reprotonation Enolate->Protonation L_Peptide Desired L-Peptide Protonation->L_Peptide D_Peptide Undesired D-Peptide Protonation->D_Peptide

Caption: Proposed racemization pathway of Fmoc-N-o-Fluorophenylglycine during the coupling step.

References

Application Notes and Protocols: N-o-Fluorophenylglycine as a Non-Natural Amino Acid in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids (nnAAs) into proteins is a powerful tool in protein engineering, enabling the introduction of novel chemical functionalities to modulate protein structure, function, and stability.[1] Among these, fluorinated amino acids have garnered significant interest due to the unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond. This document provides detailed application notes and protocols for the use of N-o-Fluorophenylglycine (o-FPG), a synthetic amino acid, in protein engineering.

The introduction of o-FPG can offer several advantages:

  • Enhanced Protein Stability: The C-F bond can contribute to increased thermal and chemical stability of proteins.

  • Modulation of Enzyme Activity: The electron-withdrawing nature of fluorine can alter the electronic environment of the active site, potentially tuning catalytic activity.

  • Probing Protein Structure and Dynamics: The ¹⁹F nucleus serves as a sensitive and background-free NMR probe for studying protein conformation and interactions.

  • Altered Binding Affinities: The unique steric and electronic properties of the fluorinated side chain can influence protein-protein or protein-ligand interactions.

These application notes will guide researchers through the synthesis of o-FPG, its incorporation into proteins, and the subsequent analysis of the engineered proteins.

Data Presentation

While specific quantitative data for the effects of this compound incorporation is not extensively available in the current literature, this section provides templates for presenting such data once obtained experimentally. The tables below are populated with hypothetical data for illustrative purposes.

Table 1: Hypothetical Impact of this compound Incorporation on Protein Thermal Stability

Protein VariantIncorporation SiteWild-Type Tm (°C)o-FPG Variant Tm (°C)ΔTm (°C)
Enzyme APhe4565.268.5+3.3
Antibody B (Fab)Tyr10372.174.0+1.9
Structural Protein CLeu8858.960.1+1.2

Table 2: Hypothetical Impact of this compound Incorporation on Enzyme Kinetics

Enzyme VariantIncorporation SiteWild-Type Km (μM)o-FPG Variant Km (μM)Wild-Type kcat (s⁻¹)o-FPG Variant kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹) Change
Protease XTrp6015012510.512.0+1.37x
Kinase YPhe19850755.24.1-0.52x

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • o-Fluorobenzaldehyde

  • Ammonium chloride

  • Sodium cyanide

  • Hydrochloric acid

  • Diethyl ether

  • Sodium hydroxide

  • Standard laboratory glassware and safety equipment

Procedure:

  • Strecker Synthesis: a. Dissolve o-fluorobenzaldehyde in an appropriate solvent (e.g., methanol). b. Add an aqueous solution of ammonium chloride and sodium cyanide. c. Stir the reaction mixture at room temperature for 24-48 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, acidify the mixture with hydrochloric acid to precipitate the aminonitrile. f. Filter, wash, and dry the crude aminonitrile.

  • Hydrolysis: a. Reflux the aminonitrile in concentrated hydrochloric acid for several hours until hydrolysis is complete (monitored by TLC). b. Cool the reaction mixture and neutralize with a strong base (e.g., sodium hydroxide) to precipitate the amino acid. c. Filter the crude this compound.

  • Purification: a. Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound. b. Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vivo Site-Specific Incorporation of this compound in E. coli

This method utilizes an expanded genetic code to incorporate o-FPG at a specific site in a protein in response to a nonsense codon (e.g., the amber stop codon, UAG).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for o-FPG (e.g., pEVOL-o-FPG).

  • Luria-Bertani (LB) medium and appropriate antibiotics.

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the pEVOL-o-FPG plasmid.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Addition of o-FPG: Add this compound to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Harvesting: Continue to shake the culture for another 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility. Harvest the cells by centrifugation.

  • Protein Purification: Purify the target protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Analysis: Confirm the incorporation of o-FPG by mass spectrometry.

Protocol 3: In Vitro Incorporation using Solid-Phase Peptide Synthesis (SPPS)

This chemical approach allows for the synthesis of peptides with o-FPG at any desired position in the sequence.

Materials:

  • Fmoc-protected this compound (Fmoc-o-FPG-OH).

  • Solid-phase synthesis resin (e.g., Rink Amide resin).

  • Fmoc-protected natural amino acids.

  • Coupling reagents (e.g., HBTU, DIC).

  • Base (e.g., DIPEA, piperidine).

  • Solvents (DMF, DCM).

  • Cleavage cocktail (e.g., TFA/TIS/water).

  • HPLC for purification.

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (natural or Fmoc-o-FPG-OH) with coupling reagents and a base in DMF. b. Add the activated amino acid solution to the resin and allow the reaction to proceed. c. Monitor coupling efficiency using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group and cleave the peptide from the resin using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry and HPLC.

Protocol 4: Assessing Protein Stability using Differential Scanning Fluorimetry (DSF)

DSF is used to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability.

Materials:

  • Purified wild-type and o-FPG-containing protein variants.

  • SYPRO Orange dye.

  • Real-time PCR instrument with a thermal ramping capability.

  • Appropriate buffer for the protein.

Procedure:

  • Sample Preparation: Prepare a reaction mixture containing the protein (final concentration 5-10 μM), SYPRO Orange dye (final concentration 5X), and buffer in a total volume of 20-25 μL in a PCR tube or plate.

  • Thermal Denaturation: Place the samples in the real-time PCR instrument. Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Data Acquisition: Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis: Plot fluorescence intensity versus temperature. The midpoint of the sigmoidal unfolding transition corresponds to the melting temperature (Tm). The change in Tm (ΔTm) between the wild-type and the o-FPG variant indicates the effect of the mutation on thermal stability.

Protocol 5: Determining Enzyme Kinetic Parameters

This protocol outlines the determination of Michaelis-Menten kinetic parameters (Km and kcat) for an enzyme.

Materials:

  • Purified wild-type and o-FPG-containing enzyme variants.

  • Substrate for the enzyme.

  • Appropriate buffer for the enzyme assay.

  • Spectrophotometer or fluorometer to monitor the reaction.

Procedure:

  • Assay Setup: Prepare a series of reactions with a fixed enzyme concentration and varying substrate concentrations, bracketing the expected Km value.

  • Initial Rate Measurement: Initiate the reaction by adding the enzyme and immediately measure the initial reaction velocity (v₀) by monitoring the change in absorbance or fluorescence over a short period where the reaction is linear.

  • Data Analysis: a. Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). b. Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression software to determine the values of Vmax and Km.

  • Calculate kcat: Determine the catalytic rate constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration used in the assay.

  • Compare Parameters: Compare the Km, kcat, and the catalytic efficiency (kcat/Km) of the wild-type and o-FPG-containing enzyme variants to assess the impact of the non-natural amino acid on enzyme function.

Visualizations

experimental_workflow cluster_synthesis Synthesis of o-FPG cluster_incorporation Incorporation into Protein cluster_analysis Analysis of Engineered Protein start o-Fluorobenzaldehyde strecker Strecker Synthesis start->strecker hydrolysis Acid Hydrolysis strecker->hydrolysis purification Purification hydrolysis->purification end This compound purification->end invivo In Vivo Incorporation (E. coli) end->invivo invitro In Vitro Synthesis (SPPS) end->invitro oFPG_protein o-FPG Containing Protein invivo->oFPG_protein invitro->oFPG_protein stability Stability Analysis (DSF) oFPG_protein->stability activity Activity Analysis (Kinetics) oFPG_protein->activity structure Structural Analysis (NMR) oFPG_protein->structure

Caption: Workflow for the use of this compound in protein engineering.

signaling_pathway_modulation cluster_receptor Cell Surface Receptor Receptor_WT Wild-Type Receptor Downstream_Signal Downstream Signaling Receptor_WT->Downstream_Signal Basal Activity Receptor_oFPG o-FPG Modified Receptor Receptor_oFPG->Downstream_Signal Modulated Activity Ligand Ligand Ligand->Receptor_WT Normal Binding Ligand->Receptor_oFPG Altered Binding Affinity

Caption: Hypothetical modulation of a signaling pathway by incorporating o-FPG.

logical_relationship cluster_properties Physicochemical Properties cluster_outcomes Potential Outcomes oFPG This compound Incorporation Sterics Altered Sterics oFPG->Sterics Electronics Modified Electronics (C-F bond) oFPG->Electronics Stability Enhanced Stability Sterics->Stability Activity Modulated Activity Sterics->Activity Binding Altered Binding Sterics->Binding Electronics->Stability Electronics->Activity Electronics->Binding

References

Applications of N-o-Fluorophenylglycine in Medicinal Chemistry and Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide-based therapeutics is a powerful strategy in modern drug design to enhance pharmacological properties. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties of fluorine. N-o-Fluorophenylglycine, an isomer of fluorophenylglycine, offers a subtle yet impactful modification to peptide scaffolds. The strategic placement of a fluorine atom on the ortho position of the phenyl ring can induce specific conformational constraints, modulate electronic properties, and improve metabolic stability, thereby influencing binding affinity, selectivity, and pharmacokinetic profiles of peptides.

These application notes provide a detailed overview of the utility of this compound in medicinal chemistry, along with standardized protocols for its incorporation into peptides and subsequent analysis. While specific quantitative data for the ortho-isomer is limited in publicly available literature, the principles and methodologies outlined herein are based on established practices for fluorinated amino acids and provide a robust framework for its application.

I. Modulation of Peptide Properties

The introduction of this compound into a peptide sequence can significantly alter its biological and physical characteristics.

Conformational Control: The steric bulk and electronegativity of the ortho-fluorine atom can restrict the rotation of the phenyl ring, leading to a more defined peptide backbone conformation. This conformational rigidity can be advantageous in locking the peptide into a bioactive conformation, thus enhancing its binding affinity for a target receptor or enzyme.

Enhanced Binding Affinity: The fluorine atom can participate in favorable intermolecular interactions within the binding pocket of a protein target, such as hydrogen bonds or dipole-dipole interactions. These interactions can contribute to a higher binding affinity and specificity of the peptide ligand.

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Incorporating this compound can protect the peptide from degradation by proteases, thereby extending its in vivo half-life.

19F NMR Probe: The presence of the fluorine-19 isotope provides a sensitive handle for nuclear magnetic resonance (NMR) spectroscopy. This allows for detailed conformational analysis of the peptide and its interaction with biological targets without the background noise associated with proton NMR.[1]

II. Quantitative Data Summary

ParameterPeptide with PhenylglycinePeptide with 4-FluorophenylglycinePeptide with this compoundReference
Receptor Binding Affinity
IC50 (nM)ValueValueTo be determined[1]
Kd (nM)ValueValueTo be determined
Enzyme Inhibition
Ki (nM)ValueValueTo be determined
Antimicrobial Activity
MIC (µg/mL)ValueValueTo be determined[1]
In Vivo Pharmacokinetics
Half-life (t1/2)ValueValueTo be determined
Clearance (CL)ValueValueTo be determined
Volume of Distribution (Vd)ValueValueTo be determined

III. Experimental Protocols

A. Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides

This protocol describes the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-N-o-fluorophenylglycine-OH.

1. Materials and Reagents:

  • Fmoc-N-o-fluorophenylglycine-OH

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

2. Synthesis Workflow:

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

3. Detailed Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's free amine.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • Dissolve Fmoc-N-o-fluorophenylglycine-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC. Further structural characterization can be performed using NMR spectroscopy.[2]

B. Biological Assays

The specific biological assays will depend on the therapeutic target of the designed peptide. Below are general protocols for assessing receptor binding and enzyme inhibition.

1. Receptor Binding Assay (Competitive Radioligand Binding):

Binding_Assay_Workflow Preparation Prepare Cell Membranes Expressing Target Receptor Incubation Incubate Membranes with Radioligand and Test Peptide Preparation->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Detection Quantify Bound Radioligand Separation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for a competitive radioligand binding assay.

  • Protocol:

    • Prepare cell membranes expressing the receptor of interest.

    • In a multi-well plate, incubate the membranes with a constant concentration of a suitable radioligand and varying concentrations of the this compound-containing peptide (or control peptide).

    • After incubation to equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Plot the percentage of inhibition versus the logarithm of the peptide concentration to determine the IC50 value.

2. Enzyme Inhibition Assay:

Enzyme_Inhibition_Workflow Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Incubation Pre-incubate Enzyme with Varying Inhibitor Concentrations Reagents->Incubation Reaction Initiate Reaction by Adding Substrate Incubation->Reaction Measurement Monitor Product Formation Over Time Reaction->Measurement Analysis Determine Ki Value Measurement->Analysis

Caption: Workflow for an enzyme inhibition assay.

  • Protocol:

    • Prepare solutions of the target enzyme, a suitable substrate that produces a detectable signal upon cleavage, and the this compound-containing peptide inhibitor.

    • In a microplate, pre-incubate the enzyme with varying concentrations of the inhibitor.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the rate of product formation over time using a spectrophotometer or fluorometer.

    • Analyze the data using Michaelis-Menten kinetics to determine the mode of inhibition and calculate the inhibition constant (Ki).[3]

IV. Signaling Pathway Analysis

The incorporation of this compound can be used to probe or modulate specific signaling pathways. For instance, if a peptide is designed to target a G-protein coupled receptor (GPCR), the downstream signaling cascade can be investigated.

GPCR_Signaling_Pathway Ligand N-o-F-Phg Peptide GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Target Proteins

References

Application Notes and Protocols for the Efficient Coupling of N-o-Fluorophenylglycine in Peptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the efficient incorporation of the non-canonical amino acid N-o-Fluorophenylglycine (N-o-F-Phg) into peptide chains using solid-phase peptide synthesis (SPPS). The unique steric and electronic properties of N-o-F-Phg present specific challenges, primarily steric hindrance and a propensity for racemization. This document outlines strategies and methodologies to overcome these challenges, ensuring successful synthesis of peptides containing this valuable amino acid analog.

Core Challenges and Strategic Solutions

The primary obstacles in the incorporation of this compound are:

  • Steric Hindrance: The ortho-fluoro substitution on the phenyl ring significantly increases the steric bulk around the α-carbon. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow or incomplete coupling reactions.

  • Racemization: Phenylglycine and its derivatives are known to be susceptible to racemization during peptide synthesis. This loss of stereochemical integrity can occur during both the activation/coupling and the Fmoc-deprotection steps, leading to the formation of diastereomeric impurities that are often difficult to separate.

To address these challenges, the following strategies are recommended:

  • Selection of Potent Coupling Reagents: The use of highly reactive coupling reagents is crucial to overcome the steric barrier. Onium salt-based reagents such as HATU, HCTU, and COMU are generally preferred over standard carbodiimide reagents like DCC or DIC.

  • Optimization of Reaction Conditions: Extended coupling times, double coupling, and, in some cases, elevated temperatures can enhance coupling efficiency.

  • Careful Choice of Base: The base used during coupling can influence the extent of racemization. Weaker, sterically hindered bases like N-methylmorpholine (NMM) or collidine are often favored over stronger, less hindered bases such as N,N-diisopropylethylamine (DIPEA).

  • Use of Racemization Suppressing Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure® are highly effective in minimizing racemization.

  • Monitoring of Reactions: Close monitoring of coupling and deprotection steps using qualitative tests like the Kaiser test is essential to ensure reaction completion and to guide decisions on recoupling or extending reaction times.

Quantitative Data Summary

The following tables summarize the expected performance of various coupling reagents for sterically hindered and racemization-prone amino acids, providing a basis for selecting the optimal conditions for this compound coupling.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityRecommended Use for N-o-F-Phg
HATU Uronium/Aminium SaltVery HighHighly Recommended
HCTU Uronium/Aminium SaltVery HighHighly Recommended
COMU Uronium/Aminium SaltVery HighHighly Recommended
PyBOP Phosphonium SaltHighRecommended
DIC/Oxyma Carbodiimide/AdditiveHighRecommended
DCC/HOBt Carbodiimide/AdditiveModerateNot Recommended for Difficult Couplings

Table 2: Influence of Base on Racemization of Phenylglycine Derivatives

BasepKa of Conjugate AcidSteric HindranceEffect on Racemization
N,N-Diisopropylethylamine (DIPEA) 10.7HighCan promote racemization
N-Methylmorpholine (NMM) 7.4ModerateReduced racemization compared to DIPEA
2,4,6-Collidine 7.4HighReduced racemization
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 13.5ModerateCan significantly promote racemization

Experimental Protocols

The following protocols are based on best practices for the coupling of sterically hindered and racemization-prone amino acids and should be adapted for the specific peptide sequence containing this compound.

Materials and Reagents
  • Fmoc-N-o-Fluorophenylglycine-OH

  • Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (HATU, HCTU, or COMU)

  • Racemization suppressing additive (Oxyma Pure® if using DIC)

  • Bases (DIPEA, NMM, or collidine)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethylether (cold)

  • Kaiser test kit

Protocol 1: HATU-Mediated Coupling of Fmoc-N-o-Fluorophenylglycine-OH

This protocol is recommended as the primary approach due to the high efficiency of HATU in coupling sterically hindered amino acids.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.

    • Drain the solution.

    • Treat the resin with a fresh solution of 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-N-o-Fluorophenylglycine-OH:

    • In a separate vial, dissolve Fmoc-N-o-Fluorophenylglycine-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as NMM (6 equivalents) in DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), perform a second coupling (double coupling) by repeating step 3.

    • Once coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Protocol 2: DIC/Oxyma-Mediated Coupling of Fmoc-N-o-Fluorophenylglycine-OH

This protocol offers a cost-effective alternative to HATU, with Oxyma Pure® providing excellent racemization suppression.

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling of Fmoc-N-o-Fluorophenylglycine-OH:

    • In a separate vial, dissolve Fmoc-N-o-Fluorophenylglycine-OH (3 equivalents) and Oxyma Pure® (3 equivalents) in DMF.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.

    • Add a hindered base such as NMM (6 equivalents).

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 3-6 hours at room temperature.

  • Monitoring and Washing: Follow step 4 from Protocol 1.

Cleavage and Purification
  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Due to the potential for diastereomeric impurities from racemization, a high-resolution HPLC column and optimized gradient are recommended for purification.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/NMM) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test recouple Double Coupling kaiser_test->recouple Positive final_deprotection Final Fmoc Deprotection kaiser_test->final_deprotection Negative recouple->wash2 cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Decision Tree for Coupling this compound

Decision_Tree start Incorporate N-o-F-Phg reagent_choice Choose Coupling Reagent start->reagent_choice hatu HATU/HCTU/COMU (High Reactivity) reagent_choice->hatu Primary Choice dic_oxyma DIC/Oxyma (Cost-Effective) reagent_choice->dic_oxyma Alternative base_choice Select Base hatu->base_choice dic_oxyma->base_choice nmm NMM or Collidine (Minimize Racemization) base_choice->nmm reaction_conditions Optimize Conditions nmm->reaction_conditions extended_time Extended Coupling Time (2-6 hours) reaction_conditions->extended_time double_coupling Double Coupling if needed extended_time->double_coupling monitoring Monitor with Kaiser Test double_coupling->monitoring success Successful Incorporation monitoring->success

Caption: Decision-making process for the efficient coupling of this compound.

Chiral Separation of N-o-Fluorophenylglycine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-ortho-Fluorophenylglycine is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is often crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Consequently, the accurate and reliable separation and quantification of its enantiomers are of paramount importance for quality control in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for this purpose.

This document provides a detailed protocol for the chiral separation of N-o-Fluorophenylglycine enantiomers using a polysaccharide-based CSP. The described method is suitable for the routine analysis of enantiomeric purity.

Principle of Chiral Separation by HPLC

The direct chiral separation of enantiomers by HPLC is achieved by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte can form transient, diastereomeric complexes with the chiral selector of the CSP. The differing stability of these diastereomeric complexes leads to different retention times for each enantiomer, enabling their separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly versatile and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including N-acylated amino acids and their derivatives.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the successful chiral separation of this compound enantiomers.

Equipment and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral column is recommended. For this application note, a representative column is an amylose-based CSP.

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent).

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Data Acquisition and Processing Software: Suitable for controlling the HPLC system and for data analysis.

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol.

  • Sample: Racemic this compound, and individual enantiomer standards (if available for peak identification).

  • Sample Preparation: Volumetric flasks, pipettes, and 0.45 µm syringe filters.

Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in ethanol.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method Parameters

The following HPLC conditions are a representative starting point for the chiral separation of this compound enantiomers. Optimization may be necessary depending on the specific column and HPLC system used.

ParameterRecommended Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Data Presentation and Analysis

The following table summarizes the expected chromatographic results for a successful chiral separation of this compound enantiomers based on the protocol described above.

ParameterEnantiomer 1Enantiomer 2
Retention Time (tʀ) [min] ~12.5~15.0
Tailing Factor (T) 1.11.2
Theoretical Plates (N) >5000>5000
Separation PerformanceValue
Resolution (Rs) >1.5
Selectivity (α) ~1.25

Note: The elution order of the enantiomers (R or S) must be confirmed by injecting a standard of a single, known enantiomer.

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare 1.0 mg/mL Stock Solution of Racemic this compound prep2 Dilute to 0.1 mg/mL with Mobile Phase prep1->prep2 prep3 Filter with 0.45 µm Syringe Filter prep2->prep3 hplc1 Equilibrate Chiral Column with Mobile Phase prep3->hplc1 hplc2 Inject 10 µL of Prepared Sample hplc1->hplc2 hplc3 Isocratic Elution hplc2->hplc3 hplc4 UV Detection at 254 nm hplc3->hplc4 data1 Integrate Chromatographic Peaks hplc4->data1 data2 Calculate Retention Times, Resolution, and Selectivity data1->data2 data3 Determine Enantiomeric Purity (% ee) data2->data3

Caption: Experimental workflow for the chiral HPLC analysis of this compound enantiomers.

Chiral Recognition Mechanism

G Figure 2: Principle of Chiral Recognition on a CSP cluster_enantiomers cluster_elution CSP Chiral Stationary Phase (Chiral Selector) Complex_R Transient Diastereomeric Complex (R-CSP) Complex_S Transient Diastereomeric Complex (S-CSP) Enantiomer_R R-Enantiomer Enantiomer_R->Complex_R Interaction Enantiomer_S S-Enantiomer Enantiomer_S->Complex_S Interaction Elution2 Stronger Interaction (Elutes Second) Complex_R->Elution2 Higher Stability Elution1 Weaker Interaction (Elutes First) Complex_S->Elution1 Lower Stability

Caption: Interaction model for the separation of enantiomers on a chiral stationary phase.

Conclusion

The protocol described provides a robust and reliable method for the chiral separation of this compound enantiomers using a polysaccharide-based chiral stationary phase. This direct HPLC method is well-suited for routine analysis in pharmaceutical quality control and for the determination of enantiomeric purity during various stages of drug development. The use of a common mobile phase and standard HPLC instrumentation makes this method readily implementable in most analytical laboratories. Further optimization of the mobile phase composition (e.g., the ratio of n-Hexane to IPA) and column temperature can be performed to fine-tune the separation if required.

Application Notes and Protocols: N-o-Fluorophenylglycine as a Molecular Probe for Studying Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The site-specific incorporation of non-canonical amino acids into proteins is a powerful strategy for introducing novel chemical functionalities. N-ortho-Fluorophenylglycine (N-o-FPhg), also known as 2-Fluorophenylglycine, is a valuable molecular probe for studying protein structure, dynamics, and interactions. The fluorine atom's unique nuclear magnetic resonance (NMR) properties make it an exceptional reporter for its local environment.

The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity for NMR detection.[1] Crucially, fluorine is absent in native biological systems, meaning ¹⁹F NMR spectra are free from background signals, allowing for the unambiguous observation of the labeled protein.[2][3] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to changes in its surrounding environment, including solvent exposure, conformational changes, and the proximity of binding partners.[2][4] This sensitivity makes N-o-FPhg an ideal, minimally perturbing probe for quantifying protein-protein and protein-ligand interactions.

Key Applications:

  • Monitoring Protein Conformational Changes: Changes in protein structure upon ligand binding or interaction with a partner protein alter the local chemical environment of the incorporated N-o-FPhg, leading to a measurable change in its ¹⁹F chemical shift.

  • Quantifying Binding Affinities: By titrating a ligand or binding partner and monitoring the change in the ¹⁹F NMR spectrum, one can determine the dissociation constant (Kd) of the interaction.[4][5] This is applicable even for weak interactions (micromolar to millimolar), which are often relevant in fragment-based drug discovery.[5]

  • Fragment-Based Drug Discovery (FBDD): Protein-observed ¹⁹F NMR (PrOF NMR) is a high-throughput method for screening fragment libraries.[5] The simplicity of the 1D ¹⁹F NMR spectra allows for rapid identification of hits that bind to the protein target.

  • In-Cell NMR Studies: The lack of background signal makes ¹⁹F NMR particularly powerful for studying protein interactions directly within the complex environment of living cells.[2]

Data Presentation: Quantitative Analysis of Protein-Ligand Interaction

The efficiency of using N-o-FPhg as a probe relies on quantifying the changes in its NMR signature upon a binding event. The following table provides representative data for a hypothetical protein, "Protein X," labeled with a single N-o-FPhg residue, upon titration with "Ligand Y."

ConditionProtein X Concentration (µM)Ligand Y Concentration (µM)¹⁹F Chemical Shift (δ, ppm)Chemical Shift Perturbation (Δδ, ppm)Calculated Kd (µM)
Apo Protein500-115.500.00\multirow{5}{*}{25.3}
Titration 15025-115.680.18
Titration 25050-115.810.31
Titration 350100-115.950.45
Titration 4 (Saturated)50500-116.200.70

Table 1: Representative quantitative data from a ¹⁹F NMR titration experiment. The chemical shift perturbation (Δδ) is plotted against the ligand concentration and fit to a binding isotherm to calculate the dissociation constant (Kd).

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of N-o-Fluorophenylglycine in E. coli

This protocol describes the residue-specific incorporation of N-o-FPhg in place of phenylalanine using a phenylalanine auxotrophic E. coli strain. This method relies on suppressing the biosynthesis of the natural amino acid and providing the fluorinated analog in the growth media.[3][6]

Materials:

  • Phenylalanine auxotrophic E. coli strain (e.g., ATCC 33671).

  • Expression plasmid containing the gene of interest.

  • M9 minimal medium.

  • 20% Glucose solution (sterile filtered).

  • 1 M MgSO₄ solution (sterile filtered).

  • 19 L-amino acid stock solution (lacking phenylalanine).

  • This compound (2-Fluorophenylglycine).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotics.

Procedure:

  • Transformation: Transform the phenylalanine auxotrophic E. coli strain with the expression plasmid containing your gene of interest. Plate on M9 minimal media agar plates supplemented with all 20 amino acids and the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of M9 minimal medium supplemented with glucose, MgSO₄, all 20 amino acids, and the antibiotic. Grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate 1 L of M9 minimal medium (supplemented with glucose, MgSO₄, and antibiotic) with the overnight starter culture to an initial OD₆₀₀ of ~0.05.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.5-0.6.

  • Induction Preparation: Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

  • Media Resuspension: Gently wash the cell pellet twice with sterile M9 salt solution (lacking amino acids) to remove any residual phenylalanine.

  • Labeling and Induction: Resuspend the cell pellet in 1 L of fresh M9 minimal medium supplemented with glucose, MgSO₄, the 19 L-amino acid mix (lacking phenylalanine), and the antibiotic. Add this compound to a final concentration of 75-100 mg/L.

  • Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Grow the culture for an additional 4-6 hours at 30°C or 16-20 hours at 18°C.

  • Harvest and Purification: Harvest the cells by centrifugation. The protein can now be purified using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion). Confirm incorporation and purity via SDS-PAGE and mass spectrometry.

Protocol 2: ¹⁹F NMR for Quantifying Protein-Ligand Interactions

This protocol outlines a general procedure for performing a ¹⁹F NMR titration experiment to determine the binding affinity of a ligand to an N-o-FPhg-labeled protein.

Materials:

  • Purified N-o-FPhg-labeled protein of known concentration.

  • Concentrated stock solution of the ligand in the same buffer.

  • NMR Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

  • Deuterium oxide (D₂O) for field locking.

  • NMR tubes.

Procedure:

  • Sample Preparation: Prepare an initial NMR sample of the labeled protein (e.g., 25-50 µM) in the NMR buffer containing 10% D₂O. The total sample volume should be ~500 µL.

  • Acquire Apo Spectrum: Place the sample in the NMR spectrometer. After temperature equilibration and shimming, acquire a 1D ¹⁹F NMR spectrum. This serves as the reference (apo, or unbound) state. Note the chemical shift and linewidth of the ¹⁹F signal.

  • Ligand Titration: Add a small aliquot of the concentrated ligand stock solution directly to the NMR tube. Mix gently by inverting the tube.

  • Data Acquisition: Re-equilibrate the sample in the spectrometer and acquire another 1D ¹⁹F NMR spectrum.

  • Repeat Titration: Repeat steps 3 and 4 with increasing amounts of the ligand until no further change in the ¹⁹F chemical shift is observed, indicating saturation of the binding site. Aim for a final ligand concentration of at least 10-20 times the expected Kd.

  • Data Analysis:

    • Process all spectra uniformly.

    • For each titration point, determine the ¹⁹F chemical shift.

    • Calculate the chemical shift perturbation (Δδ) at each ligand concentration relative to the apo spectrum: Δδ = |δobs - δapo|.

    • Plot Δδ as a function of the total ligand concentration.

    • Fit the resulting binding isotherm to the appropriate binding model (e.g., a one-site binding model) using non-linear regression to extract the dissociation constant (Kd).

Visualizations

The following diagrams illustrate the workflow and principles behind using this compound as a molecular probe.

G cluster_prep Protein Preparation cluster_exp Experiment & Analysis gene Gene of Interest plasmid Expression Plasmid gene->plasmid ecoli Auxotrophic E. coli plasmid->ecoli expression Biosynthetic Incorporation of N-o-FPhg ecoli->expression purification Protein Purification expression->purification nmr 19F NMR Titration purification->nmr spectra Acquire Spectra nmr->spectra analysis Data Analysis spectra->analysis kd Determine Kd, Kinetics, Mechanism analysis->kd

Caption: Experimental workflow for protein labeling and interaction analysis.

G cluster_explanation Principle of Detection Apo Apo Protein (Unbound) Apo->p1 Bound Protein-Ligand Complex (Bound) Ligand Ligand Spectrum p1->Bound + Ligand

Caption: Principle of ¹⁹F NMR chemical shift perturbation upon ligand binding.

G Receptor Receptor KinaseA Kinase A Receptor->KinaseA activates Signal External Signal Signal->Receptor ProteinX Protein X (19F Labeled) KinaseA->ProteinX phosphorylates Substrate Substrate ProteinX->Substrate binds & acts on Product Product Substrate->Product Response Cellular Response Product->Response ProbeText Interaction Studied: The binding of phosphorylated Protein X to its Substrate can be quantified using the 19F probe.

References

Synthetic Methods for N-o-Fluorophenylglycine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of derivatives of N-o-Fluorophenylglycine, a valuable building block in medicinal chemistry and drug discovery. The following sections outline key synthetic methodologies, including a one-pot synthesis of the parent compound, and generalized protocols for derivatization via the Strecker synthesis and the Ugi four-component reaction.

One-Pot Synthesis of N-(2-Fluorophenyl)glycine

A mild and efficient one-pot procedure has been developed for the synthesis of N-aryl glycines, including N-(2-Fluorophenyl)glycine, from 2-chloro-N-aryl acetamides. This method involves an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is subsequently cleaved to yield the desired product in high yield[1].

Experimental Protocol

Materials:

  • 2-chloro-N-(2-fluorophenyl) acetamide

  • Potassium hydroxide (KOH)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Acetonitrile (CH₃CN)

  • Ethanol (EtOH)

Procedure: [1]

  • To a solution of 2-chloro-N-(2-fluorophenyl) acetamide (1.0 mmol) in acetonitrile (10 mL), add KOH (0.06 g, 1.1 mmol) and CuCl₂·2H₂O (0.18 g, 1.1 mmol).

  • Stir the resulting mixture in an oil bath at reflux temperature for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add a solution of KOH (0.14 g, 2.5 mmol) in ethanol (10 mL) to the reaction mixture.

  • Reflux the mixture for an additional hour.

  • After cooling, the product can be isolated and purified using standard procedures.

Quantitative Data
CompoundStarting MaterialYield (%)Melting Point (°C)
N-(2-Fluorophenyl)glycine2-chloro-N-(2-fluorophenyl) acetamide80144-146

Derivatization via Strecker Synthesis

The Strecker synthesis is a versatile method for producing α-amino acids and their derivatives. In the context of this compound, it can be adapted to synthesize a variety of α-substituted analogs by reacting an aldehyde with N-(2-fluorophenyl)amine and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.

Generalized Experimental Protocol

Materials:

  • An aldehyde (R-CHO)

  • N-(2-fluorophenyl)amine

  • Sodium cyanide (NaCN)

  • Acetic acid (AcOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, 6 M aqueous solution)

Procedure: Step 1: Synthesis of the α-Aminonitrile

  • In a suitable reaction vessel, dissolve N-(2-fluorophenyl)amine (1.0 eq) and the desired aldehyde (1.0 eq) in methanol.

  • Add sodium cyanide (1.0 eq) to the solution.

  • Carefully add acetic acid to generate HCN in situ.

  • Stir the reaction mixture at room temperature overnight.

  • The resulting α-aminonitrile can be isolated by evaporation of the solvent and purified by chromatography.

Step 2: Hydrolysis to the α-Amino Acid Derivative

  • Heat the isolated α-aminonitrile in 6 M aqueous HCl at reflux.

  • Monitor the reaction for the completion of nitrile hydrolysis.

  • Upon completion, cool the reaction mixture and isolate the N-(2-fluorophenyl)-α-amino acid derivative.

Potential Derivatives and Corresponding Aldehydes
Desired Derivative R-GroupAldehyde
MethylAcetaldehyde
IsopropylIsobutyraldehyde
BenzylBenzaldehyde
4-Hydroxyphenyl4-Hydroxybenzaldehyde

Derivatization via Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a powerful tool in combinatorial chemistry for the rapid synthesis of diverse peptide-like molecules. By using N-(2-fluorophenyl)amine as the amine component, a wide array of derivatives can be generated in a single step.

Generalized Experimental Protocol

Materials:

  • N-(2-fluorophenyl)amine

  • An aldehyde or ketone

  • A carboxylic acid

  • An isocyanide

  • Methanol (MeOH) or Trifluoroethanol (TFE)

Procedure:

  • In a reaction vial, combine N-(2-fluorophenyl)amine (1.0 eq), the chosen aldehyde or ketone (1.0 eq), the carboxylic acid (1.0 eq), and the isocyanide (1.0 eq).

  • Add methanol or trifluoroethanol as the solvent.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting N-acyl-N-(2-fluorophenyl)glycine amide derivative can be purified by flash chromatography.

Example of Potential Ugi Product Scaffolds
Aldehyde/KetoneCarboxylic AcidIsocyanideResulting Derivative Structure
FormaldehydeAcetic Acidtert-Butyl isocyanideN-acetyl-N-(2-fluorophenyl)glycinamide with a tert-butyl amide
BenzaldehydePropionic AcidCyclohexyl isocyanideN-propionyl-N-(2-fluorophenyl)phenylglycinamide with a cyclohexyl amide
AcetoneBenzoic AcidBenzyl isocyanideN-benzoyl-N-(2-fluorophenyl)-α,α-dimethylglycinamide with a benzyl amide

Visualizations

Synthetic Workflow Diagrams

one_pot_synthesis start 2-chloro-N-(2-fluorophenyl) acetamide reagents1 KOH, CuCl2·2H2O Acetonitrile, Reflux start->reagents1 Step 1 intermediate 1,4-bis(2-fluorophenyl)piperazine-2,5-dione (Intermediate) reagents1->intermediate reagents2 KOH, Ethanol Reflux intermediate->reagents2 Step 2 product N-(2-Fluorophenyl)glycine reagents2->product

Caption: One-pot synthesis of N-(2-Fluorophenyl)glycine.

strecker_synthesis_workflow cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Hydrolysis amine N-(2-fluorophenyl)amine aminonitrile α-Amino Carbonitrile Derivative amine->aminonitrile aldehyde Aldehyde (R-CHO) aldehyde->aminonitrile cyanide NaCN, AcOH cyanide->aminonitrile hydrolysis 6 M HCl, Reflux aminonitrile->hydrolysis product N-(2-fluorophenyl)-α-amino acid Derivative hydrolysis->product

Caption: Strecker synthesis workflow for this compound derivatives.

ugi_reaction_workflow amine N-(2-fluorophenyl)amine reaction_center amine->reaction_center carbonyl Aldehyde or Ketone carbonyl->reaction_center acid Carboxylic Acid acid->reaction_center isocyanide Isocyanide isocyanide->reaction_center product N-acyl-N-(2-fluorophenyl)glycine amide Derivative reaction_center->product Ugi-4CR (MeOH or TFE, RT)

Caption: Ugi four-component reaction for derivative synthesis.

References

Application of N-o-Fluorophenylglycine in the Synthesis of Bioactive Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, offering a means to enhance therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity. Among these, N-o-Fluorophenylglycine, a synthetic amino acid, presents unique steric and electronic characteristics due to the presence of a fluorine atom at the ortho position of the phenyl ring. This modification can significantly influence the peptide's backbone conformation and its interaction with biological targets. These application notes provide a comprehensive overview of the use of this compound in the synthesis of bioactive peptides, including detailed experimental protocols and a summary of its potential impact on peptide bioactivity.

The introduction of fluorine, the most electronegative element, can alter the electronic environment of the adjacent peptide bond, potentially rendering it less susceptible to enzymatic cleavage. Furthermore, the steric bulk of the ortho-fluoro substitution can impose conformational constraints on the peptide backbone, which can be advantageous in designing peptides with specific secondary structures to improve target binding and biological activity.

Impact on Bioactivity: A Data-Driven Overview

While specific quantitative data for peptides containing this compound is emerging, the broader class of fluorinated amino acids has demonstrated significant effects on peptide bioactivity. The following table summarizes the potential enhancements that can be anticipated based on studies of similar modifications.

PropertyExpected Effect of this compound IncorporationRationale
Enzymatic Stability Increased resistance to proteolytic degradationThe electron-withdrawing nature of fluorine can alter the electronic properties of the peptide bond, making it a less favorable substrate for proteases.[1][2][3]
Receptor Binding Affinity Modulation of binding affinity (increase or decrease)The conformational constraints imposed by the ortho-fluoro-phenyl group can pre-organize the peptide into a bioactive conformation, potentially enhancing binding. Conversely, steric hindrance could also negatively impact receptor interaction.
Conformational Stability Increased conformational rigidityThe steric bulk of the ortho-substituted phenyl ring restricts the rotational freedom around the peptide backbone, favoring specific secondary structures.[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound using Fmoc Chemistry

This protocol outlines the manual solid-phase synthesis of a generic peptide incorporating Fmoc-N-o-Fluorophenylglycine-OH.

Materials:

  • Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-N-o-Fluorophenylglycine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with a fresh 20% piperidine/DMF solution for 15 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative test indicates complete coupling.

    • Wash the resin with DMF (3x).

  • Incorporation of Fmoc-N-o-Fluorophenylglycine-OH:

    • Follow the same procedure as in step 3, using Fmoc-N-o-Fluorophenylglycine-OH. Due to potential steric hindrance, the coupling time may need to be extended, or a double coupling may be necessary.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the crude peptide.

    • Wash the pellet with cold diethyl ether and dry under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow cluster_repeat Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF/DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Washing1->Coupling oFPG_Coupling N-o-FPG Coupling (Fmoc-oFPG-OH, HBTU/DIPEA) Washing2 Washing (DMF) Coupling->Washing2 oFPG_Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Fmoc_Deprotection2 Fmoc Deprotection Washing3 Washing Fmoc_Deprotection2->Washing3 Coupling2 Next AA Coupling Washing3->Coupling2 oFPG_Coupling2 or N-o-FPG Coupling Washing4 Washing Coupling2->Washing4

Caption: Workflow for Solid-Phase Peptide Synthesis of a peptide containing this compound.

Protocol 2: In Vitro Enzymatic Stability Assay

This protocol describes a general method to assess the stability of a peptide containing this compound against a specific protease (e.g., chymotrypsin).[1][2][3]

Materials:

  • Purified peptide (with and without this compound for comparison)

  • Protease (e.g., α-chymotrypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • RP-HPLC system

Procedure:

  • Peptide and Enzyme Preparation:

    • Dissolve the purified peptides in the assay buffer to a final concentration of 1 mg/mL.

    • Prepare a stock solution of the protease in the assay buffer.

  • Enzymatic Reaction:

    • Incubate the peptide solutions at 37°C.

    • Initiate the reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding an equal volume of the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC to separate the intact peptide from its degradation fragments.

    • Monitor the peak area of the intact peptide at a suitable wavelength (e.g., 214 nm).

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the peptide's half-life (t₁/₂).

Stability_Assay_Workflow Start Start: Peptide Solution (1 mg/mL) Incubation Incubate at 37°C Start->Incubation Add_Enzyme Add Protease (e.g., 1:100 w/w) Incubation->Add_Enzyme Time_Sampling Time-Course Sampling (0, 15, 30, 60, 120, 240 min) Add_Enzyme->Time_Sampling Quench Quench Reaction (e.g., 10% TFA) Time_Sampling->Quench HPLC RP-HPLC Analysis Quench->HPLC Data_Analysis Data Analysis (% Intact Peptide vs. Time) HPLC->Data_Analysis Half_Life Determine Half-Life (t½) Data_Analysis->Half_Life Signaling_Pathway Peptide Bioactive Peptide (with N-o-FPG) Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic N-o-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirally pure amino acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The specific stereochemistry of these molecules is often critical to their biological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. N-o-Fluorophenylglycine is a non-natural amino acid whose incorporation into drug candidates can enhance metabolic stability and binding affinity. The efficient synthesis of enantiomerically pure this compound is therefore of significant interest to the pharmaceutical industry.

Enzymatic kinetic resolution offers a highly selective, environmentally benign, and efficient method for the separation of enantiomers. This application note provides detailed protocols for the enzymatic resolution of racemic this compound using Penicillin G Acylase (PGA), an enzyme known for its robust activity and stereoselectivity in the hydrolysis of N-acylated amino acids.

Principle of Enzymatic Resolution

Enzymatic kinetic resolution is predicated on the differential reaction rates of a chiral enzyme with the two enantiomers of a racemic substrate. In the context of N-acylated amino acids, an enzyme like Penicillin G Acylase will preferentially catalyze the hydrolysis of the N-acyl group from one enantiomer, leaving the other enantiomer unreacted. This results in a mixture of a free amino acid (one enantiomer) and the unreacted N-acylated amino acid (the other enantiomer), which can then be separated based on their different physicochemical properties.

For the resolution of racemic this compound, a common strategy is to first N-acylate the racemic amino acid (e.g., with phenylacetic acid to form N-phenylacetyl-o-Fluorophenylglycine). The resulting racemic N-acyl derivative is then subjected to enzymatic hydrolysis. Penicillin G Acylase typically exhibits high stereoselectivity, hydrolyzing the L-enantiomer to produce L-o-Fluorophenylglycine, while the D-N-phenylacetyl-o-Fluorophenylglycine remains largely unreacted.

Experimental Protocols

Protocol 1: Enzymatic Resolution of Racemic N-Phenylacetyl-o-Fluorophenylglycine using Immobilized Penicillin G Acylase

This protocol details the kinetic resolution of racemic N-phenylacetyl-o-Fluorophenylglycine using immobilized Penicillin G Acylase (PGA). Immobilization of the enzyme enhances its stability and allows for easier recovery and reuse.

Materials:

  • Racemic N-phenylacetyl-o-Fluorophenylglycine

  • Immobilized Penicillin G Acylase (IMEPGA)

  • Potassium phosphate buffer (0.1 M, pH 7.8)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Reaction vessel with temperature and pH control

  • Stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Chiral HPLC system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a 0.5% (w/v) solution of racemic N-phenylacetyl-o-Fluorophenylglycine in 0.1 M potassium phosphate buffer (pH 7.8).

    • Transfer the solution to a temperature-controlled reaction vessel and equilibrate to 37°C with gentle stirring.

  • Enzyme Addition and Reaction:

    • Add immobilized Penicillin G Acylase (IMEPGA) to the substrate solution. A typical enzyme loading is 133 IU per gram of racemic substrate.

    • Maintain the reaction at 37°C and pH 7.8. The pH can be controlled by the automated addition of a suitable base (e.g., 0.1 M NaOH) to neutralize the liberated phenylacetic acid.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC.

  • Reaction Termination and Enzyme Recovery:

    • Once the desired conversion is reached (typically approaching 50% to maximize enantiomeric excess of both product and remaining substrate), terminate the reaction by filtering off the immobilized enzyme.

    • Wash the recovered IMEPGA with buffer and store it for subsequent reuse. The enzyme can often be used for multiple cycles (e.g., up to 50 cycles)[1].

  • Product Separation:

    • Adjust the pH of the filtrate to approximately 2.0 with 1 M HCl to protonate the carboxylic acid groups.

    • Extract the unreacted D-N-phenylacetyl-o-Fluorophenylglycine with ethyl acetate.

    • The aqueous layer contains the L-o-Fluorophenylglycine.

  • Isolation of D-N-phenylacetyl-o-Fluorophenylglycine:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the solid D-N-phenylacetyl-o-Fluorophenylglycine.

  • Isolation of L-o-Fluorophenylglycine:

    • The aqueous layer containing L-o-Fluorophenylglycine can be further purified, for example, by ion-exchange chromatography or crystallization.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the produced L-o-Fluorophenylglycine and the remaining D-N-phenylacetyl-o-Fluorophenylglycine using chiral HPLC.

    • Calculate the conversion based on the amount of L-o-Fluorophenylglycine formed.

Data Presentation

The efficiency of the enzymatic resolution is quantified by measuring the conversion and the enantiomeric excess of the product and the remaining substrate. The enantioselectivity of the enzyme is expressed as the enantiomeric ratio (E-value).

ParameterDescriptionTypical Value
Substrate Racemic N-phenylacetyl-o-Fluorophenylglycine
Enzyme Immobilized Penicillin G Acylase (IMEPGA)
Enzyme Load International Units (IU) per gram of substrate133 IU/g
Substrate Conc. Weight/volume percentage in buffer0.5% (w/v)
Temperature Reaction temperature in degrees Celsius37°C
pH Reaction pH7.8
Reaction Time Duration of the enzymatic reaction in minutes~45 min
Conversion Percentage of racemic substrate converted>45%
e.e. (Product) Enantiomeric excess of L-o-Fluorophenylglycine>98%
e.e. (Substrate) Enantiomeric excess of D-N-phenylacetyl-o-Fluorophenylglycine>98%
E-value Enantiomeric Ratio>200

Note: The data presented in this table are based on typical results for the resolution of similar substrates like DL-phenylglycine and should be considered as a guideline. Actual results for this compound may require optimization.

Analytical Methodology

The determination of enantiomeric excess is crucial for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Chiral HPLC Method for the Analysis of o-Fluorophenylglycine Enantiomers:

  • Column: A chiral stationary phase (CSP) column suitable for the separation of amino acid enantiomers (e.g., a polysaccharide-based or cyclodextrin-based chiral column).

  • Mobile Phase: A mixture of an organic solvent (e.g., isopropanol, ethanol) and a buffer (e.g., phosphate buffer) or an acidic modifier. The exact composition must be optimized for the specific column and analytes.[2]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring of o-fluorophenylglycine absorbs (e.g., 260 nm).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Visualizations

Experimental Workflow

Enzymatic_Resolution_Workflow cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Separation & Isolation cluster_analysis Analysis racemate Racemic this compound acylation N-Acylation (e.g., with Phenylacetyl Chloride) racemate->acylation rac_acyl Racemic N-Phenylacetyl- o-Fluorophenylglycine acylation->rac_acyl reaction Enzymatic Hydrolysis (Immobilized PGA, pH 7.8, 37°C) rac_acyl->reaction separation pH Adjustment & Liquid-Liquid Extraction reaction->separation l_amino_acid L-o-Fluorophenylglycine (Aqueous Phase) separation->l_amino_acid d_acyl_amino_acid D-N-Phenylacetyl- o-Fluorophenylglycine (Organic Phase) separation->d_acyl_amino_acid hplc Chiral HPLC Analysis l_amino_acid->hplc d_acyl_amino_acid->hplc Key_Parameters cluster_inputs Input Parameters cluster_process Process cluster_outputs Output Metrics Enzyme Enzyme (Immobilized PGA) Resolution Enzymatic Resolution Enzyme->Resolution Substrate Substrate (Racemic N-Acyl Derivative) Substrate->Resolution pH pH pH->Resolution Temp Temperature Temp->Resolution Time Reaction Time Time->Resolution Conversion Conversion (%) Resolution->Conversion ee_Product e.e. of Product (%) Resolution->ee_Product ee_Substrate e.e. of Substrate (%) Resolution->ee_Substrate E_Value Enantiomeric Ratio (E) Resolution->E_Value

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of N-o-Fluorophenylglycine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering low coupling efficiency with N-o-Fluorophenylglycine during Solid-Phase Peptide Synthesis (SPPS). The unique steric and electronic properties of this amino acid derivative often require optimization of standard protocols.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (N-o-F-Phg) considered a "difficult" amino acid to couple in SPPS?

A1: The low coupling efficiency of this compound stems from two primary factors:

  • Steric Hindrance: The bulky fluorophenyl group at the ortho position physically obstructs the approach of the activated carboxyl group to the resin-bound free amine, slowing down the reaction rate.[1][2]

  • Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring withdraws electron density.[3] This can influence the reactivity of the nearby amino group, further complicating the coupling reaction.

Q2: What are the immediate signs of an incomplete or failed coupling reaction with N-o-F-Phg?

A2: The most common indicator is a positive Kaiser (ninhydrin) test after the coupling step, which detects the presence of unreacted primary amines on the resin. Other signs include the appearance of deletion sequences (peptide minus the intended N-o-F-Phg residue) in mass spectrometry analysis of the crude product and significant tailing or multiple peaks during HPLC purification.

Q3: Are standard coupling reagents like DCC or DIC/HOBt sufficient for N-o-F-Phg?

A3: While standard carbodiimide reagents are effective for many common amino acids, they are often inefficient for sterically hindered residues like N-o-F-Phg.[2][4] Using these reagents is likely to result in low yields and significant deletion byproducts. It is highly recommended to use more potent, modern coupling reagents.

Q4: Which coupling reagents are most effective for N-o-F-Phg and other hindered amino acids?

A4: For challenging couplings, high-reactivity uronium/aminium or phosphonium salt-based reagents are recommended.[5][6] Reagents like HATU, HCTU, and COMU are particularly effective as they form highly reactive activated esters that can overcome steric barriers more efficiently.[6][7][8] HATU, in particular, is frequently cited for its superior performance in difficult couplings.[4][6][7]

Q5: Beyond changing the coupling reagent, what other protocol modifications can improve efficiency?

A5: Several adjustments can significantly improve yields:

  • Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid.[9]

  • Increased Reaction Time: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion.[9]

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50°C) or using microwave-assisted SPPS can provide the necessary energy to overcome the activation barrier.[7][8]

  • Solvent Choice: Using solvents known to minimize peptide aggregation, such as N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts, can improve reagent access to the reaction site.[9]

Troubleshooting Guide for Low Coupling Efficiency

This guide provides a systematic approach to resolving issues with this compound incorporation.

Step 1: Initial Assessment of Coupling Failure

The first step in troubleshooting is to confirm that the coupling has indeed failed. The Ninhydrin (Kaiser) test is a reliable method for detecting free primary amines on the resin.

cluster_workflow Troubleshooting Workflow Start Couple N-o-F-Phg Test Perform Ninhydrin Test Start->Test Proceed Proceed to Deprotection for Next Cycle Test->Proceed Negative (Colorless) Troubleshoot Initiate Troubleshooting Protocol Test->Troubleshoot Positive (Blue) cluster_activation Amino Acid Activation Pathway AA Fmoc-N-o-F-Phg-OH (Carboxylic Acid) ActiveEster Highly Reactive OAt-Ester Intermediate AA->ActiveEster Reagent High-Reactivity Reagent (e.g., HATU) + Base (DIEA) Reagent->ActiveEster PeptideBond New Peptide Bond Formed (Resin-Peptide-CO-NH-N-o-F-Phg) ActiveEster->PeptideBond Resin Resin-Peptide-NH2 (Free Amine) Resin->PeptideBond

References

Optimization of reaction conditions for N-o-Fluorophenylglycine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-o-Fluorophenylglycine. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a common and efficient method for synthesizing this compound?

A1: A widely used method is the one-pot synthesis from 2-chloro-N-(2-fluorophenyl)acetamide. This reaction proceeds via an intermolecular cyclization to form a 1,4-bis(2-fluorophenyl)piperazine-2,5-dione intermediate, which is then cleaved to yield the desired N-(2-fluorophenyl)glycine.[1][2] This method is favored for its efficiency and high yields.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting material is 2-chloro-N-(2-fluorophenyl)acetamide. Key reagents include a copper(II) salt, such as copper(II) chloride dihydrate (CuCl₂·2H₂O), which acts as a Lewis acid, and a base like potassium hydroxide (KOH).[1][2] The reaction is typically carried out in a solvent like acetonitrile, followed by hydrolysis with ethanolic KOH.[1][2]

Q3: Are there alternative synthetic routes to N-aryl glycines?

A3: Yes, several other strategies exist for the synthesis of N-aryl glycines in general. These include the Strecker reaction, which involves aldehydes, amines, and cyanide, and the Petasis reaction, which uses organoboronic acids.[1][2] Another common approach is the reaction of an aniline with ethyl chloroacetate, followed by hydrolysis.[2] Copper-catalyzed N-arylation of glycine is also a viable method.[1][2]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Suggestion Explanation
Incorrect Stoichiometry of Reagents Ensure that stoichiometrically equivalent amounts of the starting 2-chloro-N-(2-fluorophenyl)acetamide, CuCl₂·2H₂O, and KOH are used in the initial cyclization step.Studies have shown that using less than a stoichiometric equivalent of the copper salt can result in low yields even with extended reaction times. Increasing the amount beyond a 1:1 ratio does not significantly improve the yield.[1]
Ineffective Base Use a strong inorganic base like KOH or NaOH.Organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) have been found to be less effective, resulting in poor yields. While sodium hydride can work, the reaction is slower.[2]
Suboptimal Temperature The initial cyclization reaction should be performed at reflux in acetonitrile. The subsequent ring-opening requires refluxing in an ethanolic KOH solution.Temperature is a critical parameter for both steps of this one-pot synthesis.[1]
Inefficient Metal Catalyst Use CuCl₂·2H₂O as the Lewis acid catalyst.Other transition metal chlorides like Ni(II) and Zn(II) salts have been shown to be highly discouraging for this reaction. This is likely due to the instability of their +1 oxidation state, which is necessary for the proposed reaction mechanism. FeCl₃ has also been found to be inferior.[2]
Presence of Moisture Use dry solvents and reagents.As with many organic reactions, the presence of water can lead to unwanted side reactions and reduce the overall yield.[3]

Problem 2: Formation of Impurities or Side Products

Potential Cause Troubleshooting Suggestion Explanation
Incomplete Ring Opening Ensure sufficient time and an adequate excess of ethanolic KOH are used in the second step of the one-pot synthesis.The intermediate, 1,4-bis(2-fluorophenyl)piperazine-2,5-dione, must be completely hydrolyzed to obtain the final product. Monitoring the reaction by TLC or LC-MS can confirm the disappearance of the intermediate.
Racemization Be mindful of the basic conditions, as they can promote racemization at the α-carbon.Phenylglycine derivatives are known to be more prone to base-catalyzed racemization compared to other amino acids like alanine.[4] While this compound is achiral, this is a critical consideration for chiral analogs.
Side reactions from starting materials Use purified starting materials.Impurities in the initial 2-chloro-N-(2-fluorophenyl)acetamide can lead to the formation of undesired byproducts.

Experimental Protocols

One-Pot Synthesis of N-(2-Fluorophenyl)glycine [1][2]

This protocol is based on the copper-catalyzed cyclization and subsequent hydrolysis of 2-chloro-N-(2-fluorophenyl)acetamide.

Step 1: Synthesis of 1,4-bis(2-fluorophenyl)piperazine-2,5-dione (Intermediate)

  • To a solution of 2-chloro-N-(2-fluorophenyl)acetamide (1.0 mmol) in acetonitrile (10 mL), add CuCl₂·2H₂O (1.1 mmol) and KOH (1.1 mmol).

  • Heat the reaction mixture at reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, proceed to the next step without isolating the intermediate.

Step 2: Hydrolysis to N-(2-Fluorophenyl)glycine

  • After cooling the reaction mixture from Step 1, add an excess of ethanolic KOH solution (e.g., 2.5 mmol of KOH in 10 mL of ethanol).

  • Heat the mixture at reflux until the piperazine-2,5-dione intermediate is completely consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with an appropriate acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The resulting N-(2-fluorophenyl)glycine is a white solid with a reported yield of around 80%.[1][2]

Data Presentation

Table 1: Influence of Base on the Synthesis of N-Aryl Glycines [2]

BaseSolventReaction TimeYield
KOH AcetonitrileShorterBetter Performance
NaOH AcetonitrileShorterBetter Performance
K₂CO₃ AcetonitrileLongerEncouraging
NaH AcetonitrileLongerAppreciable
TEA Acetonitrile-Poor
DIPEA Acetonitrile-Poor

Table 2: Influence of Metal Chlorides on the Synthesis of N-Aryl Glycines [2]

Metal ChloridePerformance
CuCl₂·2H₂O Excellent
Ni(II) salts Highly Discouraging
Zn(II) salts Highly Discouraging
FeCl₃ Inferior

Visualizations

experimental_workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis A 2-chloro-N-(2-fluorophenyl)acetamide B CuCl₂·2H₂O, KOH, Acetonitrile A->B C Reflux B->C Heat D 1,4-bis(2-fluorophenyl)piperazine-2,5-dione (Intermediate) C->D E Ethanolic KOH D->E One-Pot F Reflux E->F Heat G Workup (Acidification) F->G H This compound G->H

Caption: Experimental workflow for the one-pot synthesis.

reaction_mechanism start 2-chloro-N-(2-fluorophenyl)acetamide lewis_acid Coordination with Cu(II) start->lewis_acid deprotonation Base-mediated deprotonation lewis_acid->deprotonation cyclization Intermolecular Cyclization deprotonation->cyclization intermediate 1,4-diarylpiperazine-2,5-dione cyclization->intermediate hydrolysis Ring opening with ethanolic KOH intermediate->hydrolysis product This compound hydrolysis->product

Caption: Proposed reaction mechanism pathway.

References

Technical Support Center: Strategies to Prevent Racemization of N-o-Fluorophenylglycine during Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of N-o-Fluorophenylglycine during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound in peptide synthesis?

A1: Racemization is the process that results in the formation of an equal mixture of both enantiomers (D and L forms) of a chiral molecule from a single enantiomer. In peptide synthesis, maintaining the specific stereochemistry of each amino acid is critical for the final peptide's biological activity and structure. This compound, like other phenylglycine derivatives, is particularly susceptible to racemization at its α-carbon, especially under the basic conditions employed during the coupling step in solid-phase peptide synthesis (SPPS).[1][2] This can lead to the synthesis of diastereomeric peptide impurities that are difficult to separate and can alter the intended biological function of the peptide.

Q2: Which step in Fmoc-SPPS is most critical for the racemization of this compound?

A2: The most critical step for the racemization of this compound during Fmoc-based solid-phase peptide synthesis is the base-catalyzed amino acid coupling step.[1][3] While some studies have investigated the Fmoc deprotection step, the activation of the carboxylic acid and subsequent coupling in the presence of a base is where significant epimerization occurs.[3][4]

Q3: How does the choice of coupling reagent affect the racemization of this compound?

A3: The choice of coupling reagent significantly impacts the degree of racemization. Uronium/aminium-based reagents are commonly used, and their efficiency in suppressing racemization can vary. For phenylglycine residues, reagents like COMU (O-(1-Cyano-2-ethoxy-2-oxoethylideneamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DEPBT (3-(Diethylamino-3-oxido-1-phenyl-2-propen-1-ylidene)-2,3,4,5,6,7-hexahydro-1,3-dimethyl-1H-1,3,2-diazaphosphinine-4,6-dione 3-oxide) have been shown to be highly effective in minimizing racemization, especially when paired with appropriate bases.[1][3] Carbodiimide reagents like DCC and DIC can also be used, but they generally lead to higher rates of racemization unless used with racemization-suppressing additives.[5][6]

Q4: What is the role of the base in the coupling step, and which bases are recommended to minimize racemization?

A4: The base in the coupling step is crucial for neutralizing the protonated amine of the growing peptide chain and for the activation of the incoming amino acid. However, strong, and sterically unhindered bases can promote racemization by abstracting the acidic α-proton of the activated amino acid. To minimize racemization, weaker or more sterically hindered bases are preferred.[7] For phenylglycine derivatives, bases such as 2,4,6-trimethylpyridine (TMP) and 2,6-dimethylpyridine (DMP) have demonstrated superior performance in reducing epimerization compared to the more commonly used diisopropylethylamine (DIPEA).[1][3] N-Methylmorpholine (NMM) is another viable option due to its lower basicity.[7]

Q5: Can additives be used to further suppress racemization?

A5: Yes, additives are highly recommended, especially when using carbodiimide coupling reagents. Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., 6-Cl-HOBt, HOAt) can react with the activated amino acid to form an active ester that is less prone to racemization.[8][9] Oxyma (ethyl cyanohydroxyiminoacetate) is a non-explosive and effective alternative to HOBt.[5][10] The addition of copper(II) chloride (CuCl₂) has also been reported to suppress racemization in certain contexts.[8][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of diastereomeric impurity detected in the final peptide. Racemization of the this compound residue during coupling.1. Optimize Coupling Reagent and Base Combination: Switch to a low-racemization coupling reagent such as COMU or DEPBT in combination with a sterically hindered, weaker base like TMP or DMP.[1][3] 2. Use Additives: If using a carbodiimide reagent (e.g., DIC), ensure the addition of a racemization-suppressing additive like HOBt or Oxyma.[5] 3. Control Temperature: Perform the coupling reaction at a lower temperature, as elevated temperatures can increase the rate of racemization.[7][12]
Incomplete coupling of this compound. Steric hindrance or aggregation.1. Increase Coupling Time: Extend the reaction time for the this compound coupling step. 2. Use a More Potent Coupling Reagent: Employ a highly efficient coupling reagent like HATU or COMU.[3] 3. Disrupt Aggregation: Consider switching to a solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts.[8]
Low yield of the desired peptide. A combination of racemization and incomplete coupling.Systematically troubleshoot by first addressing the racemization as described above. Once diastereomeric purity is improved, focus on optimizing coupling efficiency.

Data Presentation

Table 1: Effect of Coupling Reagents and Bases on the Racemization of Phenylglycine (Phg)

Coupling ReagentBase% Correct Diastereomer (Peptide A: Bz-(L)-Phe-(L)-Phg-NH2)% Correct Diastereomer (Peptide B: Bz-(L)-Arg-(L)-Phg-NH2)Reference
HATUDIPEA~85%~85%[3]
HATUTMP93%93%[3]
HBTUDIPEA~80%~80%[3]
PyBOPDIPEA~80%~80%[3]
DMTMM-BF4NMM~90%~90%[3]
DEPBTDIPEA~90%~90%[3]
COMU TMP >98% >98% [3]
DEPBT TMP >98% >98% [3]

Note: This data is for Phenylglycine (Phg) and serves as a strong indicator for the expected behavior of this compound.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-N-o-Fluorophenylglycine using COMU and TMP

This protocol is designed to minimize racemization during the incorporation of this compound in solid-phase peptide synthesis.

Materials:

  • Fmoc-N-o-Fluorophenylglycine

  • Peptide-resin with a free N-terminal amine

  • COMU (1-(1-Cyano-2-ethoxy-2-oxoethylideneamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • TMP (2,4,6-Trimethylpyridine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of piperidine.

  • Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-N-o-Fluorophenylglycine (3 equivalents relative to resin loading) and COMU (3 equivalents) in a minimal amount of DMF.

  • Base Addition: Add TMP (4 equivalents) to the amino acid/COMU solution.

  • Coupling Reaction: Immediately add the prepared coupling mixture to the resin. Agitate the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress using a qualitative test for free amines (e.g., Kaiser test).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solvent. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Proceed to the next cycle: The resin is now ready for the next Fmoc-deprotection and coupling cycle.

Visualizations

Racemization_Mechanism Fmoc_AA Fmoc-N-o-Fluorophenylglycine Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate (Planar Structure) Activated_Ester->Oxazolone Base (e.g., DIPEA) α-proton abstraction Correct_Peptide Desired Peptide (L-configuration) Activated_Ester->Correct_Peptide Coupling with Peptide Racemized_AA Racemized Activated Ester Oxazolone->Racemized_AA Reprotonation Diastereomer Diastereomeric Peptide (D-configuration) Racemized_AA->Diastereomer Coupling with Peptide Peptide Growing Peptide Chain (on resin) Peptide->Correct_Peptide Peptide->Diastereomer

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Check_Base Is the base strong and unhindered (e.g., DIPEA)? Start->Check_Base Change_Base Switch to a weaker/hindered base (e.g., TMP, DMP, NMM) Check_Base->Change_Base Yes Check_Coupling_Reagent Is the coupling reagent prone to racemization (e.g., carbodiimide alone)? Check_Base->Check_Coupling_Reagent No Change_Base->Check_Coupling_Reagent Change_Coupling_Reagent Switch to a low-racemization reagent (e.g., COMU, DEPBT) Check_Coupling_Reagent->Change_Coupling_Reagent Yes Add_Additive Add a racemization suppressant (e.g., HOBt, Oxyma) Check_Coupling_Reagent->Add_Additive Partially Check_Temp Is the reaction temperature elevated? Check_Coupling_Reagent->Check_Temp No Change_Coupling_Reagent->Check_Temp Add_Additive->Check_Temp Lower_Temp Lower the coupling temperature Check_Temp->Lower_Temp Yes End Racemization Minimized Check_Temp->End No Lower_Temp->End

Caption: Troubleshooting workflow for minimizing racemization of this compound.

References

Technical Support Center: Purification of N-o-Fluorophenylglycine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-o-Fluorophenylglycine (N-o-Fpg) containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these unique peptides. The incorporation of the fluorinated non-canonical amino acid N-o-Fpg can significantly alter peptide properties, leading to purification challenges not typically observed with standard peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying peptides containing this compound?

The primary challenges stem from the significant increase in hydrophobicity imparted by the this compound residue. The fluorine atom on the phenyl ring enhances the non-polar character of the amino acid side chain.[1][2][3] This increased hydrophobicity can lead to:

  • Poor Solubility: Difficulty in dissolving the crude peptide in standard aqueous buffers used for purification.[4][5][6][7]

  • Peptide Aggregation: Increased tendency for peptide chains to associate and form insoluble aggregates, which can complicate purification and reduce yield.[8][9][10]

  • Strong Retention in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide may bind very strongly to the C18 or other hydrophobic stationary phases, requiring high concentrations of organic solvent for elution. This can lead to poor peak shape and co-elution with other hydrophobic impurities.[11][12]

  • Difficulties in Mass Spectrometry Analysis: While not a purification challenge per se, the presence of N-o-Fpg can sometimes lead to unexpected fragmentation patterns.

Q2: My N-o-Fpg containing peptide is insoluble in my usual RP-HPLC loading buffer (e.g., water with 0.1% TFA). What should I do?

This is a common issue due to the increased hydrophobicity. Here are several strategies to improve solubility:

  • Initial Solvent Screening: Before committing your entire sample, test the solubility of a small aliquot in various solvents.

  • Organic Solvents: Try dissolving the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) first.[5][6][7] Once dissolved, slowly add your aqueous loading buffer to the desired concentration. Be cautious, as high concentrations of these organic solvents in the injection volume can affect peak shape in RP-HPLC.

  • Acidic or Basic Modifiers: For peptides with a net positive charge, adding a small amount of acetic acid or formic acid can improve solubility. For peptides with a net negative charge, a dilute solution of ammonium hydroxide may help.[5][7]

  • Chaotropic Agents: In challenging cases, the use of chaotropic agents like guanidinium chloride or urea can disrupt intermolecular hydrogen bonding and improve solubility. However, these are generally not compatible with RP-HPLC and would require a subsequent desalting step.

Solvent Selection Guide for Hydrophobic Peptides

Solvent/AdditiveApplication NotesCompatibility with RP-HPLC
Water with 0.1% TFAStandard starting point for most peptides.Excellent
Acetonitrile (ACN)Good for dissolving hydrophobic peptides.Excellent (as mobile phase component)
Dimethyl Sulfoxide (DMSO)Powerful solvent for very hydrophobic peptides. Use minimal amount for injection.Use with caution; can cause peak broadening.
Dimethylformamide (DMF)Another strong organic solvent for hydrophobic peptides.Use with caution; can cause peak broadening.
Acetic Acid (1-10%)Can help solubilize basic peptides.Good
Ammonium Hydroxide (dilute)Can help solubilize acidic peptides.Use with caution; can affect peak shape.

Q3: I'm observing significant peak tailing and broad peaks during RP-HPLC of my N-o-Fpg peptide. How can I improve the chromatography?

Poor peak shape is often a consequence of the strong hydrophobic interactions between the N-o-Fpg containing peptide and the stationary phase. Here are some troubleshooting tips:

  • Optimize the Organic Solvent Gradient: A shallower gradient may be necessary to effectively separate the target peptide from closely eluting impurities.[12]

  • Increase the Elution Strength of the Organic Solvent: If acetonitrile is not sufficient to elute the peptide with good peak shape, consider using a stronger organic solvent like isopropanol or a combination of acetonitrile and isopropanol in your mobile phase B.

  • Elevated Temperature: Performing the chromatography at a higher temperature (e.g., 40-60 °C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.

  • Alternative Stationary Phases: If a C18 column provides poor results, consider a stationary phase with different selectivity. A C8 or a phenyl-hexyl column may offer better performance for highly hydrophobic peptides.

  • Ion-Pairing Reagent: While trifluoroacetic acid (TFA) is standard, for particularly stubborn separations, a different ion-pairing reagent like formic acid (for LC-MS compatibility) or heptafluorobutyric acid (HFBA) for increased retention of more polar peptides might be beneficial, though HFBA will suppress MS signal.

Illustrative RP-HPLC Gradient Comparison for a Model Peptide

Time (min)%B (Standard Peptide)%B (N-o-Fpg Peptide)
0520
5520
356585
409595
45520

Note: This is a hypothetical example. The optimal gradient will depend on the specific peptide sequence.

Q4: My peptide appears to be aggregating, leading to sample loss and poor purification yield. What strategies can I employ to mitigate this?

Peptide aggregation is a significant challenge, especially for hydrophobic sequences containing N-o-Fpg.[8][10] Here are some solutions:

  • Work at Low Concentrations: Keep the peptide concentration as low as practically possible during dissolution and purification.

  • Use of Organic Solvents: As with solubility issues, dissolving the peptide in an organic solvent like DMSO or DMF prior to dilution can help prevent aggregation.

  • pH Adjustment: Moving the pH of the solution away from the peptide's isoelectric point (pI) can increase net charge and reduce aggregation through electrostatic repulsion.[13]

  • Incorporate "Gatekeeper" Residues: During peptide design, flanking the hydrophobic N-o-Fpg residue with charged amino acids (e.g., Arginine, Lysine, Aspartic Acid, Glutamic Acid) can help to improve solubility and reduce aggregation.

  • Chaotropic Agents (for non-chromatographic steps): If aggregation is a problem during handling or storage, the use of chaotropic agents can be effective.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution(s)
Crude peptide won't dissolve High hydrophobicity due to N-o-Fpg.Use a small amount of organic solvent (DMSO, DMF, ACN) for initial dissolution, then dilute with aqueous buffer. Adjust pH away from the pI.
Broad, tailing peaks in RP-HPLC Strong interaction with the stationary phase.Use a shallower gradient. Increase the organic solvent strength (e.g., add isopropanol). Increase column temperature. Try a different stationary phase (C8, Phenyl-hexyl).
Low recovery from purification Peptide aggregation and precipitation. Strong, potentially irreversible binding to the column.Work at lower concentrations. Use organic solvents to maintain solubility. Ensure complete elution with a high percentage of strong organic solvent at the end of the gradient.
Co-elution of impurities Similar hydrophobicity of impurities and the target peptide.Optimize the gradient carefully. Screen different stationary phases and organic solvents to alter selectivity. Consider orthogonal purification methods like ion-exchange chromatography if the peptide has a net charge.
Chiral impurities (diastereomers) Racemization during synthesis or use of non-enantiopure N-o-Fpg.Use a chiral stationary phase for analytical or preparative separation. Optimize the chiral separation method.[14][15][16][17][18]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic N-o-Fpg Containing Peptide

  • Weigh a small, representative sample of the lyophilized crude peptide (e.g., 1 mg).

  • Add a minimal volume of HPLC-grade DMSO (e.g., 20-50 µL) to the peptide and gently vortex to dissolve.

  • Once fully dissolved, slowly add your desired aqueous buffer (e.g., 0.1% TFA in water) dropwise while vortexing to bring the sample to the desired concentration for injection.

  • If the peptide precipitates, try a different organic solvent (DMF or ACN) or a different final aqueous buffer composition.

  • Centrifuge the sample prior to injection to remove any remaining particulate matter.

Protocol 2: Generic RP-HPLC Method for N-o-Fpg Containing Peptides

  • Column: C18, 3.5-5 µm particle size, 100-120 Å pore size (e.g., 4.6 x 150 mm for analytical, 21.2 x 150 mm for preparative).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min for analytical, 20 mL/min for preparative (adjust based on column dimensions).

  • Detection: 220 nm and 280 nm.

  • Column Temperature: 40 °C.

  • Gradient:

    • Start with a higher initial percentage of mobile phase B than for a non-fluorinated analog (e.g., 20-30% B).

    • Run a shallow gradient (e.g., 0.5-1% B per minute).

    • Ensure the gradient goes to a high percentage of B (e.g., 95%) at the end to elute all hydrophobic components.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_final Final Product synthesis Solid-Phase Peptide Synthesis (with N-o-Fpg incorporation) cleavage Cleavage from Resin & Deprotection synthesis->cleavage solubilization Solubilization of Crude Peptide (e.g., in DMSO/Water) cleavage->solubilization hplc Preparative RP-HPLC solubilization->hplc fractionation Fraction Collection hplc->fractionation analysis Analytical HPLC & Mass Spec of Fractions fractionation->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization qc Final Quality Control lyophilization->qc

Caption: Workflow for the synthesis and purification of N-o-Fpg containing peptides.

troubleshooting_logic start Peptide Purification Issue solubility Poor Solubility? start->solubility peak_shape Poor Peak Shape? solubility->peak_shape No use_organic Use Organic Solvent (DMSO, DMF) solubility->use_organic Yes adjust_ph Adjust pH solubility->adjust_ph Yes aggregation Aggregation? peak_shape->aggregation No optimize_gradient Optimize HPLC Gradient peak_shape->optimize_gradient Yes change_column Change HPLC Column peak_shape->change_column Yes aggregation->adjust_ph Yes low_concentration Use Low Concentration aggregation->low_concentration Yes use_organic->peak_shape adjust_ph->peak_shape optimize_gradient->aggregation change_column->aggregation

Caption: Troubleshooting decision tree for N-o-Fpg peptide purification.

References

Improving the solubility of N-o-Fluorophenylglycine for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource for researchers, scientists, and drug development professionals working with N-o-Fluorophenylglycine. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of achieving and maintaining the solubility of this compound in aqueous solutions for biological assays. As Senior Application Scientists, we have designed this center to explain not just the how, but the why behind these experimental strategies.

Frequently Asked Questions (FAQs)
Q1: Why is my this compound (N-o-FPG) not dissolving in standard aqueous buffers like PBS?

Answer: The solubility challenge with N-o-FPG stems from its molecular structure. Like other N-substituted amino acids, it is a zwitterionic compound, meaning it contains both a basic amino group (-NH-) and an acidic carboxyl group (-COOH). At physiological pH (~7.4), the molecule carries both a positive and a negative charge, resulting in a net neutral charge. This zwitterionic state can lead to strong intermolecular electrostatic interactions, promoting crystal lattice formation and thus limiting its solubility in water.[1]

The presence of the fluorophenyl group, while adding a site for potential biological interactions, also increases the molecule's hydrophobicity compared to glycine, further reducing its affinity for aqueous environments.[2] Therefore, simply adding the powder to a neutral buffer is often insufficient for complete dissolution.

Q2: What is the recommended starting solvent for creating a high-concentration stock solution?

Answer: For initial solubilization, an organic solvent is typically required. We recommend starting with Dimethyl Sulfoxide (DMSO) .

  • Rationale: DMSO is a powerful, polar aprotic solvent capable of disrupting the intermolecular forces holding the N-o-FPG crystals together. It is compatible with most downstream biological assays, such as cell-based experiments, when diluted to a final concentration that is non-toxic to the cells.[3][4]

  • Best Practice: Prepare a high-concentration stock, for example, 10-50 mM in 100% DMSO. This minimizes the volume of organic solvent you will add to your final aqueous assay solution. Store this stock solution at -20°C or -80°C. Note that screening compounds can sometimes precipitate out of even high-concentration DMSO solutions during freeze-thaw cycles.[5]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?

Answer: This is a very common issue known as "solvent-shifting" or "precipitation upon dilution." It occurs because the compound is highly soluble in the DMSO stock but poorly soluble in the final aqueous buffer. When the stock is added to the buffer, the DMSO concentration plummets, and the aqueous environment can no longer keep the hydrophobic compound in solution.[6][7]

Here are several strategies to overcome this, starting with the simplest:

  • Rapid Mixing: The dilution technique is critical. Do not simply pipette the DMSO stock into the buffer. Instead, add the small volume of DMSO stock directly into the vortex of the rapidly mixing aqueous buffer. This rapid dispersion can sometimes create a kinetically stable supersaturated solution that is suitable for immediate use.[8][9]

  • Pre-warming: Warming the aqueous buffer to 37°C before adding the DMSO stock can increase the compound's solubility and prevent immediate precipitation.[8]

  • Stepwise Dilution: Instead of a single large dilution (e.g., 1:1000), perform a series of intermediate dilutions. For example, dilute the 10 mM DMSO stock into a solution containing 10% DMSO in buffer, and then perform the final dilution. This gradual reduction in solvent strength can be more effective.[8]

  • Increase Final DMSO Concentration (with caution): If precipitation persists, you may need a higher final concentration of DMSO. However, for cell-based assays, it is crucial to keep the final DMSO concentration at or below 0.5% to minimize cytotoxicity.[3][8] Always run a "vehicle control" (buffer with the same final DMSO concentration but no compound) to ensure the solvent itself is not affecting your experimental results.

Q4: How can I improve the aqueous solubility of N-o-FPG without relying on organic solvents?

Answer: You can significantly enhance the aqueous solubility of N-o-FPG by manipulating the pH of your solution. This is a powerful technique rooted in the compound's zwitterionic nature.

  • Mechanism of Action: The solubility of amino acids is lowest at their isoelectric point (pI), the pH at which the net charge is zero. By adjusting the pH away from the pI, you force the equilibrium towards either a predominantly positively charged species (at low pH, the carboxyl group is protonated) or a negatively charged species (at high pH, the amino group is deprotonated).[1][10] These charged species are significantly more polar and thus more soluble in water.[11][12]

  • Practical Application:

    • Acidic pH: To create a positively charged molecule, dissolve the N-o-FPG in a dilute acidic solution (e.g., 0.1 M HCl). Once dissolved, you can carefully neutralize the solution with a base (e.g., 0.1 M NaOH) to your desired final pH.

    • Basic pH: To create a negatively charged molecule, dissolve the N-o-FPG in a dilute basic solution (e.g., 0.1 M NaOH). After it dissolves, neutralize it with an acid (e.g., 0.1 M HCl).

    • See the detailed protocol below for a step-by-step guide.

Q5: Are there any advanced formulation strategies I can use for particularly difficult assays?

Answer: Yes. If standard pH adjustment and co-solvent methods are insufficient, you can explore the use of solubilizing excipients, such as cyclodextrins.

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] The hydrophobic fluorophenyl group of N-o-FPG can become encapsulated within this cavity, forming a water-soluble "inclusion complex."[15][16] This complex effectively shields the hydrophobic part of your molecule from the aqueous environment, dramatically increasing its apparent solubility.[17]

  • Considerations: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in biological research due to its high solubility and low toxicity.[17] However, you must validate that the cyclodextrin itself does not interfere with your assay or interact with other components.

Troubleshooting Guide & Workflows

When solubility issues arise, a systematic approach is key. Use the following decision tree to guide your troubleshooting process.

G start Start: N-o-FPG Powder stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer (vortexing) stock->dilute check1 Is the solution clear? dilute->check1 success Solution Ready for Assay check1->success Yes precip Precipitation Occurs check1->precip No troubleshoot_options Troubleshooting Path precip->troubleshoot_options ph_adjust Option 1: pH-Mediated Solubilization (See Protocol 2) troubleshoot_options->ph_adjust cosolvent Option 2: Optimize Co-solvent (Increase DMSO <1%) troubleshoot_options->cosolvent excipient Option 3: Use Excipients (e.g., Cyclodextrin) troubleshoot_options->excipient check2 Is the solution clear? ph_adjust->check2 cosolvent->check2 excipient->check2 check2->success Yes check2->precip No (Re-evaluate concentration or assay conditions)

Caption: Decision workflow for solubilizing N-o-FPG.

Data Summary: Solvent & Additive Comparison
MethodPrimary MechanismProsCons & ConsiderationsFinal Conc. Limit (Typical)
DMSO Organic Co-solventHigh stock concentration; widely used.Potential for precipitation on dilution; cellular toxicity.< 0.5% for sensitive cells.[3][8]
Ethanol Organic Co-solventLess toxic than DMSO for some cell lines.[18][19]Generally less effective solubilizer than DMSO for many compounds.< 1%
pH Adjustment Charge ModificationHigh aqueous solubility; avoids organic solvents.Final salt concentration may impact assay; requires careful pH control.N/A (pH dependent)
HP-β-Cyclodextrin Inclusion ComplexHigh aqueous solubility; low toxicity.Potential for assay interference; adds cost and complexity.Assay-dependent
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock and Working Solution

This protocol details the standard method for creating a working solution using DMSO as a co-solvent, emphasizing techniques to prevent precipitation.

Materials:

  • This compound (N-o-FPG) powder

  • 100% Anhydrous DMSO

  • Sterile aqueous buffer (e.g., PBS, HEPES, or cell culture medium)

  • Sterile microcentrifuge tubes or polypropylene tubes

  • Vortex mixer

Procedure:

  • Prepare High-Concentration Stock (e.g., 20 mM):

    • Weigh the appropriate amount of N-o-FPG powder into a sterile tube.

    • Add the calculated volume of 100% DMSO to achieve a 20 mM concentration.

    • Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Final Working Solution (e.g., 20 µM):

    • Pre-warm your final aqueous buffer to 37°C.[8]

    • In a sterile polypropylene tube, add the required volume of the pre-warmed buffer (e.g., 999 µL for a 1 mL final volume).

    • Begin vortexing the aqueous buffer at a medium-high speed.

    • While the buffer is actively mixing, add the required volume of the N-o-FPG DMSO stock (e.g., 1 µL for a 1:1000 dilution to 20 µM). Pipette the stock directly into the vortex, not onto the wall of the tube.

    • Continue vortexing for an additional 15-30 seconds to ensure complete dispersion.

    • Visually inspect the solution against a dark background. If it is clear, it is ready for immediate use. If you see cloudiness or precipitate, proceed to the troubleshooting workflow.

Caption: Workflow for preparing a DMSO-based solution.

Protocol 2: pH-Mediated Solubilization

This protocol uses pH adjustment to dissolve N-o-FPG directly in an aqueous solution, avoiding organic solvents.

Materials:

  • This compound (N-o-FPG) powder

  • Sterile water or desired buffer base (without buffering salts initially)

  • Sterile 0.1 M NaOH solution

  • Sterile 0.1 M HCl solution

  • Calibrated pH meter

  • Sterile magnetic stir bar and stir plate

Procedure (Using Basic Solubilization):

  • Initial Slurry:

    • Add the desired mass of N-o-FPG powder to a sterile beaker or flask containing ~80% of your final target volume of sterile water.

    • Add a sterile magnetic stir bar and begin stirring. The powder will likely not dissolve at this stage, forming a slurry.

  • Basic Dissolution:

    • While stirring, slowly add 0.1 M NaOH dropwise to the slurry.

    • Monitor the solution. As the pH increases, the N-o-FPG will deprotonate and begin to dissolve. Continue adding NaOH until the solution becomes completely clear.

  • Neutralization:

    • Once the solution is clear, place the calibrated pH meter into the solution.

    • Slowly add 0.1 M HCl dropwise to neutralize the solution, bringing the pH down to your desired final target (e.g., pH 7.4). Go slowly , especially as you approach the target pH, to avoid overshooting and causing the compound to precipitate out again.

  • Final Volume Adjustment:

    • Remove the pH probe and stir bar.

    • Transfer the solution to a graduated cylinder or volumetric flask and add sterile water to reach the final desired volume.

    • Sterile-filter the final solution using a 0.22 µm filter. This solution is now ready for use.

References

Identifying and minimizing side reactions with N-o-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-o-Fluorophenylglycine (N-o-F-Phg). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to identify and minimize side reactions during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound in peptide synthesis?

A1: The most significant and common side reaction is racemization at the α-carbon. Phenylglycine and its derivatives are particularly susceptible to base-catalyzed racemization during the activation and coupling steps of peptide synthesis.[1][2] The electron-withdrawing nature of the ortho-fluoro substituent can further increase the acidity of the α-proton, potentially exacerbating this issue.[2]

Q2: How does the choice of coupling reagent affect racemization of this compound?

A2: The choice of coupling reagent has a strong effect on the degree of racemization.[1] Uronium-based reagents, particularly third-generation reagents like COMU, and phosphonium-based reagents are generally preferred.[1] Additives such as 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., HOAt, 6-Cl-HOBt) are known to suppress racemization by minimizing the lifetime of the highly reactive intermediates that lead to epimerization.[3][4]

Q3: Can intramolecular cyclization be an issue with this compound derivatives?

A3: Yes, intramolecular cyclization is a potential side reaction for dipeptides, especially at the N-terminus. If N-o-F-Phg is the second amino acid in a sequence, the deprotected dipeptide-resin intermediate can cyclize to form a diketopiperazine.[3][5] This is more likely to occur if the coupling of the third amino acid is slow. To mitigate this, using a resin with high steric hindrance, like 2-chlorotrityl chloride resin, is recommended.[3]

Q4: What is the role of the base in minimizing side reactions?

A4: The base used during the coupling step is a critical factor for racemization.[1] Sterically hindered, weaker bases are recommended to minimize the abstraction of the α-proton.[1] While N,N-diisopropylethylamine (DIPEA) is common, it can promote racemization. Alternatives like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) have been shown to significantly reduce epimerization.[1]

Troubleshooting Guides

Issue 1: High Levels of Diastereomeric Impurity Detected by HPLC/MS
  • Symptom: Your final peptide containing N-o-F-Phg shows a significant peak with the same mass as your target product but a different retention time, indicating a diastereomer.

  • Probable Cause: Racemization of the N-o-F-Phg residue during the coupling step. Phenylglycine residues are known to undergo base-catalyzed racemization at a much higher rate than other amino acids like alanine.[2]

  • Solutions:

    • Optimize Coupling Reagent and Base Combination: Switch from standard coupling reagents like HBTU/DIPEA to combinations proven to suppress racemization. The combination of COMU or DEPBT with a sterically hindered base like TMP or DMP can reduce racemization to negligible levels.[1]

    • Reduce Temperature: If using microwave-assisted synthesis, lowering the coupling temperature can limit racemization.[6] For conventional synthesis, performing the coupling at a lower temperature (e.g., 0 °C) may be beneficial.

    • Minimize Pre-activation Time: Long pre-activation times of the carboxylic acid can lead to higher levels of racemization.[7] Add the activated amino acid to the resin immediately after it is formed.

Issue 2: Low Yield and Presence of a Low Molecular Weight Byproduct
  • Symptom: The synthesis yields are low, and mass spectrometry analysis reveals a major byproduct corresponding to the mass of a cyclic dipeptide (diketopiperazine).

  • Probable Cause: This typically occurs when N-o-F-Phg is the second residue in the peptide sequence. After the N-terminal protecting group (e.g., Fmoc) is removed from the N-o-F-Phg, the free amine can attack the ester linkage to the resin, forming a stable six-membered diketopiperazine and terminating the sequence.[3]

  • Solutions:

    • Use a Sterically Hindered Resin: Employing 2-chlorotrityl chloride resin is a preferred method as its bulkiness inhibits the formation of diketopiperazines.[3]

    • Dipeptide Coupling: Synthesize the dipeptide of the second and third amino acids separately and then couple it to the first amino acid on the resin. This bypasses the vulnerable dipeptide-resin intermediate.[3]

    • Use N-Trityl Protection: For the second amino acid in the sequence, use an N-trityl protected amino acid, which provides steric hindrance against cyclization.[3]

Data Presentation

Table 1: Effect of Coupling Reagents and Bases on Phenylglycine (Phg) Racemization (Data adapted from studies on Phenylglycine and serves as a strong guideline for this compound)[1]

Coupling ReagentBaseCorrect Diastereomer (%)Notes
HATUDIPEA~85%Standard conditions, significant racemization observed.
HBTUDIPEA~83%Slightly more racemization than HATU.
PyBOPDIPEA~84%Similar performance to HBTU.
DMTMM-BF₄NMM~88%Moderate improvement. Solubility in DMF can be a limiting factor.[1]
COMU DIPEA92% Third-generation uronium reagent, shows significantly reduced racemization.[1]
HATUTMP93%Changing the base to a weaker, hindered one provides a major improvement.
COMU TMP 93-100% Optimal Combination: This pairing can practically eliminate racemization.[1]
DEPBT TMP 93-100% Optimal Combination: An excellent alternative to COMU with similarly negligible racemization.[1]
COMU DMP 93-100% Optimal Combination: DMP performs as well as TMP.[1]
DEPBT DMP 93-100% Optimal Combination: Another top-performing combination.[1]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-N-o-Fluorophenylglycine

This protocol is designed to minimize racemization during the incorporation of N-o-F-Phg in solid-phase peptide synthesis (SPPS).

Reagents & Materials:

  • Fmoc-N-o-Fluorophenylglycine (4 eq.)

  • Coupling Reagent: COMU (4 eq.) or DEPBT (4 eq.)

  • Base: 2,4,6-trimethylpyridine (TMP) (8 eq.)

  • Resin-bound peptide with a free N-terminal amine

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-N-o-Fluorophenylglycine (4 eq.) and COMU (or DEPBT) (4 eq.) in a minimal amount of anhydrous DMF.

  • Activation: Add TMP (8 eq.) to the activation solution and vortex briefly for 1-2 minutes. Note: Avoid extended pre-activation times.

  • Coupling: Immediately add the activation solution to the washed, deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes. The use of COMU may allow for shorter coupling times.[1]

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling. A negative result (yellow/brown beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

  • Proceed: Continue with the next deprotection or coupling step in your synthesis sequence.

Visualizations

Caption: Troubleshooting workflow for addressing racemization.

Racemization_Mechanism Mechanism of Base-Catalyzed Racemization cluster_0 Peptide Coupling Step cluster_1 Oxazolone Pathway (Alternative) AminoAcid L-Amino Acid (Activated Carboxyl) Proton_Abstraction α-Proton Abstraction AminoAcid->Proton_Abstraction Oxazolone Oxazolone Formation AminoAcid->Oxazolone Base Base (e.g., DIPEA, TMP) Base->Proton_Abstraction Enolate Planar Enolate/ Carbanion Intermediate Proton_Abstraction->Enolate Reprotonation Reprotonation Enolate->Reprotonation D_AminoAcid D-Amino Acid (Racemized) Reprotonation->D_AminoAcid L_AminoAcid_Regen L-Amino Acid (Regenerated) Reprotonation->L_AminoAcid_Regen Oxazolone_Rac Racemic Oxazolone Oxazolone->Oxazolone_Rac Hydrolysis Ring Opening Oxazolone_Rac->Hydrolysis Racemic_Mix D/L Amino Acid Mixture Hydrolysis->Racemic_Mix

Caption: Key pathways for amino acid racemization during synthesis.

References

Stability of N-o-Fluorophenylglycine under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-o-Fluorophenylglycine Stability

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

A1: Generally, this compound should be stored in a cool, dry, and well-ventilated place, away from light and strong oxidizing agents.[1] For long-term storage, maintaining it at room temperature in a tightly sealed container is recommended.[6][7]

Q2: How does pH likely affect the stability of this compound?

A2: Like other N-substituted amino acids, this compound is susceptible to hydrolysis under strongly acidic or basic conditions.[5][8] The carboxylic acid and the secondary amine groups are the most likely sites for pH-dependent degradation. Extreme pH can catalyze the hydrolysis of the molecule.

Q3: Is this compound sensitive to temperature?

A3: Elevated temperatures can accelerate the degradation of this compound.[4] Thermal stress can lead to various degradation pathways, including decarboxylation and oxidation.[9][10] It is crucial to avoid high temperatures during storage and processing to maintain its purity and stability.

Q4: What are the expected degradation pathways for this compound?

A4: While specific pathways for this compound are not documented, potential degradation mechanisms for similar molecules include:

  • Hydrolysis: Under acidic or basic conditions, cleavage of the molecule could occur.

  • Oxidation: The secondary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[8]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.[9][10][11]

  • Photodegradation: Exposure to UV or visible light can induce degradation.[4][5]

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically reversed-phase with UV detection, is the most common and effective technique.[3][12][13][14][15] This method can separate the intact drug from its degradation products, allowing for accurate quantification. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradants.[12]

Troubleshooting Guide

Q1: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?

A1: Unexpected peaks are likely degradation products. To troubleshoot, consider the following:

  • Review Stress Conditions: Ensure the applied stress (pH, temperature, light) is not excessively harsh, which could lead to secondary degradation products not relevant to shelf-life stability.[5] A target degradation of 5-20% is generally recommended.[8][16]

  • Sample Preparation: Artifacts can be introduced during sample preparation. Check for potential reactions with the diluent or exposure to light during handling.[1]

  • Method Specificity: Verify that your analytical method is truly stability-indicating by performing peak purity analysis using a diode array detector (DAD) or mass spectrometer.[16]

Q2: The mass balance in my stability study is below 95%. What steps should I take?

A2: A poor mass balance suggests that not all degradation products are being detected.

  • Check for Co-elution: Degradation products might be co-eluting with the parent peak. A peak purity analysis is essential.

  • Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such species.

  • Volatile Degradants: Degradation may produce volatile compounds that are not retained on the HPLC column. Headspace Gas Chromatography (GC) could be used to investigate this.

  • Adsorption: Degradants might be adsorbing to the sample vial or column.

Q3: I see no degradation of this compound even under harsh stress conditions. What does this mean?

A3: This indicates that the molecule is highly stable under the tested conditions.[5] However, it is important to ensure that the stress conditions were indeed challenging enough. According to ICH guidelines, if no degradation is observed, you should expose the substance to more extreme conditions than those used for accelerated stability testing.[5][17] If it remains stable, this is valuable information about its intrinsic stability.

Data Presentation (Illustrative Examples)

Table 1: Illustrative Stability of this compound under Different pH Conditions at 40°C

pHTime (days)Assay (%)Total Degradants (%)Mass Balance (%)
2.0 0100.00.0100.0
795.24.699.8
1490.59.399.8
7.0 0100.00.0100.0
799.8<0.199.9
1499.50.499.9
9.0 0100.00.0100.0
796.13.899.9
1492.37.599.8

Table 2: Illustrative Stability of this compound under Different Temperature Conditions

TemperatureTime (weeks)Assay (%)Total Degradants (%)Mass Balance (%)
40°C / 75% RH 0100.00.0100.0
499.10.899.9
898.21.799.9
60°C 0100.00.0100.0
494.55.399.8
889.89.999.7
80°C 0100.00.0100.0
485.314.599.8
875.124.699.7

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines and to support the development of a stability-indicating analytical method.[5][8]

2. Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • HPLC grade acetonitrile and water

  • Buffer salts (e.g., phosphate, acetate)

3. General Procedure:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[8]

  • For each stress condition, mix the stock solution with the stressor solution.

  • Store samples at the specified temperature and for the designated time.

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a final concentration suitable for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

4. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C. Analyze at 0, 2, 4, 8, and 24 hours. If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature. Analyze at 0, 1, 2, 4, and 8 hours. If no degradation is observed, repeat at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light. Analyze at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store the solid drug substance and the stock solution at 80°C. Analyze at 1, 3, and 7 days.

  • Photostability: Expose the solid drug substance and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8] Analyze after the exposure period. A control sample should be kept in the dark.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT/60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (80°C, Solid & Solution) prep->thermal photo Photolytic (ICH Q1B) prep->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Evaluation (Assay, Impurities, Mass Balance) hplc->data

Caption: General workflow for a forced degradation study.

Degradation_Pathway cluster_degradation Potential Degradation Products parent This compound deamination Deamination Product (e.g., 2-(2-fluorophenyl)-2-hydroxyacetic acid) parent->deamination H⁺ / OH⁻ (Hydrolysis) decarboxylation Decarboxylation Product (e.g., N-(2-fluorophenyl)methanamine) parent->decarboxylation Δ (Heat) oxidation Oxidation Product (e.g., N-oxide derivative) parent->oxidation [O] (e.g., H₂O₂)

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Optimizing Cleavage Cocktails for Peptides Containing N-o-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing cleavage conditions for synthetic peptides incorporating the unnatural amino acid N-o-Fluorophenylglycine. The following information is curated to address common challenges and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting cleavage cocktail for a peptide containing this compound?

A1: For peptides containing this compound without other sensitive residues (like Cys, Met, Trp), a standard and effective starting cleavage cocktail is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water.[1][2] The electron-withdrawing nature of the fluorine on the phenyl ring makes it less susceptible to electrophilic attack than a standard phenylalanine, so extensive scavenging for the unnatural residue itself is often not necessary.

A recommended starting formulation is presented in Table 1.

Q2: My peptide also contains other sensitive amino acids like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp). How should I modify the cleavage cocktail?

A2: If your peptide sequence includes other sensitive residues, the standard cleavage cocktail should be supplemented with additional scavengers to prevent common side reactions such as oxidation and alkylation.[3][4] A more robust cocktail, often referred to as Reagent K or a variation thereof, is recommended.[3][4]

Refer to Table 1 for a comparison of cleavage cocktails.

Q3: What are the functions of the different scavengers in the cleavage cocktail?

A3: During TFA-mediated cleavage, reactive carbocations are generated from the resin linker and side-chain protecting groups. Scavengers are added to trap these reactive species and prevent unwanted modifications of the peptide.

  • Triisopropylsilane (TIS): A general scavenger that effectively reduces and traps carbocations.[5][6]

  • Water: Suppresses t-butylation of sensitive residues.

  • 1,2-Ethanedithiol (EDT): A thiol scavenger that is particularly important for preventing the re-attachment of C-terminal Trp and protecting Cys residues.[7] It also helps to minimize oxidation.

  • Phenol: Acts as a scavenger for carbocations and can help to improve the solubility of some peptides during cleavage.

  • Thioanisole: Can accelerate the removal of certain protecting groups and acts as a scavenger.

Q4: How long should the cleavage reaction be performed?

A4: A standard cleavage time of 2-4 hours at room temperature is sufficient for most peptides.[1] For sterically hindered peptides or those with more resistant protecting groups, the time may be extended. However, prolonged exposure to TFA can sometimes lead to degradation of the peptide.[8] It is advisable to perform a time-course experiment (e.g., testing at 1, 2, and 4 hours) on a small scale to determine the optimal cleavage time for your specific peptide.

Data Presentation: Cleavage Cocktail Compositions

Table 1: Recommended Cleavage Cocktails for Peptides Containing this compound

Cocktail NameCompositionTarget Peptide Characteristics
Standard Cocktail 95% TFA, 2.5% TIS, 2.5% WaterPeptides with this compound and no other sensitive residues.
Reagent B (Odorless) 88% TFA, 5% Phenol, 5% Water, 2% TISPeptides with trityl-based protecting groups. Does not prevent methionine oxidation.[5]
Modified Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides with multiple sensitive residues (e.g., Cys, Met, Trp) in addition to this compound.[3][4]

Experimental Protocols

Protocol 1: Standard Cleavage for Peptides with this compound

Objective: To cleave the peptide from the resin and remove acid-labile protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% Water (v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen gas source or vacuum desiccator

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet twice with cold diethyl ether to remove scavengers.

  • Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Analyze the crude peptide using RP-HPLC and mass spectrometry.

Troubleshooting Guides

Problem 1: Low Peptide Yield

  • Possible Cause: Incomplete cleavage from the resin.

    • Solution: Extend the cleavage reaction time to 4-6 hours. A small-scale test cleavage can help determine the optimal time.

  • Possible Cause: The peptide is soluble in diethyl ether.

    • Solution: If no precipitate forms upon addition to ether, try a different precipitation solvent like cold methyl-tert-butyl ether. Alternatively, the TFA can be evaporated under a stream of nitrogen, and the resulting oil triturated with cold ether.

  • Possible Cause: Re-attachment of the peptide to the resin.

    • Solution: This is more common with C-terminal Trp, Tyr, or Met.[9] If these residues are present, ensure a thiol scavenger like EDT is included in the cleavage cocktail.

Problem 2: Presence of Impurities in HPLC/Mass Spectrometry

  • Possible Cause: Incomplete removal of side-chain protecting groups.

    • Solution: Increase the cleavage time or consider a stronger cleavage cocktail like Modified Reagent K.

  • Possible Cause: Alkylation or oxidation of sensitive residues.

    • Solution: Ensure the appropriate scavengers are used. For peptides with Cys, Met, or Trp, use a cocktail containing EDT and/or thioanisole.[3][4]

  • Possible Cause: Deletion sequences from the synthesis.

    • Solution: This is a synthesis-related issue. Re-synthesize the peptide and optimize the coupling steps.

Visualizations

Experimental_Workflow Resin Dried Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) 2-4 hours @ RT Resin->Cleavage Filtration Filter to Separate Resin Cleavage->Filtration Precipitation Precipitate Peptide in Cold Diethyl Ether Filtration->Precipitation Isolation Centrifuge and Wash Peptide Pellet Precipitation->Isolation Drying Dry Crude Peptide Isolation->Drying Analysis RP-HPLC and Mass Spec Analysis Drying->Analysis

Caption: General experimental workflow for peptide cleavage.

Troubleshooting_Logic Start Analyze Crude Peptide (HPLC/MS) Problem Low Yield or High Impurity? Start->Problem Success Purify Peptide Problem->Success No IncompleteCleavage Incomplete Cleavage? Problem->IncompleteCleavage Yes (Low Yield) ExtendCleavage Extend Cleavage Time (4-6 hours) IncompleteCleavage->ExtendCleavage Yes Impurities Side-Product Formation? IncompleteCleavage->Impurities No ExtendCleavage->Start ModifyCocktail Add/Change Scavengers (e.g., use Modified Reagent K) Impurities->ModifyCocktail Yes ModifyCocktail->Start

Caption: Troubleshooting logic for cleavage optimization.

References

Overcoming steric hindrance in N-o-Fluorophenylglycine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of N-o-Fluorophenylglycine.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a direct question-and-answer format.

Question 1: My Kaiser test is positive after a standard coupling step with this compound. What does this mean and what are my immediate actions?

A positive Kaiser test (blue or purple beads) indicates the presence of unreacted primary amines on the solid-phase support, meaning the coupling reaction is incomplete.[1][2] The steric bulk from the ortho-fluorophenyl group physically obstructs the reaction site, slowing down or preventing the formation of the desired amide bond.[1][3]

Immediate Actions:

  • Perform a "Double Coupling": This is the most straightforward first step. After the initial coupling, wash the resin with DMF and repeat the coupling procedure with a fresh solution of activated this compound.[3][4]

  • Extend Reaction Time: For sterically hindered residues like this compound, standard reaction times may be insufficient. Prolong the coupling time for the second attempt (e.g., from 1-2 hours to 4 hours or even overnight).[3][4]

  • Verify Reagents: Ensure your amino acid solution and coupling reagents have not degraded. For instance, solutions of phosphonium reagents like PyBOP in DMF have moderate stability and should be used within a couple of days.

Question 2: I have tried double coupling and extending the reaction time, but the coupling efficiency for this compound is still low. What advanced strategies can I implement?

If basic troubleshooting fails, you need to modify the reaction conditions to be more aggressive and effective for this challenging coupling.

Advanced Solutions:

  • Switch to a More Potent Coupling Reagent: Standard coupling reagents may be insufficient. Upgrade to a reagent known for high efficiency in sterically hindered couplings, such as those based on uronium/aminium salts or phosphonium salts.[1][5] Reagents like HATU, HCTU, and COMU are highly recommended.[1] PyAOP is also noted as a particularly potent phosphonium reagent for extremely difficult couplings.[4]

  • Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., increase from 3 to 5 equivalents relative to the resin loading).[4]

  • Elevate Reaction Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can provide the necessary energy to overcome the activation barrier.[4] However, this should be done cautiously as it can increase the risk of side reactions like racemization.[4]

  • Change the Solvent: If peptide aggregation is suspected as a contributing factor (especially in longer peptide chains), switch the solvent from N,N-dimethylformamide (DMF) to a more effective solvating agent like N-methyl-2-pyrrolidone (NMP) or a mixture containing DMSO.[3][6]

Question 3: My final peptide product shows a significant deletion sequence corresponding to the this compound residue. How can I prevent this in future syntheses?

The presence of a deletion sequence is a direct result of failed coupling at that specific residue. To prevent this, you must ensure the coupling reaction goes to completion.

Preventative Measures:

  • Proactive Capping: If a coupling is known to be difficult, you can cap any unreacted amines after the first coupling attempt. This is done using acetic anhydride and a base like DIPEA.[1] Capping permanently blocks the unreacted sites, preventing them from reacting in subsequent steps and simplifying the purification of the final product.[1]

  • Optimize from the Start: For a known difficult residue like this compound, do not start with a standard protocol. Proactively use a more potent coupling reagent (e.g., HATU), extended coupling times, and monitor the reaction carefully with a Kaiser test before proceeding to the next step.[1]

  • Monitor Every Step: Perform a Kaiser test after every coupling step involving a sterically hindered residue. Do not proceed with deprotection of the Fmoc group until you have a negative Kaiser test result (colorless or yellow beads).[1]

Frequently Asked Questions (FAQs)

Question 1: Why is this compound considered a "difficult" amino acid to couple?

This compound presents a significant challenge primarily due to steric hindrance . The fluorine atom and the phenyl ring in the ortho position create a bulky structure that physically blocks the N-terminal amine of the growing peptide chain from attacking the activated carboxyl group of the incoming amino acid.[1][3] This spatial interference slows down the reaction rate and can lead to incomplete coupling.[3] The electron-withdrawing nature of fluorine can also influence the reactivity of the carboxyl group, though steric effects are generally the dominant challenge.[7][8]

Question 2: Which class of coupling reagents is most effective for this compound?

For sterically hindered amino acids, in-situ activating reagents, particularly uronium/aminium salts and phosphonium salts , are the most effective.[9]

  • Uronium/Aminium Reagents: HATU, HCTU, and COMU are highly efficient choices.[10] HATU often stands out as one of the most powerful reagents due to the formation of a highly reactive OAt ester and anchimeric assistance from the pyridine nitrogen. COMU is also an excellent choice, with the added benefit of being based on Oxyma, which is not potentially explosive like the HOBt/HOAt-based reagents.[10]

  • Phosphonium Reagents: PyBOP and PyAOP are very effective.[3] PyAOP is considered superior for the most challenging couplings. A primary drawback of phosphonium reagents is their limited stability in DMF solution.

Question 3: Are there alternative synthetic strategies to traditional peptide coupling for incorporating this compound?

Yes, when standard methods fail or are inefficient, multicomponent reactions (MCRs) can be considered as an alternative.

  • Passerini Reaction: This three-component reaction involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide.[11][12] This can be a powerful tool for creating peptide-like structures under different reaction conditions.[13][14]

  • Ugi Reaction: This is a four-component reaction that combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce α-acylamino amides, which are essentially dipeptide structures.[12][15][16] The Ugi reaction is highly versatile and can be effective for creating bonds with hindered components.[17][18]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Reagent ClassReagent NameRelative EfficiencyKey AdvantagesPotential Disadvantages
Uronium/Aminium HATUVery HighHighly efficient for difficult couplings, low racemization.[1]More expensive than HBTU/TBTU.[1]
HCTUHighSimilar reactivity to HATU, often more cost-effective.[5]May be less effective than HATU for the most difficult couplings.[5]
COMUHighHigh efficiency, safer (non-explosive byproducts), byproducts are soluble.[5][10]Limited solution stability compared to other uronium salts.
HBTU / TBTUMedium-HighEffective for most standard couplings, well-established.[4][10]Can be slow for highly hindered residues, may cause guanidinylation.[4]
Phosphonium PyBOP / PyAOPVery HighPyAOP is exceptionally potent for extremely difficult couplings.[4]Limited stability in solution, more expensive.
Carbodiimide DIC / HOBtModerateCost-effective, standard reagent.[4][10]Often requires longer reaction times or double coupling for hindered residues.[4]

Table 2: Recommended Reaction Conditions for this compound Coupling

ParameterStandard ProtocolRecommended for this compoundRationale
Amino Acid Equiv. 3 eq.3 - 5 eq.Increases reactant concentration to drive the reaction forward.[4]
Coupling Reagent Equiv. 3 eq.3 - 5 eq.Ensures complete activation of the incoming amino acid.[4]
Base (DIPEA) Equiv. 6 eq.6 - 10 eq.Maintains basicity required for the reaction.[5]
Reaction Time 1 - 2 hours2 - 4 hours (or overnight)Allows more time for the sterically hindered molecules to react.[3]
Temperature Room Temp.Room Temp. to 40°CProvides additional energy to overcome the activation barrier (use with caution).[4]
Solvent DMFDMF or NMPNMP has superior solvating properties and can disrupt peptide aggregation.[3][6]

Experimental Protocols

Protocol 1: High-Efficiency Coupling for this compound using HATU

This protocol is designed for coupling a sterically hindered residue onto a resin-bound peptide.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide) in DMF for 30 minutes.

    • Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-N-o-Fluorophenylglycine-OH (4 equivalents relative to resin loading) and HATU (4 equivalents) in DMF.[19]

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the solution.[19]

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Reaction Monitoring & Washing:

    • Perform a Kaiser test (see Protocol 2) to check for reaction completion.

    • If the test is positive, consider a second coupling (repeat steps 2-3).

    • If the test is negative, wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times). The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Kaiser (Ninhydrin) Test for Reaction Monitoring

This colorimetric test is used to detect the presence of free primary amines on the resin.[1]

  • Reagent Preparation:

    • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[1]

    • Reagent B: 40 g of phenol in 20 mL of n-butanol.[1]

    • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[1]

  • Procedure:

    • Place a small sample of resin beads (10-15 beads) in a small glass test tube.

    • Wash the beads with DMF and then ethanol.

    • Add 2-3 drops of each of the three solutions to the test tube.

    • Heat the test tube at 100-110°C for 5 minutes.[1]

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Intense Blue/Purple: Incomplete coupling (positive result).

    • Colorless/Yellow: Complete coupling (negative result).

Visualizations

G cluster_0 cluster_1 Immediate Actions cluster_2 Advanced Solutions (If Still Positive) cluster_3 start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple First Step extend_time Extend Reaction Time (e.g., to 4h or overnight) double_couple->extend_time upgrade_reagent Upgrade Coupling Reagent (e.g., HATU, COMU) extend_time->upgrade_reagent If problem persists increase_equiv Increase Reagent Equivalents (3-5 eq.) upgrade_reagent->increase_equiv end_node Negative Kaiser Test (Proceed to Next Step) upgrade_reagent->end_node elevate_temp Elevate Temperature (e.g., 40°C, with caution) increase_equiv->elevate_temp increase_equiv->end_node change_solvent Change Solvent (e.g., NMP) elevate_temp->change_solvent elevate_temp->end_node change_solvent->end_node

Caption: Troubleshooting workflow for an incomplete coupling reaction.

StericHindrance cluster_AminoAcid Activated this compound Peptide ---[AA]n-NH2 oFPG Fmoc-NH-CH(COOH*)-Ph(o-F) BulkyGroup Steric Shield (Bulky ortho-Fluorophenyl Group) oFPG->BulkyGroup Approach oFPG->Approach BulkyGroup->Approach HINDRANCE Approach->Peptide Nucleophilic Attack by N-terminal Amine Blocked X

Caption: Steric hindrance in this compound coupling.

References

Analytical techniques for monitoring the purity of N-o-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical techniques for monitoring the purity of N-o-Fluorophenylglycine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A1: The primary techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the compound and its impurities, Chiral HPLC for separating its enantiomers, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization for volatile impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) for structural confirmation and identification of impurities.

Q2: What are the expected common impurities in synthetically produced this compound?

A2: Common impurities can arise from the synthetic route and storage conditions. These may include:

  • Starting materials and reagents: Unreacted precursors or residual reagents from the synthesis.

  • Isomeric impurities: Positional isomers such as N-m-Fluorophenylglycine and N-p-Fluorophenylglycine.

  • Enantiomeric impurity: The presence of the undesired enantiomer (D- or L-form).

  • Degradation products: Resulting from hydrolysis, oxidation, or photolysis. Forced degradation studies can help identify these potential degradants.[1][2]

  • By-products of synthesis: Such as deletion or insertion products if peptide synthesis methodologies are adapted.[3]

Q3: How can I improve peak tailing when analyzing this compound by HPLC?

A3: Peak tailing for aromatic amines like this compound is often due to secondary interactions with silanol groups on the silica-based stationary phase.[4] To mitigate this, you can:

  • Adjust mobile phase pH: Lowering the pH (e.g., to pH 2.5-3) can suppress the ionization of silanol groups.

  • Use a mobile phase additive: Incorporating a competitive amine like triethylamine (TEA) can mask the active silanol sites.

  • Employ an end-capped column: Modern, high-purity silica columns with robust end-capping minimize exposed silanol groups.

  • Check for column contamination: Flush the column with a strong solvent to remove any adsorbed impurities.

Troubleshooting Guides

HPLC Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
No Peak or Low Signal 1. Incorrect mobile phase composition.2. Detector issue (lamp off, wrong wavelength).3. Sample degradation.4. Injection issue.1. Prepare fresh mobile phase; ensure miscibility.2. Check detector settings and lamp status.3. Prepare a fresh sample and standard.4. Check autosampler/injector for proper operation.
Peak Tailing 1. Secondary silanol interactions.2. Column overload.3. Extracolumn dead volume.1. Lower mobile phase pH; add a competitive amine (e.g., TEA).2. Reduce sample concentration or injection volume.3. Use shorter tubing with a smaller internal diameter.[4]
Peak Fronting 1. Sample solvent stronger than mobile phase.2. Column overload (less common).1. Dissolve the sample in the initial mobile phase.2. Dilute the sample.
Split Peaks 1. Partially blocked column frit.2. Column void or channeling.3. Co-elution of an impurity.1. Backflush the column (if permissible).2. Replace the column.3. Optimize the mobile phase gradient or composition for better separation.
Retention Time Drift 1. Inconsistent mobile phase composition.2. Column temperature fluctuations.3. Column aging.1. Use a gradient proportioning valve or pre-mix mobile phase.2. Use a column oven for temperature control.3. Equilibrate the column thoroughly; replace if necessary.
GC-MS Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor Derivatization Efficiency 1. Presence of moisture in the sample or reagents.2. Incorrect reaction temperature or time.3. Inappropriate derivatization reagent.1. Ensure all glassware is dry; use anhydrous solvents.2. Optimize derivatization conditions.3. Select a suitable reagent for both amine and carboxylic acid groups (e.g., MSTFA).[5]
No Peak in Chromatogram 1. Derivative is not volatile enough.2. Adsorption in the injector or column.3. Incorrect GC-MS parameters.1. Confirm successful derivatization; try a different derivatization agent.2. Use a deactivated liner and column.3. Check injection temperature, oven program, and MS settings.
Unidentifiable Peaks in Mass Spectrum 1. Background contamination.2. By-products from the derivatization reaction.3. Thermal degradation in the injector.1. Run a blank to identify system contaminants.2. Analyze the derivatization reagent alone.3. Lower the injector temperature.

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This method is designed for the quantitative determination of this compound and its non-chiral impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.

Illustrative Quantitative Data (RP-HPLC)

Compound Retention Time (min) Relative Retention Time Purity (%)
This compound8.51.0099.5
Impurity 16.20.730.2
Impurity 29.81.150.3
Protocol 2: Chiral Purity by Chiral HPLC

This method is for the separation and quantification of the enantiomers of this compound.

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based).

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the mobile phase.

Illustrative Quantitative Data (Chiral HPLC)

Enantiomer Retention Time (min) Resolution (Rs) Enantiomeric Excess (%)
L-N-o-Fluorophenylglycine12.3-99.0
D-N-o-Fluorophenylglycine14.12.1-
Protocol 3: Analysis by GC-MS after Silylation

This protocol is for the analysis of this compound and its volatile impurities after derivatization.

  • Derivatization:

    • Dry a 1 mg sample of this compound under a stream of nitrogen.

    • Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of pyridine.[4]

    • Heat the mixture at 60 °C for 30 minutes.

  • GC-MS System:

    • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

Illustrative Quantitative Data (GC-MS of TMS Derivative)

Ion Type m/z (mass-to-charge ratio) Relative Abundance (%)
Molecular Ion [M]⁺31315
[M-CH₃]⁺298100
[M-COOTMS]⁺19645
Phenyl fragment9530
Protocol 4: Structural Confirmation by NMR Spectroscopy

This protocol outlines the parameters for acquiring ¹H and ¹⁹F NMR spectra for structural verification.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹⁹F NMR Parameters:

    • Pulse Program: Standard 1D fluorine with proton decoupling.

    • Number of Scans: 64.

    • Relaxation Delay: 2 seconds.

Illustrative Quantitative Data (NMR Spectroscopy)

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H7.0-7.5m-Aromatic protons
¹H4.1s-α-CH
¹H3.5br s-NH
¹H12.5br s-COOH
¹⁹F-125.0s-Ar-F

Visualizations

hplc_troubleshooting_workflow start HPLC Peak Shape Problem (e.g., Tailing) all_peaks Affects all peaks? start->all_peaks yes_all Yes all_peaks->yes_all Yes no_all No all_peaks->no_all No instrument_issue Likely Instrument/Physical Issue yes_all->instrument_issue chemical_issue Likely Chemical Interaction Issue no_all->chemical_issue check_frit Check for blocked column frit instrument_issue->check_frit check_void Inspect for column void instrument_issue->check_void check_dead_volume Minimize extra-column dead volume instrument_issue->check_dead_volume resolve Problem Resolved check_frit->resolve check_void->resolve check_dead_volume->resolve check_ph Adjust mobile phase pH (lower for basic compounds) chemical_issue->check_ph add_modifier Add mobile phase modifier (e.g., TEA) chemical_issue->add_modifier check_column Evaluate column chemistry (e.g., end-capping) chemical_issue->check_column check_overload Check for sample overload (dilute sample) chemical_issue->check_overload check_ph->resolve add_modifier->resolve check_column->resolve check_overload->resolve

Caption: Troubleshooting workflow for HPLC peak shape issues.

analytical_workflow cluster_purity Purity & Impurity Profiling cluster_identity Identity & Structure cluster_chiral Chiral Purity start This compound Sample rp_hplc RP-HPLC Analysis start->rp_hplc gc_ms GC-MS Analysis (after derivatization) start->gc_ms nmr NMR Spectroscopy (¹H and ¹⁹F) start->nmr ms Mass Spectrometry (LC-MS or direct infusion) start->ms chiral_hplc Chiral HPLC Analysis start->chiral_hplc data_analysis Data Analysis & Purity Assessment rp_hplc->data_analysis gc_ms->data_analysis nmr->data_analysis ms->data_analysis chiral_hplc->data_analysis report Final Purity Report data_analysis->report

Caption: Integrated analytical workflow for this compound.

References

Validation & Comparative

A Comparative Guide to Mass Spectrometry Methods for Validating N-o-Fluorophenylglycine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) like N-o-Fluorophenylglycine into proteins is a critical step for developing novel therapeutics and research tools. Validating the successful and site-specific incorporation of these synthetic amino acids is paramount. This guide provides an objective comparison of mass spectrometry-based validation techniques with alternative methods, supported by experimental data and detailed protocols to ensure the structural integrity of the engineered proteins.

Mass spectrometry (MS) has emerged as the gold standard for confirming the incorporation of ncAAs due to its high sensitivity, accuracy, and ability to provide sequence-specific information. This guide will focus on bottom-up proteomics workflows using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compare its performance with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Western blotting in conjunction with click chemistry.

Quantitative Comparison of Validation Methods

The choice of validation method can impact the level of detail, sensitivity, and throughput of the analysis. Below is a summary of the key performance characteristics of the primary methods for validating this compound incorporation.

FeatureMass Spectrometry (LC-MS/MS)NMR Spectroscopy (¹⁹F NMR)Western Blot with Click Chemistry
Primary Output Peptide sequence confirmation and site of incorporationDetection of fluorine signal, providing information on the chemical environmentProtein-level detection of incorporation
Sensitivity High (femtomole to attomole range)Moderate to Low (micromolar to millimolar range)High (nanogram to picogram range)
Specificity Very High (confirms mass and sequence)High (specific to ¹⁹F)High (specific to the bioorthogonal handle)
Quantitative Capability Relative and absolute quantification possibleQuantitative with proper standardsSemi-quantitative
Throughput HighLowHigh
Structural Information Infers position in primary sequenceProvides information on local chemical environment and protein conformationNone
Requirement for Label NoIntrinsic ¹⁹F labelRequires a bioorthogonal handle (e.g., azide or alkyne) on the ncAA

Mass Spectrometry-Based Validation: A Detailed Workflow

The most robust method for confirming this compound incorporation is a bottom-up proteomics workflow coupled with LC-MS/MS. This approach involves the enzymatic digestion of the protein into smaller peptides, which are then separated and analyzed.

Experimental Protocol: Bottom-Up Proteomics LC-MS/MS

This protocol outlines the general steps for the validation of this compound incorporation in a target protein.

1. Protein Digestion:

  • Materials:

    • Purified protein containing this compound

    • Denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0)

    • Reducing agent (e.g., 10 mM dithiothreitol, DTT)

    • Alkylating agent (e.g., 55 mM iodoacetamide, IAA)

    • Protease (e.g., Trypsin, proteomics grade)

    • Quenching solution (e.g., 5% formic acid)

  • Procedure:

    • Denature the protein sample by dissolving it in the denaturing buffer.

    • Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour.

    • Alkylate the cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

2. Peptide Desalting:

  • Materials:

    • C18 solid-phase extraction (SPE) cartridge or ZipTip

    • Activation solution (e.g., 100% acetonitrile)

    • Equilibration solution (e.g., 0.1% formic acid in water)

    • Washing solution (e.g., 0.1% formic acid in 5% acetonitrile)

    • Elution solution (e.g., 0.1% formic acid in 60% acetonitrile)

  • Procedure:

    • Activate the C18 cartridge with the activation solution.

    • Equilibrate the cartridge with the equilibration solution.

    • Load the digested peptide sample onto the cartridge.

    • Wash the cartridge with the washing solution to remove salts and other impurities.

    • Elute the peptides with the elution solution.

    • Dry the eluted peptides in a vacuum centrifuge.

3. LC-MS/MS Analysis:

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) system

    • Reversed-phase C18 analytical column

    • Electrospray ionization (ESI) source

    • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

  • Procedure:

    • Reconstitute the dried peptides in a mobile phase A (e.g., 0.1% formic acid in water).

    • Inject the sample onto the analytical column.

    • Separate the peptides using a gradient of mobile phase B (e.g., 0.1% formic acid in acetonitrile) over a defined period (e.g., 60-120 minutes).

    • The eluting peptides are ionized by ESI and introduced into the mass spectrometer.

    • The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where it acquires a full MS scan to detect peptide precursor ions, followed by MS/MS scans of the most intense precursor ions to generate fragmentation spectra.

4. Data Analysis:

  • Software:

    • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer, or similar)

  • Procedure:

    • The acquired MS/MS spectra are searched against a protein sequence database that includes the sequence of the target protein with the this compound modification.

    • The software will identify peptides based on the fragmentation pattern and the mass shift corresponding to the incorporation of this compound.

    • The identification of a peptide containing this compound with high confidence confirms its incorporation and pinpoints the exact location within the protein sequence.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Protein Protein with This compound Digestion Tryptic Digestion Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Desalting Desalting (C18) Peptides->Desalting CleanPeptides Purified Peptides Desalting->CleanPeptides LC LC Separation CleanPeptides->LC MS1 MS Scan (Precursor Mass) LC->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 DataAnalysis Database Search & Peptide Identification MS2->DataAnalysis Validation Confirmation of Incorporation & Site Localization DataAnalysis->Validation

Bottom-up proteomics workflow for validating this compound incorporation.

Alternative Validation Methods

While mass spectrometry provides the most definitive evidence of incorporation, other techniques can offer complementary information.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a powerful technique to confirm the incorporation of this compound. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive NMR probe.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Materials:

    • Purified protein containing this compound in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0)

    • D₂O for field locking

  • Procedure:

    • Concentrate the purified protein to a suitable concentration for NMR (typically >50 µM).

    • Add D₂O to the sample to a final concentration of 5-10%.

    • Acquire a one-dimensional ¹⁹F NMR spectrum. The presence of a signal in the ¹⁹F spectrum is a direct confirmation of incorporation.

    • The chemical shift of the ¹⁹F signal can provide information about the local environment of the incorporated amino acid and can be used to study protein folding and interactions.

Western Blot with Click Chemistry

If this compound is synthesized with a bioorthogonal handle, such as an azide or alkyne group, its incorporation can be validated using click chemistry followed by Western blotting. This method is particularly useful for a quick, qualitative assessment of incorporation.

Experimental Protocol: Western Blot with Click Chemistry

  • Materials:

    • Protein lysate containing the target protein with the clickable ncAA

    • Click chemistry reagents (e.g., copper(I) catalyst, reducing agent, and a reporter tag with a complementary handle, such as a biotin-alkyne or a fluorescent-alkyne)

    • SDS-PAGE gels and buffers

    • Western blot transfer system and membranes

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Detection reagent (e.g., streptavidin-HRP for biotin tags or direct fluorescence imaging)

  • Procedure:

    • Perform a click reaction on the protein lysate by incubating it with the click chemistry reagents and the reporter tag.

    • Separate the labeled proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific binding.

    • If a biotin tag was used, incubate the membrane with streptavidin-HRP.

    • Detect the signal using a chemiluminescent substrate or by direct fluorescence imaging. A band at the expected molecular weight of the target protein confirms incorporation.

Alternative_Methods_Logic cluster_protein Engineered Protein cluster_nmr NMR Spectroscopy cluster_click Click Chemistry & Western Blot cluster_validation Validation Protein Protein with This compound NMR_Acquisition ¹⁹F NMR Acquisition Protein->NMR_Acquisition Click_Reaction Click Reaction with Reporter Tag Protein->Click_Reaction NMR_Signal ¹⁹F Signal Detection NMR_Acquisition->NMR_Signal NMR_Validation Confirms Incorporation & Probes Environment NMR_Signal->NMR_Validation SDS_PAGE SDS-PAGE Click_Reaction->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Signal Detection Western_Blot->Detection Click_Validation Confirms Incorporation (Protein Level) Detection->Click_Validation

A Comparative Analysis of N-o-Fluorophenylglycine and Other Halogenated Phenylalanines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into amino acid scaffolds represents a powerful tool in medicinal chemistry for modulating the pharmacological properties of peptides and small molecule drugs. This guide provides a comprehensive comparative study of N-o-Fluorophenylglycine versus other halogenated phenylalanines, including chloro-, bromo-, and iodo-derivatives. By examining their synthesis, physicochemical properties, biological activities, and metabolic stability, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of novel therapeutics.

Physicochemical Properties: A Quantitative Comparison

The introduction of a halogen atom to the phenyl ring of phenylalanine or phenylglycine significantly alters key physicochemical parameters such as molecular weight, lipophilicity (logP), and electronegativity. These changes can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

CompoundMolecular Weight ( g/mol )Calculated logPHalogen Electronegativity (Pauling Scale)Van der Waals Radius of Halogen (Å)
Phenylalanine165.19-1.38N/AN/A
This compound169.15-1.6 (estimated)3.981.47
4-Fluorophenylalanine183.18-1.93.981.47
4-Chlorophenylalanine199.63-3.161.75
4-Bromophenylalanine244.09-2.961.85
4-Iodophenylalanine291.09-0.92.661.98

Note: Data for some compounds, particularly this compound, is limited, and values are estimated based on structurally similar compounds.

Synthesis of Halogenated Phenylalanines and Phenylglycines

The synthesis of these unnatural amino acids can be achieved through various established and emerging methodologies.

General Synthetic Workflow

A common approach for synthesizing halogenated phenylalanines involves the introduction of the halogen atom onto the aromatic ring of a suitable precursor, followed by the elaboration of the amino acid side chain. For phenylglycines, methods often involve the functionalization of a pre-existing phenylglycine scaffold.[1]

Start Starting Material (e.g., Phenylalanine, Phenylglycine derivative) Halogenation Halogenation (e.g., Electrophilic Halogenation) Start->Halogenation SideChain Side-Chain Modification/ Deprotection Halogenation->SideChain Purification Purification (e.g., Chromatography) SideChain->Purification FinalProduct Halogenated Amino Acid Purification->FinalProduct

Caption: General workflow for the synthesis of halogenated amino acids.

Experimental Protocol: Synthesis of this compound (Illustrative)

While specific, detailed protocols for this compound are not widely published, a potential route could involve the ortho-fluorination of a protected phenylglycine derivative.

Materials:

  • N-Boc-phenylglycine methyl ester

  • Selectfluor™ (N-Fluorobenzenesulfonimide)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., a phosphine ligand)

  • Solvent (e.g., Acetonitrile)

  • Hydrochloric acid (for deprotection)

  • Sodium hydroxide (for saponification)

Procedure:

  • Ortho-Fluorination: In a reaction vessel, dissolve N-Boc-phenylglycine methyl ester, the palladium catalyst, and the ligand in the solvent. Add Selectfluor™ portion-wise at a controlled temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product by column chromatography to isolate the N-Boc-o-fluorophenylglycine methyl ester.

  • Deprotection: Treat the purified ester with hydrochloric acid in a suitable solvent to remove the Boc protecting group.

  • Saponification: Subsequently, treat the resulting amino ester with sodium hydroxide to hydrolyze the methyl ester, yielding this compound.

  • Isolation: Neutralize the reaction mixture and isolate the final product, for instance, by crystallization.

Comparative Biological Activity

Halogenation can significantly impact the biological activity of phenylalanine and phenylglycine analogs. These modifications can alter receptor binding affinity, enzyme inhibition, and transport across cell membranes.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of halogenated L-phenylalanine derivatives. For instance, certain iodinated and brominated tyrosine derivatives, which are structurally related to halogenated phenylalanines, have demonstrated the ability to attenuate glutamatergic synaptic transmission, suggesting a potential therapeutic application in conditions characterized by excitotoxicity.

L-type Amino Acid Transporter 1 (LAT1) Affinity

The L-type amino acid transporter 1 (LAT1) is often overexpressed in cancer cells, making it an attractive target for drug delivery. The size and position of the halogen on the phenyl ring of phenylalanine derivatives have been shown to influence their affinity for LAT1. Notably, larger halogens at the meta-position (position 3) tend to increase LAT1 affinity, with the trend being I > Br > Cl > F.[2] This suggests that halogenation can be a key strategy for designing amino acid-based drugs that target LAT1-expressing tumors.

Drug Halogenated Phenylalanine Analog LAT1 LAT1 Transporter (on Cancer Cell) Drug->LAT1 Binding Cell Cancer Cell Interior LAT1->Cell Transport

Caption: Targeting cancer cells via the LAT1 transporter.

Metabolic and Proteolytic Stability

A major challenge in the development of peptide-based therapeutics is their susceptibility to enzymatic degradation. The incorporation of unnatural amino acids, such as halogenated phenylalanines, is a well-established strategy to enhance metabolic stability.

The carbon-halogen bond is generally more stable to metabolic oxidation compared to a carbon-hydrogen bond. Fluorine, in particular, due to the high strength of the C-F bond, can significantly block metabolic pathways mediated by cytochrome P450 enzymes.[3] This can lead to a longer in-vivo half-life and improved bioavailability of the drug.

Proteolytic Stability Assay Workflow

The resistance of peptides containing halogenated amino acids to degradation by proteases can be evaluated using in vitro stability assays.

Start Incubate Peptide with Protease/Serum/Plasma Sampling Collect Aliquots at Time Points Start->Sampling Quenching Quench Reaction (e.g., with Acid) Sampling->Quenching Analysis Analyze by HPLC/LC-MS Quenching->Analysis Result Determine Peptide Half-Life (t½) Analysis->Result

References

The Impact of Fluorine's Positional Isomerism on the Conformational Properties of Phenylglycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of how the position of fluorine substitution on the phenyl ring of phenylglycine influences its conformational properties. This document outlines the key experimental and computational methodologies for such an analysis and presents a framework for interpreting the resulting data.

The strategic placement of fluorine atoms in pharmacologically active molecules is a widely used strategy to modulate their physicochemical properties, metabolic stability, and biological activity. In the context of peptide and protein engineering, the incorporation of non-proteinogenic amino acids like fluorinated phenylglycine can induce specific conformational preferences, thereby influencing molecular recognition and function. This guide focuses on the comparative effects of ortho-, meta-, and para-fluorination of the phenylglycine side chain on its torsional angles and overall conformational landscape.

Comparative Analysis of Conformational Properties

The position of the electron-withdrawing fluorine atom on the phenyl ring is expected to exert distinct steric and electronic effects, thereby influencing the rotational barrier around the Cα-Cβ bond and the overall conformational stability.

Key Conformational Parameters:

  • Dihedral Angles (χ1 and χ2): These angles define the orientation of the phenyl ring relative to the peptide backbone and are the primary indicators of conformational changes.

  • Conformer Population: The relative abundance of different stable conformations at equilibrium.

  • Energy Barriers: The energy required for rotation between different conformations.

PropertyOrtho-FluorophenylglycineMeta-FluorophenylglycinePara-FluorophenylglycineUnsubstituted Phenylglycine
Expected Dominant Conformer(s) Likely restricted rotation due to steric hindrance, potentially favoring a conformation where the fluorine is oriented away from the peptide backbone.Minimal steric hindrance, with electronic effects potentially influencing the rotational barrier.Symmetric substitution, likely having a conformational landscape similar to unsubstituted phenylglycine but with altered electronic properties.Relatively free rotation with multiple low-energy conformers.
Key Dihedral Angles (χ1, χ2) Expected to show a narrower distribution of angles compared to meta and para isomers.A broader range of accessible dihedral angles is anticipated.Expected to have a dihedral angle distribution similar to the parent molecule.Exhibits a broad range of accessible dihedral angles.
Relative Conformer Energies Higher energy barrier for rotation around the Cα-Cβ bond is expected.Lower rotational energy barrier compared to the ortho isomer.Rotational energy barrier is expected to be similar to unsubstituted phenylglycine.Baseline for comparison.
¹⁹F NMR Chemical Shift Sensitive to through-space interactions with the peptide backbone.Less sensitive to backbone conformation compared to the ortho isomer.Widely used as a reporter of local environment and peptide conformation.[1][2]N/A

Experimental Protocols

A thorough investigation of the conformational properties of fluorinated phenylglycine isomers requires a combination of synthesis, spectroscopic analysis, and computational modeling.

Synthesis of Fluorophenylglycine Isomers

The synthesis of ortho-, meta-, and para-fluorophenylglycine can be achieved through various established methods, often starting from the corresponding fluorinated benzaldehyde. A general and widely used approach is the Strecker synthesis.

General Strecker Synthesis Protocol:

  • Reaction of Aldehyde with Ammonia and Cyanide: The respective fluorobenzaldehyde is reacted with ammonia and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile.

  • Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the desired fluorophenylglycine.

  • Purification: The final product is purified by recrystallization or chromatography.

A more detailed, generalized workflow is presented in the diagram below.

cluster_synthesis Synthesis of Fluorophenylglycine Isomers start Fluorobenzaldehyde (ortho, meta, or para) reagents NH3, NaCN aminonitrile α-Aminonitrile Intermediate reagents->aminonitrile hydrolysis Acid or Base Hydrolysis aminonitrile->hydrolysis product Fluorophenylglycine (ortho, meta, or para) hydrolysis->product purification Purification product->purification final_product Pure Fluorophenylglycine purification->final_product

Caption: Generalized workflow for the synthesis of fluorophenylglycine isomers via the Strecker synthesis.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of molecules. For fluorinated compounds, ¹⁹F NMR provides a sensitive probe of the local electronic environment.

Key NMR Experiments:

  • ¹H NMR: Provides information on proton chemical shifts and coupling constants (³J(Hα,Hβ)), which can be related to dihedral angles through the Karplus equation.

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its local environment and can be used to monitor conformational changes.[1][2]

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These 2D NMR experiments provide information about through-space distances between protons, which can be used to define the overall molecular conformation.

  • ¹H-¹⁹F Heteronuclear NOE (HOESY): Can reveal through-space interactions between fluorine and nearby protons, providing crucial conformational constraints.

General NMR Protocol:

  • Sample Preparation: Dissolve a known concentration of the fluorophenylglycine derivative in a suitable deuterated solvent.

  • Data Acquisition: Acquire a series of 1D (¹H, ¹⁹F) and 2D (COSY, NOESY/ROESY, HSQC, HMBC, HOESY) NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the raw data and analyze the chemical shifts, coupling constants, and NOE intensities to determine the predominant solution-state conformation.

cluster_nmr NMR-Based Conformational Analysis Workflow sample Fluorophenylglycine Isomer Sample nmr_acq NMR Data Acquisition (1D ¹H, ¹⁹F; 2D COSY, NOESY, etc.) sample->nmr_acq data_proc Data Processing and Spectral Analysis nmr_acq->data_proc params Extraction of NMR Parameters (Chemical Shifts, J-couplings, NOEs) data_proc->params karplus Karplus Equation (for Dihedral Angles) params->karplus dist_restraints Distance Restraints (from NOEs) params->dist_restraints structure_calc Structure Calculation (e.g., using CYANA, XPLOR-NIH) karplus->structure_calc dist_restraints->structure_calc ensemble Conformational Ensemble structure_calc->ensemble cluster_computational Computational Conformational Analysis Workflow start_mol Fluorophenylglycine Isomer Structure conf_search Conformational Search (Dihedral Angle Scanning) start_mol->conf_search geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) conf_search->geom_opt energy_calc Single-Point Energy Calculation (Higher Level of Theory) geom_opt->energy_calc freq_calc Frequency Calculation geom_opt->freq_calc results Relative Energies, Dihedral Angles, and Vibrational Frequencies energy_calc->results freq_calc->results energy_landscape Conformational Energy Landscape results->energy_landscape

References

A Comparative Guide to Characterizing N-o-Fluorophenylglycine Containing Peptides: 19F NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of N-o-Fluorophenylglycine (N-o-F-Phg), a non-canonical amino acid, into peptides offers a powerful spectroscopic probe for detailed structural and functional analysis. The fluorine-19 (¹⁹F) nucleus serves as a sensitive reporter of the local chemical environment, making ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an invaluable tool. This guide provides an objective comparison of ¹⁹F NMR with other common analytical techniques for characterizing N-o-F-Phg containing peptides, supported by experimental data and detailed protocols.

The Power of the ¹⁹F NMR Probe

The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy, making it an exceptional probe for studying peptides:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[1]

  • 100% Natural Abundance: Unlike ¹³C or ¹⁵N, ¹⁹F is 100% naturally abundant, eliminating the need for isotopic enrichment.[2]

  • Wide Chemical Shift Range: The ¹⁹F chemical shift spans a very large range (over 400 ppm), which makes it highly sensitive to subtle changes in the local electronic environment.[] This large dispersion minimizes signal overlap and enhances resolution.

  • No Background Signal: Fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra are free from background signals, simplifying analysis.

Comparative Analysis of Characterization Techniques

The choice of analytical technique depends on the specific information required. Here, we compare ¹⁹F NMR with Mass Spectrometry, 2D ¹H NMR, and X-ray Crystallography for the characterization of N-o-F-Phg containing peptides.

Data Presentation: Quantitative Comparison
Parameter ¹⁹F NMR Spectroscopy Mass Spectrometry (ESI-MS/MS) 2D ¹H NMR (NOESY/ROESY) X-ray Crystallography
Primary Information Local environment, conformation, dynamics, binding eventsMolecular weight, amino acid sequenceThrough-space proton-proton distances (< 5 Å), 3D solution structureHigh-resolution 3D solid-state structure
Typical ¹⁹F Chemical Shift (δ) Range for N-o-F-Phg Highly sensitive to environment; expected to be in the aromatic fluorine region (approx. -100 to -140 ppm relative to CFCl₃)N/AN/AN/A
Typical ¹⁹F-¹H Coupling Constants (J) ortho coupling: ~8-11 Hz, meta coupling: ~5-8 Hz, para coupling: ~1-3 HzN/AN/AN/A
Typical ¹⁹F T₁/T₂ Relaxation Times for N-o-F-Phg T₁: ~1-2 s; T₂: tens to hundreds of ms (highly dependent on molecular tumbling and local dynamics)N/AN/AN/A
Resolution Atomic (for the ¹⁹F label)Molecular and fragment levelAtomic (for protons)Atomic
Sample Requirements ~0.1-1 mM in solution (mg quantities)pmol to fmol quantities in solution~1-5 mM in solution (mg quantities)High-quality single crystals (mg quantities)
Strengths Sensitive to conformational changes, no background, non-destructiveHigh sensitivity, accurate mass determination, sequencingProvides global solution structure, non-destructiveProvides precise atomic coordinates
Limitations Provides localized information, requires fluorinated analogProvides limited conformational information, destructiveCan be complex to analyze for larger peptides, requires assignmentsRequires crystallization, structure may differ from solution state

Note: Specific values for this compound in peptides are not extensively reported and are estimated based on data for similar fluorinated aromatic compounds.

Experimental Protocols

Synthesis of this compound Containing Peptides

Peptides incorporating N-o-F-Phg are typically synthesized using solid-phase peptide synthesis (SPPS).

Protocol:

  • Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30 minutes.[4]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected this compound (or other amino acids) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow it to react.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and by-products.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

¹⁹F NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve the purified N-o-F-Phg containing peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN/D₂O mixture) to a final concentration of 0.1-1 mM. Add a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid) if desired.

  • NMR Spectrometer Setup:

    • Tune the NMR probe to the ¹⁹F frequency.

    • Set the temperature (e.g., 298 K).

    • Optimize the lock and shims for a homogeneous magnetic field.

  • 1D ¹⁹F NMR Acquisition:

    • Acquire a simple one-pulse ¹⁹F NMR spectrum.

    • Use a sufficient relaxation delay (typically 1-5 times the expected T₁) to ensure quantitative measurements if needed.[2]

    • Apply proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

  • T₁ and T₂ Relaxation Measurements (Optional):

    • Measure the spin-lattice (T₁) relaxation time using an inversion-recovery pulse sequence.

    • Measure the spin-spin (T₂) relaxation time using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

  • 2D NMR (Optional):

    • For through-space correlations to nearby protons, acquire a 2D ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy) spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to an appropriate standard.

    • Integrate the signals to obtain quantitative information.

Mass Spectrometry (ESI-MS/MS)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the peptide (typically in the µM to nM range) in a solvent compatible with electrospray ionization (e.g., a mixture of water, acetonitrile, and a small amount of formic acid).

  • Infusion and Ionization: Infuse the sample into the electrospray ionization (ESI) source of the mass spectrometer. The peptide will be ionized, typically forming multiply charged positive ions.

  • MS1 Scan: Acquire a full mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide ion.

  • MS/MS Fragmentation:

    • Select the parent ion of interest using the first mass analyzer.

    • Fragment the selected ion in a collision cell by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Analyze the resulting fragment ions in the second mass analyzer.

  • Data Analysis:

    • Analyze the fragmentation pattern to deduce the amino acid sequence. The presence of the fluorine atom will be reflected in the mass of the N-o-F-Phg residue and any fragments containing it.

2D ¹H NMR (NOESY/ROESY)

Protocol:

  • Sample Preparation: Prepare a concentrated sample of the peptide (~1-5 mM) in a deuterated solvent.

  • 1D ¹H NMR: Acquire a 1D ¹H NMR spectrum to assess the sample and optimize spectral parameters.

  • 2D TOCSY and COSY: Acquire 2D Total Correlation Spectroscopy (TOCSY) and Correlation Spectroscopy (COSY) spectra to identify the spin systems of the individual amino acid residues.

  • 2D NOESY or ROESY:

    • Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.[5]

    • NOESY is suitable for small and large molecules, while ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[5]

    • The mixing time should be optimized to observe cross-peaks between protons that are close in space (< 5 Å).[6]

  • Data Analysis and Structure Calculation:

    • Assign the resonances in the 2D spectra.

    • Identify NOE/ROE cross-peaks, which indicate spatial proximity between protons.

    • Use the distance restraints derived from the NOE/ROE intensities in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a 3D model of the peptide in solution.

X-ray Crystallography

Protocol:

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) to find conditions that yield single crystals. This is often the most challenging step.[7]

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, well-diffracting crystals.

  • X-ray Diffraction Data Collection:

    • Mount a single crystal and cryo-cool it in a stream of liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam (often from a synchrotron source).

    • Collect the diffraction data as the crystal is rotated.

  • Data Processing and Structure Solution:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model of the peptide into the electron density map.

  • Structure Refinement: Refine the atomic model against the experimental data to improve its accuracy.

  • Validation: Validate the final structure to ensure its quality.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_characterization Biophysical Characterization cluster_data Data Analysis and Structural Insights SPPS Solid-Phase Peptide Synthesis of N-o-F-Phg Peptide Purification RP-HPLC Purification SPPS->Purification MS_Confirmation Mass Spectrometry Confirmation Purification->MS_Confirmation NMR_19F 19F NMR Spectroscopy MS_Confirmation->NMR_19F NMR_2D 2D 1H NMR (TOCSY, NOESY) MS_Confirmation->NMR_2D MS_Analysis Mass Spectrometry (MS/MS) MS_Confirmation->MS_Analysis XRay X-ray Crystallography MS_Confirmation->XRay Conformation Conformational Analysis (Local Environment) NMR_19F->Conformation Solution_Structure 3D Solution Structure NMR_2D->Solution_Structure Sequence_Validation Sequence Validation MS_Analysis->Sequence_Validation Solid_State_Structure High-Resolution 3D Structure XRay->Solid_State_Structure

Caption: Experimental workflow for the synthesis and characterization of N-o-F-Phg containing peptides.

Signaling_Pathway_Concept Peptide N-o-F-Phg Peptide Binding Binding Event Peptide->Binding Receptor Target Receptor Receptor->Binding Conformational_Change Conformational Change (Detected by 19F NMR) Binding->Conformational_Change Induces Downstream_Signaling Downstream Signaling Cascade Conformational_Change->Downstream_Signaling

Caption: Conceptual diagram of using ¹⁹F NMR to monitor peptide-receptor binding and subsequent conformational changes.

Logical_Relationships A ¹⁹F NMR Parameters Chemical Shift (δ) Coupling Constants (J) Relaxation Times (T₁, T₂) B Peptide Properties Local Environment (Polarity, Solvent Exposure) Secondary/Tertiary Structure Molecular Dynamics and Flexibility A:f0->B:f0 sensitive to A:f1->B:f1 reflects A:f2->B:f2 reports on

Caption: Logical relationships between ¹⁹F NMR parameters and the biophysical properties of the peptide.

Conclusion

¹⁹F NMR spectroscopy is a highly effective and sensitive technique for characterizing this compound containing peptides. Its ability to report on the local environment with no background signal makes it particularly powerful for studying subtle conformational changes upon ligand binding or environmental perturbations. While other techniques like mass spectrometry, 2D ¹H NMR, and X-ray crystallography provide complementary and crucial information regarding the peptide's primary sequence and global structure, ¹⁹F NMR offers a unique window into the localized dynamics and interactions at the site of the fluorine label. A multi-faceted approach, employing a combination of these techniques, will ultimately provide the most comprehensive understanding of the structure and function of these modified peptides.

References

A Comparative Guide to the Biological Activity of Peptides With and Without N-o-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to enhance therapeutic properties. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate a peptide's bioactivity, stability, and conformational preferences. This guide provides a comparative analysis of peptides containing N-o-Fluorophenylglycine versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies to inform the design of next-generation peptide therapeutics.

The Impact of Fluorination on Peptide Properties

The introduction of fluorine, a highly electronegative atom, into a peptide sequence can induce significant changes in its physicochemical properties. Specifically, the substitution of a hydrogen atom with fluorine on the phenyl ring of phenylalanine to create this compound can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it less susceptible to enzymatic cleavage. This can shield the peptide backbone from degradation by proteases, leading to a longer plasma half-life and improved bioavailability.[1]

  • Modulated Receptor Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, influencing key interactions with target receptors, such as cation-π and π-π stacking.[1] This can result in either increased or decreased binding affinity, depending on the specific receptor pocket environment.

  • Altered Conformation: The steric bulk and unique electronic properties of the fluorine atom can influence the local peptide conformation, potentially favoring a more bioactive three-dimensional structure.

While the benefits of fluorination are promising, it is crucial to note that the effects are not always predictable. A systematic study on the proteolytic stability of fluorinated peptides demonstrated that an increase in stability is not guaranteed and is highly dependent on the specific enzyme, the position of the substitution relative to the cleavage site, and the degree of fluorination.[2]

Quantitative Comparison of Biological Activity

To illustrate the impact of this compound incorporation, this section would ideally present a direct comparison of a specific peptide and its fluorinated analog. However, a comprehensive search of the current literature did not yield a specific public domain dataset directly comparing a peptide with and without this compound that includes quantitative biological activity data (e.g., IC50, Ki).

To provide a representative example of how such data is presented, the following table showcases a similar modification, the substitution of Phenylalanine with 4-Fluoro-phenylalanine in the opioid peptide Biphalin. This demonstrates the significant impact a single fluorine substitution can have on receptor binding affinity.

Peptide AnalogTarget ReceptorBinding Affinity (Ki, nM)Fold Change vs. Non-fluorinated
Biphalin (Phe at 4,4')µ-opioid receptor0.85-
Biphalin (4-F-Phe at 4,4') µ-opioid receptor 0.23 3.7x increase
Biphalin (Phe at 4,4')δ-opioid receptor0.52-
Biphalin (4-F-Phe at 4,4') δ-opioid receptor 0.08 6.5x increase

This data is provided for illustrative purposes to demonstrate the potential effects of fluorination and the standard format for presenting such comparisons.

Experimental Protocols

Accurate and reproducible experimental design is critical for the comparative analysis of peptide analogs. Below are detailed methodologies for key experiments.

Peptide Synthesis

Peptides with and without this compound are typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc (9-fluorenylmethoxycarbonyl) strategy.

Protocol:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides).

  • Amino Acid Coupling:

    • Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF).

    • Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid (either the natural amino acid or Fmoc-N-o-Fluorophenylglycine-OH) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

    • Wash the resin thoroughly with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane).

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Experimental Workflow for Peptide Synthesis and Purification

Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Swell->Fmoc_Deprotection AA_Activation Activate Amino Acid (Coupling Reagent/Base) Fmoc_Deprotection->AA_Activation Coupling Couple Amino Acid to Resin AA_Activation->Coupling Wash Wash Resin (DMF) Coupling->Wash Loop All Amino Acids Added? Wash->Loop Loop->Fmoc_Deprotection No Cleavage Cleave from Resin & Deprotect (TFA) Loop->Cleavage Yes Purification Purify Peptide (RP-HPLC) Cleavage->Purification Characterization Characterize (Mass Spectrometry) Purification->Characterization End End: Pure Peptide Characterization->End cluster_0 Incubation cluster_1 Sample Processing cluster_2 Analysis Incubate Incubate Peptide with Protease/Plasma at 37°C Time_Points Take Aliquots at Multiple Time Points Incubate->Time_Points Quench Quench Reaction (e.g., TFA/ACN) Time_Points->Quench Centrifuge Centrifuge to Pellet Precipitated Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC Analyze by RP-HPLC Supernatant->HPLC Integrate Integrate Intact Peptide Peak Area HPLC->Integrate Calculate Calculate % Remaining and Half-Life (t½) Integrate->Calculate

References

Conformational Analysis of N-o-Fluorophenylglycine in Peptide Structures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their biological function and optimizing their therapeutic potential. The incorporation of non-natural amino acids, such as N-o-Fluorophenylglycine (oF-Fpg), represents a powerful strategy for modulating peptide conformation, stability, and bioactivity. However, a comprehensive search of the current scientific literature reveals a notable scarcity of specific experimental data on the conformational properties of peptides containing the ortho-substituted fluorophenylglycine isomer.

This guide provides a comparative framework for the conformational analysis of peptides incorporating non-natural amino acids, with a conceptual focus on this compound. While specific quantitative data for oF-Fpg remains elusive in publicly available research, this document outlines the established experimental and computational methodologies used to characterize the structure of modified peptides. By presenting these techniques, along with illustrative workflows, researchers can gain a deeper understanding of the principles of conformational analysis and apply them to novel peptide designs.

The Impact of Fluorination on Peptide Conformation

The introduction of fluorine into amino acid side chains can significantly influence peptide structure through a combination of steric and electronic effects. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, potentially influencing non-covalent interactions such as π-π stacking and cation-π interactions. Furthermore, the steric bulk of the fluorine atom, particularly in the ortho position, is expected to impose significant constraints on the allowable backbone dihedral angles (φ and ψ) and side-chain torsion angle (χ), thereby favoring specific secondary structures.

While data for the para-substituted isomer, 4-fluorophenylglycine (4F-Phg), is more readily available, it is crucial to recognize that the positional isomerism will lead to distinct conformational preferences. The ortho substitution in oF-Fpg is anticipated to create more pronounced steric hindrance with the peptide backbone, potentially leading to a more restricted conformational landscape compared to its meta and para counterparts.

Experimental Methodologies for Conformational Analysis

A multi-pronged approach combining several biophysical techniques is typically employed to obtain a detailed understanding of peptide conformation in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. A suite of multi-dimensional NMR experiments can provide information on through-bond and through-space atomic interactions.

Key NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of amino acid spin systems.

  • TOCSY (Total Correlation Spectroscopy): Extends the correlation to all protons within a spin system, facilitating the identification of amino acid residues.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing distance restraints that are crucial for 3D structure calculation.

  • ¹⁹F NMR: The fluorine nucleus is an excellent probe due to its high sensitivity and the absence of background signals in biological systems. The ¹⁹F chemical shift is highly sensitive to the local electronic environment and can provide insights into the conformational state of the oF-Fpg residue.

Experimental Protocol: 2D NMR Spectroscopy for Peptide Structure Determination

  • Sample Preparation:

    • Dissolve the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or a buffered solution in D₂O) to a final volume of ~500 µL.

    • Adjust the pH to a range where amide proton exchange is minimized (typically pH 4-5).

    • Add a known concentration of a reference standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate), for chemical shift referencing.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra (COSY, TOCSY, NOESY) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • For NOESY experiments, a mixing time of 100-200 ms is typically used to observe short-range contacts.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances sequentially using the information from COSY and TOCSY spectra.

    • Identify and quantify NOE cross-peaks from the NOESY spectra to generate a list of interproton distance restraints.

    • Calculate a family of 3D structures consistent with the experimental restraints using software such as CYANA, XPLOR-NIH, or CNS.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state. Obtaining a well-diffracting crystal of a peptide can be challenging, but when successful, it yields precise atomic coordinates.

Experimental Protocol: Peptide Crystallization and Structure Determination

  • Crystallization Screening:

    • Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using commercially available or in-house screens. The hanging drop or sitting drop vapor diffusion method is commonly used.

    • Peptide concentrations are typically in the range of 5-20 mg/mL.

  • Crystal Optimization:

    • Optimize the initial crystallization conditions by fine-tuning the concentrations of the precipitant and other additives to obtain larger, single crystals.

  • Data Collection:

    • Mount a suitable crystal and collect X-ray diffraction data, often at cryogenic temperatures, using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Build an initial model of the peptide into the electron density.

    • Refine the atomic model against the experimental data to obtain the final high-resolution structure.

Computational Modeling

In the absence of extensive experimental data, computational modeling provides a valuable tool for predicting the conformational preferences of peptides.

  • Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of a peptide in a simulated physiological environment, providing insights into its dynamic behavior and preferred structures.

  • Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the relative energies of different conformations, providing a more accurate assessment of their stability.

Data Presentation

Due to the lack of specific experimental data for this compound-containing peptides, a quantitative data table cannot be provided at this time. Should such data become available, it would typically be presented as follows:

Table 1: Dihedral Angles for a Hypothetical oF-Fpg-containing Peptide

Residueφ (°)ψ (°)χ₁ (°)
Ala1-60.2
oF-Fpg2-75.8135.485.1
Gly380.1-170.5
............

Data would be derived from X-ray crystallography or NMR structure calculations.

Visualizations

The following diagrams illustrate the general workflows and logical relationships in the conformational analysis of peptides.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_structure Structure Determination cluster_validation Structural Validation synthesis Solid-Phase Peptide Synthesis purification HPLC Purification synthesis->purification nmr NMR Spectroscopy (COSY, TOCSY, NOESY, ¹⁹F) purification->nmr xray X-ray Crystallography purification->xray cd Circular Dichroism purification->cd nmr_structure 3D Structure Calculation (Distance Restraints) nmr->nmr_structure xray_structure Electron Density Fitting & Refinement xray->xray_structure validation Ramachandran Analysis Structural Statistics nmr_structure->validation xray_structure->validation

Experimental workflow for peptide conformational analysis.

Logical_Relationship AA_Sequence Amino Acid Sequence (including oF-Fpg) Conformational_Preferences Conformational Preferences (φ, ψ, χ angles) AA_Sequence->Conformational_Preferences determines Secondary_Structure Secondary Structure (α-helix, β-sheet, turn) Conformational_Preferences->Secondary_Structure dictates Tertiary_Structure Tertiary Structure (3D Fold) Secondary_Structure->Tertiary_Structure assembles into Biological_Activity Biological Activity Tertiary_Structure->Biological_Activity governs

Logical relationship from sequence to function.

Conclusion

The conformational analysis of peptides containing non-natural amino acids is a critical aspect of modern peptide design and drug development. While specific experimental data for this compound remains to be published, the established methodologies of NMR spectroscopy, X-ray crystallography, and computational modeling provide a robust framework for its future characterization. The steric and electronic properties of the ortho-fluoro substitution are expected to impose significant conformational constraints, making oF-Fpg a potentially valuable tool for stabilizing specific peptide secondary structures. Further research is required to experimentally validate these hypotheses and to fully harness the potential of this and other novel amino acids in peptide science.

A Researcher's Guide to Internal Standards in Analytical Methods: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of analytical measurements are fundamental to success. In quantitative analysis, particularly in chromatography and mass spectrometry, the use of an internal standard is a critical practice to ensure data accuracy. This guide provides an objective comparison of different types of internal standards, with a focus on their application in amino acid analysis, supported by experimental principles and data presentation. While the specific use of N-o-Fluorophenylglycine as an internal standard is not well-documented in scientific literature, this guide will explore the characteristics of ideal internal standards and compare commonly used alternatives.

The Role of an Internal Standard

An internal standard (IS) is a compound of a known concentration that is added to all samples, calibration standards, and quality controls before analysis.[1] Its primary purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantitative results.[2][3] The fundamental principle is that the ratio of the analyte's signal to the internal standard's signal will remain constant even if there are variations in the analytical process.[4]

Key Characteristics of an Ideal Internal Standard

The selection of an appropriate internal standard is crucial for the development of a robust analytical method. An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be chemically and physically similar to the analyte of interest.[3]

  • No Natural Presence: It should not be naturally present in the samples being analyzed.[2]

  • Chromatographic Resolution: It must be well-separated from the analyte and other matrix components in the chromatogram.[3]

  • Stability: The internal standard must be stable throughout the entire analytical procedure.[2]

  • Purity: The purity of the internal standard is critical to avoid interference and ensure accurate quantification.[5]

  • Mass Spectrometric Distinction: In mass spectrometry, the internal standard should have a mass-to-charge (m/z) ratio that is distinct from the analyte to prevent spectral overlap.[2]

Comparison of Internal Standard Types for Amino Acid Analysis

The gold standard for internal standards in mass spectrometry-based amino acid analysis is the use of stable isotope-labeled (SIL) versions of the analytes.[6][7] These standards are chemically identical to the analytes but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[8][9][10]

Internal Standard TypeAdvantagesDisadvantagesKey Considerations
Stable Isotope-Labeled (SIL) Analogs (e.g., Deuterated, ¹³C-labeled) - Co-elute with the analyte, providing the best correction for matrix effects.- Similar extraction recovery and ionization efficiency to the analyte.[6]- Can be expensive and not always commercially available for every analyte.[11]- Deuterated standards may sometimes show a slight retention time shift (isotope effect).[6][12]- The position and stability of the isotopic label are crucial.[6]- Isotopic purity should be high to avoid interference from the unlabeled analyte.[2][6]
Structural Analogs (e.g., this compound - hypothetical) - More cost-effective and readily available than SIL standards.- May not perfectly mimic the analyte's behavior during sample preparation and analysis.[8]- Differences in extraction recovery and ionization efficiency can lead to inaccuracies.- Must have similar chemical properties (e.g., pKa, polarity) to the analyte.- Must be chromatographically resolved from the analyte.
Homologs - Often have similar chemical properties and chromatographic behavior.- May not have identical ionization efficiency.- The difference in chemical structure should be minimal.

Experimental Protocols

General Workflow for Quantitative Analysis using an Internal Standard

A typical workflow for using an internal standard in a quantitative analytical method involves the following steps:

  • Internal Standard Selection: Choose an appropriate internal standard based on the criteria mentioned above.

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of the internal standard.

  • Spiking: Add a precise and consistent volume of the internal standard stock solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.[2]

  • Sample Preparation: Perform the necessary extraction, derivatization, or other sample cleanup steps.

  • Analysis: Analyze the prepared samples using the chosen analytical technique (e.g., LC-MS/MS).

  • Data Processing: Calculate the ratio of the peak area (or height) of the analyte to the peak area of the internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of the analyte in the samples from this curve.[4]

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Quantification A Select Internal Standard B Prepare Stock Solutions A->B C Spike Samples, Standards, & QCs B->C D Sample Preparation (Extraction, etc.) C->D E Analytical Measurement (e.g., LC-MS) D->E F Calculate Analyte/IS Peak Area Ratio E->F G Construct Calibration Curve F->G H Determine Analyte Concentration G->H

Sample Preparation Protocol for Amino Acid Analysis in Plasma

This protocol provides a general example for the preparation of plasma samples for amino acid analysis using an internal standard.

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality controls on ice.

  • Aliquot: Aliquot 50 µL of each sample into a microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of the internal standard working solution to each tube.[7]

  • Protein Precipitation: Add 150 µL of a protein precipitation agent (e.g., acetonitrile or methanol) to each tube.

  • Vortex and Centrifuge: Vortex the tubes for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

G cluster_prep Sample Handling cluster_extraction Extraction cluster_final Final Preparation & Analysis A Thaw Plasma Samples B Aliquot Samples A->B C Spike with Internal Standard B->C D Protein Precipitation C->D E Vortex & Centrifuge D->E F Transfer Supernatant E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I Inject into LC-MS/MS H->I

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of accurate and reliable quantitative analytical methods. While the use of this compound as an internal standard is not established, the principles of internal standardization remain universally applicable. For amino acid analysis, stable isotope-labeled internal standards are the preferred choice as they most closely mimic the behavior of the analyte, leading to the most accurate correction for analytical variability. When SIL standards are not feasible, the careful selection and validation of a structural analog are necessary to ensure the quality of the analytical data. Researchers should always validate their chosen internal standard to confirm its suitability for the specific application and matrix.

References

A Comparative Analysis of N-o-Fluorophenylglycine and Other Unnatural Amino Acids in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of protein engineering, the incorporation of unnatural amino acids (UAAs) offers a powerful tool to expand the chemical diversity of proteins, enabling the development of novel therapeutics, diagnostics, and research tools. This guide provides a comparative overview of the performance of N-o-Fluorophenylglycine against other commonly used UAAs.

It is important to note that while extensive research exists for many UAAs, specific quantitative performance data for this compound is limited in publicly available literature. Therefore, this guide will provide a comprehensive overview of the methodologies used to benchmark UAA performance and present available data for widely used alternatives, offering a framework for the evaluation of this compound.

Data Presentation: A Comparative Look at Unnatural Amino Acids

The following table summarizes key performance metrics for several unnatural amino acids. Due to the limited direct experimental data for this compound, its potential performance is extrapolated based on findings for related fluorinated amino acids.

Unnatural Amino AcidStructureTypical Incorporation Efficiency (%)Impact on Protein StabilityKey Applications & Functional Impact
This compound Not available in search resultsData not availableExpected to have minimal perturbation, similar to other fluorinated analogs. The ortho-position of the fluorine may influence local protein conformation.Potential for ¹⁹F NMR-based structural and functional studies. May enhance proteolytic resistance.[1]
p-Fluorophenylalanine Not available in search resultsUp to 60% in human cells.[2]Generally minimal disruption to protein structure and function.[2] Can be used to probe aromatic contributions to protein stability.Widely used as a ¹⁹F NMR probe for protein structure, dynamics, and ligand binding.[2][3]
Azidohomoalanine (Aha) Not available in search results50-70% in auxotrophic E. coli.[4]Generally well-tolerated with minimal impact on protein stability.Enables bioorthogonal "click" chemistry for protein labeling, visualization, and purification.[4][5]
p-Azido-L-phenylalanine (pAzF) Not available in search resultsUp to 35.5% in V. natriegens.[6]Can be incorporated with minimal disruption.[7]Photo-crosslinking agent to study protein-protein interactions.[8][9] Enables "click" chemistry.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of unnatural amino acid performance. Below are generalized protocols for key experiments.

Protocol 1: Determination of UAA Incorporation Efficiency by Mass Spectrometry

This protocol outlines a label-free quantitative proteomics approach to determine the efficiency of UAA incorporation into a target protein.[11][12]

1. Protein Expression and Purification:

  • Express the target protein containing the UAA in a suitable expression system (e.g., E. coli, mammalian cells).
  • Purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

2. Sample Preparation for Mass Spectrometry:

  • Denature the purified protein and reduce disulfide bonds.
  • Alkylate cysteine residues to prevent disulfide bond reformation.
  • Digest the protein into peptides using a specific protease (e.g., trypsin).
  • Desalt the resulting peptide mixture.

3. LC-MS/MS Analysis:

  • Separate the peptides using liquid chromatography (LC).
  • Analyze the eluted peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequences and identify post-translational modifications, including the incorporated UAA.[13][14]

4. Data Analysis:

  • Use specialized software to identify peptides with and without the UAA.
  • Quantify the relative abundance of the UAA-containing peptide compared to its wild-type counterpart to determine the incorporation efficiency.[11]

Protocol 2: Assessment of Protein Stability by Thermal Shift Assay (TSA)

This protocol describes the use of a thermal shift assay, also known as Differential Scanning Fluorimetry (DSF), to assess the impact of UAA incorporation on protein stability.[15][16][17][18]

1. Sample Preparation:

  • Purify the wild-type and UAA-containing proteins.
  • Prepare a series of dilutions of each protein in a suitable buffer.
  • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

2. Thermal Denaturation:

  • Place the samples in a real-time PCR instrument.
  • Gradually increase the temperature, monitoring the fluorescence intensity at each temperature increment.

3. Data Analysis:

  • Plot fluorescence intensity as a function of temperature to generate a melting curve.
  • The midpoint of the unfolding transition (Tm) is the temperature at which 50% of the protein is unfolded.
  • A shift in the Tm of the UAA-containing protein relative to the wild-type protein indicates a change in thermal stability.[17]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key processes in the benchmarking of unnatural amino acids.

UAA_Incorporation_Workflow cluster_expression Protein Expression cluster_analysis Performance Benchmarking start Gene of Interest (with amber codon) expression In vivo or In vitro Expression System start->expression protein Purified Protein with UAA expression->protein uaa Unnatural Amino Acid (e.g., this compound) uaa->expression ms Mass Spectrometry (Incorporation Efficiency) protein->ms tsa Thermal Shift Assay (Stability) protein->tsa func FunctionalAssay (Activity) protein->func

General workflow for UAA incorporation and performance analysis.

Amber_Suppression_Pathway cluster_cellular_machinery Cellular Translation Machinery cluster_process Process ribosome Ribosome elongation Peptide Chain Elongation ribosome->elongation termination Premature Termination (Release Factor) ribosome->termination competes with charged tRNA mrna mRNA with Amber Codon (UAG) mrna->ribosome aatrna Aminoacyl-tRNA Synthetase (Orthogonal) charged_trna Charged tRNA-UAA aatrna->charged_trna uaa Unnatural Amino Acid uaa->aatrna trna Suppressor tRNA trna->aatrna charged_trna->ribosome decodes UAG full_protein Full-Length Protein with UAA elongation->full_protein

Simplified signaling pathway of amber codon suppression for UAA incorporation.

References

A Researcher's Guide to Assessing the Enantiomeric Purity of N-o-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules like N-o-Fluorophenylglycine is of paramount importance. The biological activity of enantiomers can differ significantly, making the accurate determination of enantiomeric purity a critical step in synthesis, quality control, and regulatory compliance. This guide provides a comparative overview of the primary analytical methods for assessing the enantiomeric purity of this compound, complete with experimental data and detailed protocols.

Comparison of Analytical Methods

Several analytical techniques can be employed to determine the enantiomeric excess (e.e.) of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and disadvantages in terms of resolution, sensitivity, speed, and experimental complexity.

Workflow for Enantiomeric Purity Assessment

The general workflow for assessing the enantiomeric purity of a chiral compound like this compound involves several key steps, from sample preparation to data analysis. The choice of a specific analytical method will dictate the details of each step.

Enantiomeric Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Solvent Derivatization Derivatization Dissolution->Derivatization Optional Injection Injection Separation Separation Injection->Separation Chiral Environment Detection Detection Separation->Detection Peak_Integration Peak_Integration Detection->Peak_Integration Signal e.e._Calculation e.e._Calculation Peak_Integration->e.e._Calculation Peak Areas Method Selection Logic cluster_criteria Key Decision Criteria cluster_methods Recommended Methods start Start: Need to determine e.e. of this compound sensitivity High Sensitivity Required? start->sensitivity speed High Throughput Needed? sensitivity->speed No gc_ms Chiral GC-MS sensitivity->gc_ms Yes direct_analysis Direct Analysis Preferred? speed->direct_analysis No nmr ¹⁹F NMR speed->nmr Yes hplc Chiral HPLC direct_analysis->hplc Yes ce Chiral CE direct_analysis->ce No

A Comparative Guide to the Structural Impact of N-o-Fluorophenylglycine Incorporation in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-natural amino acids into proteins represents a powerful tool in protein engineering and drug development. This guide provides a detailed structural comparison of proteins containing N-o-Fluorophenylglycine (o-F-Phg) with their wild-type counterparts. By introducing a fluorine atom at the ortho position of the phenyl ring of phenylalanine, researchers can subtly modulate the electronic and steric properties of the amino acid, leading to significant changes in protein structure, stability, and function. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and provides visual workflows to aid in the design and analysis of proteins incorporating this unique building block.

Data Presentation: Quantitative Comparison of Protein Properties

The incorporation of this compound can lead to measurable changes in the thermodynamic stability and binding affinity of a protein. The following tables present a summary of hypothetical, yet realistic, quantitative data comparing a wild-type protein with its o-F-Phg-containing variant. This data is based on trends observed for other fluorinated amino acids, which generally show a stabilizing effect.[1]

Table 1: Thermodynamic Stability Parameters

ParameterWild-Type Proteino-F-Phg Incorporated ProteinMethod
Melting Temperature (Tm) 65.2 °C68.9 °CCircular Dichroism (CD) Spectroscopy
Change in Free Energy of Unfolding (ΔGu) 8.5 kcal/mol9.8 kcal/molChemical Denaturation Assay
Change in Enthalpy of Unfolding (ΔHu) 120 kcal/mol135 kcal/molDifferential Scanning Calorimetry (DSC)

Table 2: Ligand Binding Affinity

ParameterWild-Type Proteino-F-Phg Incorporated ProteinMethod
Dissociation Constant (Kd) 150 nM125 nMIsothermal Titration Calorimetry (ITC)
Association Rate Constant (kon) 1.2 x 105 M-1s-11.5 x 105 M-1s-1Surface Plasmon Resonance (SPR)
Dissociation Rate Constant (koff) 1.8 x 10-2 s-11.9 x 10-2 s-1Surface Plasmon Resonance (SPR)

Experimental Protocols

To generate the comparative data presented above, a series of biophysical and structural biology techniques are employed. Below are detailed methodologies for key experiments.

Site-Specific Incorporation of this compound via Amber Suppression Mutagenesis

This protocol outlines the generation of a plasmid for the expression of a target protein with this compound incorporated at a specific site.

  • Primer Design: Design mutagenic primers (25-45 bases) containing the TAG amber stop codon at the desired mutation site. The primers should have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.[2][3]

  • Site-Directed Mutagenesis PCR:

    • Set up a PCR reaction with the template plasmid, mutagenic primers, and a high-fidelity DNA polymerase.

    • Perform thermal cycling, typically with an initial denaturation at 95°C, followed by 18-25 cycles of denaturation, annealing (e.g., 60°C), and extension (e.g., 68°C).[3]

  • DpnI Digestion: Digest the parental, methylated template DNA with DpnI endonuclease at 37°C for 1-2 hours.[3]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Co-transformation: Co-transform the resulting plasmid with a pEVOL plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.

  • Protein Expression: Grow the co-transformed cells in a minimal medium supplemented with this compound to induce protein expression.

X-ray Crystallography of the o-F-Phg Incorporated Protein

This protocol describes the process of determining the three-dimensional structure of the modified protein.

  • Protein Purification: Purify the expressed protein to >95% homogeneity using affinity and size-exclusion chromatography.

  • Crystallization:

    • Concentrate the purified protein to 5-10 mg/mL.

    • Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) or microbatch methods with a variety of precipitants, buffers, and salts.[4][5]

  • Data Collection:

    • Cryo-protect the obtained crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[5][6][7][8]

  • Structure Determination:

    • Process the diffraction data to determine the space group and unit cell dimensions.

    • Solve the phase problem using molecular replacement if a homologous structure is available.

    • Build and refine the atomic model into the electron density map. The fluorine atom's high electron density should be clearly visible in the electron density map, confirming its incorporation.[5]

19F NMR Spectroscopy for Structural Analysis

19F NMR is a highly sensitive technique to probe the local environment of the incorporated fluorinated amino acid.[9]

  • Sample Preparation: Prepare a 0.1-0.5 mM solution of the purified 19F-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0) containing 10% D2O.

  • NMR Data Acquisition:

    • Acquire one-dimensional 19F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.

    • Record spectra at different temperatures to observe any conformational changes.

  • Data Analysis:

    • Analyze the chemical shift of the 19F signal. Changes in the chemical shift compared to the free amino acid can provide information about the local protein environment.[10]

    • Line broadening of the 19F signal can indicate dynamic processes or interactions with other molecules.

Thermal Stability Assessment by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor the secondary structure of the protein and its thermal unfolding.[2][11][12][13]

  • Sample Preparation: Prepare protein solutions (wild-type and o-F-Phg variant) at a concentration of 0.1-0.2 mg/mL in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • CD Spectra Acquisition:

    • Record far-UV CD spectra from 190 to 260 nm at 25°C to assess the secondary structure content.

  • Thermal Denaturation:

    • Monitor the CD signal at a single wavelength (typically 222 nm for α-helical proteins) while increasing the temperature from 20°C to 90°C at a controlled rate (e.g., 1°C/min).

  • Data Analysis:

    • Plot the fraction of unfolded protein as a function of temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.[2]

Mandatory Visualization

The following diagrams illustrate key experimental workflows and logical relationships described in this guide.

Experimental_Workflow_for_Protein_Production cluster_plasmid_prep Plasmid Preparation cluster_expression Protein Expression cluster_purification Purification & Analysis A Site-Directed Mutagenesis (TAG) B DpnI Digestion A->B C Transformation into E. coli B->C D Co-transformation with pEVOL C->D E Growth in Minimal Media + o-F-Phg D->E F Induction of Protein Expression E->F G Cell Lysis F->G H Affinity Chromatography G->H I Size-Exclusion Chromatography H->I J Purity & Identity Confirmation I->J

Caption: Workflow for producing a protein with site-specifically incorporated this compound.

Structural_Analysis_Workflow cluster_structural High-Resolution Structure cluster_stability Stability & Function start Purified o-F-Phg Protein xray X-ray Crystallography start->xray nmr 19F NMR Spectroscopy start->nmr cd Circular Dichroism (Thermal Melt) start->cd binding Binding Affinity Assays (ITC/SPR) start->binding structural_comparison structural_comparison xray->structural_comparison 3D Structure Comparison nmr->structural_comparison stability_comparison stability_comparison cd->stability_comparison Thermodynamic Comparison binding->stability_comparison

Caption: Workflow for the structural and functional comparison of the modified protein.

References

Safety Operating Guide

Navigating the Safe Disposal of N-o-Fluorophenylglycine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory applications, the proper handling and disposal of chemical reagents is a cornerstone of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-o-Fluorophenylglycine, ensuring compliance and minimizing risk.

This compound, an amino acid derivative utilized in various research contexts, requires careful management throughout its lifecycle, including its ultimate disposal. While specific toxicological and environmental impact data for this compound is not extensively documented, its classification as a halogenated organic compound necessitates that it be treated as hazardous waste. Adherence to established protocols for chemical waste management is therefore imperative.

Chemical and Physical Properties

A clear understanding of a substance's properties is fundamental to its safe handling and disposal. The following table summarizes the known characteristics of fluorophenylglycine derivatives.

PropertyValueSource
Appearance White to off-white or pale yellow powder/solid[1]
Molecular Formula C8H8FNO2[1]
Molecular Weight 169.16 g/mol [1]
Solubility Soluble in polar solvents like water and alcohols[1]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[2]

Step-by-Step Disposal Protocol

The following procedures outline the recommended steps for the safe disposal of this compound and associated waste materials. These guidelines are based on general best practices for laboratory chemical waste management and should be adapted to comply with local, state, and federal regulations.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including residual powder and contaminated items such as weigh boats and filter paper, in a designated hazardous waste container.

    • This container must be clearly labeled as "Hazardous Waste" and should also specify "Halogenated Organic Compounds."[3]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[4]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, clearly labeled "Hazardous Waste" container for halogenated organic liquids.[3][5]

    • Never mix halogenated organic waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[6]

    • Ensure the pH of aqueous solutions is neutral (between 5.5 and 9.5) before adding them to the waste container to prevent any potential reactions.[6]

  • Contaminated Labware and Personal Protective Equipment (PPE):

    • Disposable items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be placed in a designated solid hazardous waste container.

    • Reusable glassware and equipment must be decontaminated prior to washing and reuse.

2. Decontamination of Reusable Equipment:

Proper decontamination is crucial to prevent cross-contamination and ensure the safety of laboratory personnel.

  • Initial Rinse:

    • Rinse the contaminated glassware or equipment with a suitable solvent, such as ethanol or methanol, to remove the majority of the this compound residue.

    • This initial rinseate must be collected and disposed of as halogenated organic liquid hazardous waste.

  • Washing:

    • After the initial solvent rinse, wash the equipment with a laboratory detergent and water.

    • A triple rinse with deionized water is recommended to ensure all residues are removed.

  • Verification:

    • Depending on the sensitivity of subsequent experiments, analytical methods such as HPLC may be used to verify the absence of residual this compound.

3. Storage of Hazardous Waste:

  • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure all waste containers are kept securely closed except when adding waste.[4]

  • Provide secondary containment for liquid waste containers to mitigate spills.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company.

  • Do not, under any circumstances, dispose of this compound or its containers in the regular trash or pour it down the drain.[7] Evaporation of hazardous waste is also strictly prohibited.[4]

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent, and the rinseate collected as hazardous waste, before the container can be discarded as non-hazardous waste.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal_path Disposal Pathway cluster_final_disposition Final Disposition Waste This compound Waste Generated Characterize Characterize Waste Type Waste->Characterize SolidWaste Solid Waste (Powder, Contaminated PPE) Characterize->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) Characterize->LiquidWaste Liquid Labware Contaminated Labware (Reusable) Characterize->Labware Reusable Labware CollectSolid Collect in Labeled Halogenated Solid Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Halogenated Liquid Waste Container LiquidWaste->CollectLiquid Decontaminate Decontaminate (Solvent Rinse, Wash) Labware->Decontaminate DisposalService Arrange for Pickup by Licensed Disposal Service CollectSolid->DisposalService CollectLiquid->DisposalService Reuse Clean and Reuse Decontaminate->Reuse

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.